molecular formula C8H8BrNO B1268463 2-(2-Bromophenyl)acetamide CAS No. 65999-53-3

2-(2-Bromophenyl)acetamide

Cat. No.: B1268463
CAS No.: 65999-53-3
M. Wt: 214.06 g/mol
InChI Key: DSZYKMGSRABUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)acetamide is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZYKMGSRABUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346424
Record name 2-(2-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65999-53-3
Record name 2-(2-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Bromophenyl)acetamide: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 2-(2-Bromophenyl)acetamide. The information is intended for researchers, scientists, and professionals involved in drug discovery and development. While direct experimental data on this specific molecule is limited in publicly available literature, this guide synthesizes information from related compounds and derivatives to provide insights into its potential pharmacological profile and avenues for future research.

Chemical Structure and Properties

2-(2-Bromophenyl)acetamide is an organic compound featuring a phenyl ring substituted with a bromine atom at the ortho position and an acetamide group.

Chemical Structure:

2D structure of 2-(2-Bromophenyl)acetamide

Table 1: Chemical Identifiers and Properties of 2-(2-Bromophenyl)acetamide

PropertyValueReference
IUPAC Name 2-(2-bromophenyl)acetamide[1]
Molecular Formula C₈H₈BrNO[1]
Molecular Weight 214.06 g/mol [1]
CAS Number 65999-53-3[1]
Canonical SMILES C1=CC=C(C(=C1)CC(=O)N)Br[1]
InChI Key DSZYKMGSRABUEN-UHFFFAOYSA-N[1]
Physical Form Solid
Melting Point Not available

Synthesis

Proposed Synthetic Pathway:

Synthesis 2-(2-Bromophenyl)acetic acid 2-(2-Bromophenyl)acetic acid Amidation Amidation 2-(2-Bromophenyl)acetic acid->Amidation Amine source (e.g., NH₃, NH₄Cl) Coupling agent (e.g., DCC, EDC) 2-(2-Bromophenyl)acetamide 2-(2-Bromophenyl)acetamide Amidation->2-(2-Bromophenyl)acetamide

Caption: Proposed synthesis of 2-(2-Bromophenyl)acetamide via amidation.

Potential Pharmacological Activities and Experimental Protocols

Direct pharmacological studies on 2-(2-Bromophenyl)acetamide are scarce. However, research on its derivatives and the broader class of acetamides suggests several potential therapeutic applications, including antidiabetic, antimicrobial, anti-inflammatory, and analgesic activities.

Antidiabetic Activity (Derived from a closely related compound)

A significant study on a derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][2][3]thiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) , has demonstrated its potential as an antidiabetic agent through the inhibition of α-glucosidase and α-amylase.[2]

Table 2: In Vitro Enzyme Inhibition Activity of FA2 [2]

EnzymeIC₅₀ (µM)
α-Glucosidase 5.17 ± 0.28
α-Amylase 18.82 ± 0.89
  • A reaction mixture is prepared containing 10 µL of α-glucosidase (0.5 unit/mL), 125 µL of 0.1 M phosphate buffer (pH 6.8), and 10 µL of the test compound (FA2) at varying concentrations.

  • The mixture is incubated at 37°C for 15 minutes.

  • The enzymatic reaction is initiated by adding 20 µL of 0.5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

  • The reaction is allowed to proceed for 15 minutes at 37°C.

  • The reaction is terminated by the addition of 80 µL of 0.2 M sodium carbonate.

  • The absorbance is measured at 405 nm to determine the amount of p-nitrophenol released.

  • Acarbose is used as a positive control.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.

  • A mixture of 40 μL of 2 U α-amylase from porcine pancreas and 1 μL of the test compound (FA2) solution is incubated at 37°C for 5–10 minutes.

  • 40 μL of 1% (w/v) soluble potato starch solution is added as a substrate.

  • The mixture is incubated at 37°C for 20–30 minutes.

  • The reaction is stopped by adding 40 μL of 3,5-dinitrosalicylic acid (DNS).

  • The reaction mixture is heated at 95°C for 5 minutes and then rapidly cooled.

  • The absorbance is read at 540 nm.

  • Acarbose is used as a reference standard.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Signaling Pathway:

Antidiabetic_Mechanism cluster_Gut Small Intestine Carbohydrates Carbohydrates alpha_Glucosidase alpha_Glucosidase Carbohydrates->alpha_Glucosidase Digestion alpha_Amylase alpha_Amylase Carbohydrates->alpha_Amylase Digestion Glucose Glucose alpha_Glucosidase->Glucose Produces alpha_Amylase->Glucose Produces FA2 FA2 Derivative Inhibition FA2->Inhibition Inhibition->alpha_Glucosidase Inhibition->alpha_Amylase

Caption: Inhibition of carbohydrate-digesting enzymes by the FA2 derivative.

Antimicrobial, Anti-inflammatory, and Analgesic Potential

While no specific studies on 2-(2-Bromophenyl)acetamide were found, the broader class of N-phenylacetamide derivatives has shown promise in these areas.[3][4][5]

  • Antimicrobial Activity: Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated activity against Gram-positive bacteria.[3]

  • Anti-inflammatory and Analgesic Activity: Various acetamide derivatives have been synthesized and shown to possess significant analgesic and anti-inflammatory properties in animal models.[4][6]

Analgesic_Screening Test_Compound 2-(2-Bromophenyl)acetamide (or derivative) Animal_Model Mice/Rats Test_Compound->Animal_Model Hot_Plate Hot-Plate Test (Thermal Nociception) Animal_Model->Hot_Plate Tail_Flick Tail-Flick Test (Thermal Nociception) Animal_Model->Tail_Flick Writhing_Test Acetic Acid-Induced Writhing (Chemical Nociception) Animal_Model->Writhing_Test Data_Analysis Measure latency to response or number of writhes Hot_Plate->Data_Analysis Tail_Flick->Data_Analysis Writhing_Test->Data_Analysis

Caption: A typical workflow for screening analgesic activity.

Conclusion and Future Directions

2-(2-Bromophenyl)acetamide is a compound with a well-defined chemical structure but limitedly explored biological potential. Based on the pharmacological activities of its derivatives and the broader class of acetamides, it is a promising candidate for further investigation, particularly in the areas of metabolic disorders, infectious diseases, and pain management.

Future research should focus on:

  • Developing and optimizing a robust synthetic protocol for 2-(2-Bromophenyl)acetamide.

  • Conducting comprehensive in vitro and in vivo screening to evaluate its potential antidiabetic, antimicrobial, anti-inflammatory, and analgesic properties.

  • Elucidating its mechanism of action and identifying its specific molecular targets to understand the signaling pathways involved.

  • Performing structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of 2-(2-Bromophenyl)acetamide and its derivatives.

References

"2-(2-Bromophenyl)acetamide" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)acetamide, a compound of interest in chemical and pharmaceutical research. This document collates available data on its chemical and physical properties, outlines a probable synthesis protocol, and discusses the current landscape of research into its biological activity. It is important to distinguish this compound from its isomer, N-(2-bromophenyl)acetamide, as they possess distinct chemical structures and potentially different biological activities.

Key Identifiers:

  • CAS Number: 65999-53-3[1]

  • Molecular Formula: C₈H₈BrNO[1]

  • Molecular Weight: 214.06 g/mol [1]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of 2-(2-Bromophenyl)acetamide and its immediate precursor, 2-(2-Bromophenyl)acetic acid.

Table 1: Properties of 2-(2-Bromophenyl)acetamide

PropertyValueSource
IUPAC Name 2-(2-bromophenyl)acetamide[1]
Synonyms 2-bromophenylacetamide, Benzeneacetamide, 2-bromo-[1]
Appearance Solid
Molecular Formula C₈H₈BrNO[1]
Molecular Weight 214.06 g/mol [1]
InChI Key DSZYKMGSRABUEN-UHFFFAOYSA-N[1]
Safety Warning: Acute toxicity (Oral)

Table 2: Properties of 2-(2-Bromophenyl)acetic Acid (Precursor)

PropertyValueSource
CAS Number 18698-97-0[2][3]
IUPAC Name 2-(2-bromophenyl)acetic acid[4]
Synonyms o-Bromophenylacetic acid, 2-Bromobenzeneacetic acid[2]
Appearance White to off-white crystalline powder or solid[2]
Molecular Formula C₈H₇BrO₂[2][3]
Molecular Weight 215.04 g/mol [2][3]
Melting Point 104-106 °C[2]
Boiling Point 320.2±17.0 °C at 760 mmHg
Density ~1.6 g/cm³[2]
Solubility Slightly soluble in water; soluble in methanol, ethanol, and acetone[2]
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]

Synthesis Protocol

Proposed Experimental Protocol:

Step 1: Synthesis of 2-(2-Bromophenyl)acetyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(2-bromophenyl)acetic acid in an excess of thionyl chloride (SOCl₂).

  • Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(2-bromophenyl)acetyl chloride.

Step 2: Synthesis of 2-(2-Bromophenyl)acetamide

  • Cool the crude 2-(2-bromophenyl)acetyl chloride in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia (ammonium hydroxide) to the cooled acyl chloride with vigorous stirring. This reaction is exothermic and should be controlled.

  • A precipitate of 2-(2-Bromophenyl)acetamide should form.

  • Collect the solid product by filtration.

  • Wash the solid with cold water to remove any ammonium chloride.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Synthesis Workflow Diagram

SynthesisWorkflow Proposed Synthesis of 2-(2-Bromophenyl)acetamide cluster_start Starting Material cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification start 2-(2-Bromophenyl)acetic Acid step1_reagent Thionyl Chloride (SOCl₂) start->step1_reagent Reacts with step1_process Reflux step1_reagent->step1_process step1_product 2-(2-Bromophenyl)acetyl chloride step1_process->step1_product step2_reagent Conc. Ammonia (NH₃) step1_product->step2_reagent Reacts with step2_process Addition at 0°C step2_reagent->step2_process step2_product Crude 2-(2-Bromophenyl)acetamide step2_process->step2_product purification_process Filtration & Recrystallization step2_product->purification_process final_product Pure 2-(2-Bromophenyl)acetamide purification_process->final_product

References

An In-depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)acetamide from 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(2-Bromophenyl)acetamide, a key intermediate in pharmaceutical research, starting from the readily available precursor, 2-bromoaniline. This document details two plausible multi-step synthetic routes, complete with experimental protocols, quantitative data, and workflow visualizations to aid in laboratory-scale synthesis and process development.

Introduction

The synthesis of specifically substituted acetamide derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. 2-(2-Bromophenyl)acetamide serves as a valuable building block for the elaboration of more complex molecular architectures. A direct, single-step conversion of 2-bromoaniline to 2-(2-Bromophenyl)acetamide is not chemically feasible due to the nature of the target molecule, which features an acetamido group attached to a methylene bridge. Therefore, a multi-step approach is necessary. This guide will focus on the most chemically sound and experimentally validated methodologies.

Recommended Synthetic Pathway: Route 1

The most direct and widely applicable synthetic strategy involves a three-step sequence starting with the conversion of 2-bromoaniline to an aryl nitrile via a Sandmeyer reaction, followed by reduction of the nitrile to a primary amine, and concluding with acetylation to yield the final product.

cluster_0 Route 1: Synthesis via 2-Bromobenzylamine Intermediate A 2-Bromoaniline B 2-Bromobenzenediazonium salt A->B Diazotization (NaNO₂, HCl, 0-5°C) C 2-Bromophenylacetonitrile B->C Sandmeyer Cyanation (CuCN, KCN) D 2-Bromobenzylamine C->D Nitrile Reduction (e.g., LiAlH₄ or H₂/Pd) E 2-(2-Bromophenyl)acetamide D->E Acetylation (Acetic Anhydride)

Caption: Overall workflow for the synthesis of 2-(2-Bromophenyl)acetamide from 2-bromoaniline via Route 1.

Experimental Protocols: Route 1

Step 1: Synthesis of 2-Bromophenylacetonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a robust method for the conversion of an aryl amine to an aryl nitrile.[1][2] This involves the formation of a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[2][3]

Experimental Protocol:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-bromoaniline (1 equivalent) in a solution of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5°C.

    • Stir the resulting solution for an additional 30 minutes at 0-5°C to ensure complete formation of the 2-bromobenzenediazonium chloride solution.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water.

    • Carefully and slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours to ensure complete reaction.

    • Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 2-bromophenylacetonitrile can be purified by vacuum distillation or column chromatography.

ParameterValue/Condition
Starting Material 2-Bromoaniline
Key Reagents Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium cyanide
Solvent Water
Temperature 0-5°C (Diazotization), 50-60°C (Cyanation)
Reaction Time 2-3 hours
Typical Yield 60-80%
Step 2: Reduction of 2-Bromophenylacetonitrile to 2-Bromobenzylamine

The reduction of the nitrile functional group to a primary amine can be achieved through several methods, most commonly with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Experimental Protocol (using LiAlH₄):

  • In a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 2-bromophenylacetonitrile (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether or THF.

  • Dry the combined organic filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford 2-bromobenzylamine. The product can be further purified by distillation under reduced pressure if necessary.

ParameterValue/Condition
Starting Material 2-Bromophenylacetonitrile
Key Reagents Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous diethyl ether or THF
Temperature 0°C to reflux
Reaction Time 3-5 hours
Typical Yield 70-85%

Alternative Protocol (Catalytic Hydrogenation):

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction.

  • Dissolve 2-bromophenylacetonitrile (1 equivalent) in a suitable solvent such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines.

  • Add a catalyst, typically palladium on carbon (Pd/C, 5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or slightly elevated temperature until hydrogen uptake ceases.

  • Filter the catalyst through a pad of celite and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain 2-bromobenzylamine.

ParameterValue/Condition
Starting Material 2-Bromophenylacetonitrile
Key Reagents Hydrogen gas, Palladium on carbon (Pd/C)
Solvent Ethanol or Methanol (often with ammonia)
Temperature Room temperature to 50°C
Pressure 50-100 psi H₂
Typical Yield 80-95%
Step 3: Acetylation of 2-Bromobenzylamine to 2-(2-Bromophenyl)acetamide

The final step is the straightforward N-acetylation of the primary amine.[4]

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-bromobenzylamine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-Bromophenyl)acetamide.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

ParameterValue/Condition
Starting Material 2-Bromobenzylamine
Key Reagents Acetic anhydride, Triethylamine or Pyridine
Solvent Dichloromethane or Tetrahydrofuran
Temperature 0°C to Room Temperature
Reaction Time 1-3 hours
Typical Yield >90%

Alternative Synthetic Pathway: Route 2

An alternative approach involves the hydrolysis of the intermediate 2-bromophenylacetonitrile to 2-bromophenylacetic acid, followed by amidation.

cluster_1 Route 2: Synthesis via 2-Bromophenylacetic Acid Intermediate C 2-Bromophenylacetonitrile F 2-Bromophenylacetic acid C->F Hydrolysis (e.g., H₂SO₄/H₂O or NaOH) G 2-Bromophenylacetyl chloride F->G Acid Chloride Formation (SOCl₂) E 2-(2-Bromophenyl)acetamide G->E Amidation (NH₃)

Caption: Overall workflow for the synthesis of 2-(2-Bromophenyl)acetamide from 2-bromophenylacetonitrile via Route 2.

Experimental Protocols: Route 2

Step 1: Hydrolysis of 2-Bromophenylacetonitrile to 2-Bromophenylacetic Acid

The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[5][6]

Experimental Protocol (Acidic Hydrolysis):

  • In a round-bottom flask, mix 2-bromophenylacetonitrile (1 equivalent) with a mixture of concentrated sulfuric acid and water.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it onto crushed ice.

  • The solid 2-bromophenylacetic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization.

ParameterValue/Condition
Starting Material 2-Bromophenylacetonitrile
Key Reagents Concentrated Sulfuric Acid
Solvent Water
Temperature Reflux
Typical Yield 75-90%
Step 2: Conversion of 2-Bromophenylacetic Acid to 2-(2-Bromophenyl)acetamide

The carboxylic acid is first converted to a more reactive acid chloride, which is then treated with ammonia to form the amide.

Experimental Protocol:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-bromophenylacetic acid (1 equivalent) and thionyl chloride (SOCl₂, 1.5-2 equivalents).

    • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Gently reflux the mixture for 1-2 hours until the evolution of gas (SO₂ and HCl) ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-bromophenylacetyl chloride.

  • Amidation:

    • Dissolve the crude acid chloride in an anhydrous, inert solvent like diethyl ether or dichloromethane and cool to 0°C.

    • Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

    • A white precipitate of the amide will form.

    • Stir for an additional 30-60 minutes at room temperature.

    • Filter the solid product, wash with cold water and a small amount of cold solvent to remove impurities.

    • The crude 2-(2-Bromophenyl)acetamide can be purified by recrystallization.

ParameterValue/Condition
Starting Material 2-Bromophenylacetic acid
Key Reagents Thionyl chloride (SOCl₂), Ammonia (NH₃) or Ammonium Hydroxide
Solvent (for amidation) Diethyl ether or Dichloromethane
Temperature Reflux (for acid chloride), 0°C to Room Temperature (for amidation)
Typical Yield 80-95%

Conclusion

This technical guide has outlined two reliable and experimentally grounded synthetic routes for the preparation of 2-(2-Bromophenyl)acetamide from 2-bromoaniline. Route 1, proceeding through a 2-bromobenzylamine intermediate, is generally the more direct and efficient method. Route 2, which involves the formation and subsequent amidation of 2-bromophenylacetic acid, provides a viable alternative. The detailed protocols and tabulated data presented herein are intended to provide researchers and drug development professionals with a practical framework for the synthesis of this important chemical intermediate. The choice of route and specific reaction conditions may be further optimized based on available laboratory equipment, safety considerations, and desired scale of production.

References

A Technical Guide to the Spectroscopic Data of N-(2-Bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Bromophenyl)acetamide, a compound of interest to researchers and professionals in drug development and chemical synthesis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a visualization of the analytical workflow.

Molecular Structure

IUPAC Name: N-(2-Bromophenyl)acetamide[1][2] Molecular Formula: C₈H₈BrNO[1][2] Molecular Weight: 214.06 g/mol [1] CAS Registry Number: 614-76-6[2]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for N-(2-Bromophenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
2.21singlet3HCH₃
6.97triplet1HAr-H7.5
7.29triplet1HAr-H7.5
7.51doublet1HAr-H8.0
7.61broad singlet1HNH
8.31doublet1HAr-H7.5

Data sourced from a study published on ResearchGate.[3]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
24.8CH₃
113.2Ar C-Br
122.0Ar C
125.2Ar C
128.4Ar C
132.2Ar C
135.7–CO–NH–C
168.3C =O

Data sourced from a study published on ResearchGate.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule.

Wavenumber (cm⁻¹)Assignment
3272N-H stretch
3159Ar-H stretch
1647C=O stretch
1518Ar C=C stretch

Data sourced from a study published on ResearchGate.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

m/zInterpretation
213/215Molecular ion peak [M]⁺, showing isotopic pattern for Bromine
171/173[M - CH₂CO]⁺
134[M - Br - CO]⁺

Data sourced from PubChem and NIST.[1][2][4]

Experimental Protocols

The following protocols describe the general procedures for obtaining the spectroscopic data presented.

Synthesis of N-(2-Bromophenyl)acetamide

2-Bromoaniline (3.44 g, 20.0 mmol) was added to a solution of acetyl chloride (1.88 g, 24.0 mmol) and N,N-Diisopropylethylamine (3.12 g, 24.0 mmol) in dry tetrahydrofuran (20 ml) at 273 K.[3] The reaction mixture was stirred for 16 hours, after which the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (50 ml), washed with water (2 x 20 ml) and brine (20 ml), then dried over MgSO₄.[3] The solvent was evaporated under reduced pressure to yield the crude product, which was recrystallized from a hexane/ethyl acetate mixture to give the final product as clear needles.[3]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer, likely at room temperature. The sample was dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

  • IR Spectroscopy: The IR spectrum was obtained using an FTIR spectrometer.[1] The sample was likely prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.[1]

  • Mass Spectrometry: Mass spectra were obtained using a mass spectrometer, with electron ionization (EI) as a common method for such compounds.[2] The instrument used in one of the references was a Hewlett Packard 5890 Series II-5989B.[1]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of a chemical compound like N-(2-Bromophenyl)acetamide.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Reactants (2-Bromoaniline, Acetyl Chloride) reaction Chemical Reaction start->reaction purification Purification (Recrystallization) reaction->purification product Pure N-(2-Bromophenyl)acetamide purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms nmr_data NMR Spectra (Chemical Shifts, Splitting) nmr->nmr_data ir_data IR Spectrum (Functional Groups) ir->ir_data ms_data Mass Spectrum (Molecular Weight, Fragmentation) ms->ms_data structure Structural Elucidation nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

The Pivotal Role of 2-(2-Bromophenyl)acetamide and its Analogs as Intermediates in Complex Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic use of versatile chemical intermediates is fundamental to the efficient synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science. Among these, arylacetamide scaffolds serve as crucial building blocks. This technical guide focuses on the synthesis and utility of N-(2-bromophenyl)acetamide and its derivatives, which are key intermediates in the development of novel therapeutic agents and other functional organic compounds. While the specific nomenclature "2-(2-Bromophenyl)acetamide" can be ambiguous, the broader class of bromophenyl acetamides, particularly N-(2-bromophenyl)acetamide and its analogs, are well-documented for their role in advancing chemical synthesis.

This document provides a comprehensive overview of the synthetic routes involving these intermediates, detailed experimental protocols, and quantitative data to support researchers in their practical applications.

Synthesis of N-(2-Bromophenyl)acetamide Derivatives

The synthesis of N-aryl acetamides is a foundational reaction in organic chemistry, often serving as a method for protecting amine groups or as a precursor for more complex transformations. The bromo-substituent on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions and other functionalizations, making these compounds particularly valuable.

A key derivative, 2-bromo-N-(aryl)acetamide, is frequently employed as a potent alkylating agent to introduce the acetamide moiety onto other molecules. For instance, in the synthesis of novel antidiabetic agents, 2-bromo-N-(2-bromophenyl)acetamide is a critical starting material.[1]

Table 1: Synthesis of a Benzothiazine Acetamide Derivative [1]

Reactant 1Reactant 2BaseSolventTemperatureTime (min)Yield (%)
3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide2-bromo-N-(2-bromophenyl) acetamideK₂CO₃Dimethyl formamide (DMF)100 °C12075

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful implementation of synthetic strategies. Below are protocols for key transformations involving bromophenyl acetamide intermediates.

2.1. Synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) [1]

  • To a solution of 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide (0.5 g, 1.66 mmol) in 10 mL of dimethyl formamide (DMF), add 2-bromo-N-(2-bromophenyl) acetamide (0.49 g, 1.67 mmol) and potassium carbonate (K₂CO₃) (0.46 g, 2.33 mmol).

  • The reaction mixture is vortexed for 10 minutes at 28–30 °C.

  • The mixture is then heated to 100 °C for 120 minutes.

  • After completion, the reaction mixture is poured into ice-cold distilled water.

  • The resulting precipitate is collected to yield the final product.

2.2. General Synthesis of 2-amino-N-(p-Chlorophenyl) acetamide Derivatives [3]

This procedure illustrates the utility of a related intermediate, 2-bromo-N-(p-chlorophenyl) acetamide, in the synthesis of amino-acetamide derivatives which have shown antibacterial activity.[3]

  • The starting material, 2-bromo-N-(p-chlorophenyl) acetamide, is prepared via the amination reaction of 4-chloroaniline and bromoacetyl bromide.

  • The 2-bromo-N-(p-chlorophenyl) acetamide is then condensed with various amines at room temperature in the presence of dichloromethane (CH₂Cl₂) and a saturated potassium carbonate solution.

  • The resulting derivatives are then purified and characterized.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic processes described.

synthesis_pathway reactant1 3-benzoyl-4-hydroxy- 1,2-benzothiazine 1,1-dioxide reagents K₂CO₃, DMF 100 °C, 120 min reactant1->reagents reactant2 2-bromo-N-(2-bromophenyl) acetamide reactant2->reagents product 2-(3-benzoyl-4-hydroxy-1,1-dioxido- 2H-benzo[e][1,2]thiazin-2-yl)-N- (2-bromophenyl) acetamide (FA2) reagents->product 75% yield

Synthesis of an Antidiabetic Agent.[1]

experimental_workflow start Start: Mix Reactants and Base in DMF vortex Vortex for 10 min at 28-30 °C start->vortex heat Heat to 100 °C for 120 min vortex->heat precipitate Pour into Ice-Cold Water heat->precipitate collect Collect Precipitate (Product) precipitate->collect

Experimental Workflow for FA2 Synthesis.[1]

Applications in Medicinal Chemistry

N-phenylacetamide derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[3][4][5] The bromo-substitution on the phenyl ring in intermediates like N-(2-bromophenyl)acetamide provides a strategic point for diversification, enabling the synthesis of libraries of compounds for screening against various therapeutic targets.

The synthesized compound FA2, for example, demonstrated potent inhibitory effects on α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism, highlighting its potential as an antidiabetic agent.[1] In vivo studies in alloxan-induced diabetic mice showed that FA2 was effective in managing blood glucose levels and other biochemical markers related to diabetes.[1]

Furthermore, derivatives of N-phenylacetamide are being investigated for their potential as antibacterial agents to combat the growing threat of antibiotic resistance.[3] The ability to readily synthesize a variety of analogs from a common intermediate is crucial for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of these compounds.

Conclusion

N-(2-Bromophenyl)acetamide and its related analogs are invaluable intermediates in modern organic synthesis, particularly in the field of drug discovery. Their utility stems from the combination of the robust acetamide linkage and the reactive bromophenyl group, which allows for a wide range of chemical modifications. The synthetic protocols and data presented in this guide underscore the practical importance of these compounds and provide a solid foundation for researchers and drug development professionals seeking to leverage these versatile building blocks in their own work. The continued exploration of the chemistry of bromophenyl acetamides is likely to lead to the discovery of new and improved therapeutic agents.

References

The Therapeutic Potential of 2-(2-Bromophenyl)acetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Biological Activities, Experimental Protocols, and Putative Mechanisms of Action

Introduction

Derivatives of 2-(2-Bromophenyl)acetamide represent a class of organic compounds that have garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The inherent structural features of the acetamide scaffold, coupled with the influence of the bromophenyl moiety, confer a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of these derivatives, focusing on their potential therapeutic applications. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and insights into the potential signaling pathways modulated by these compounds.

Biological Activities of 2-(2-Bromophenyl)acetamide Derivatives

Research has unveiled a spectrum of biological activities associated with 2-(2-Bromophenyl)acetamide derivatives, highlighting their potential as lead compounds for the development of novel therapeutic agents. These activities include anti-inflammatory, analgesic, anticonvulsant, antidiabetic, and antimicrobial effects.

Anti-inflammatory and Analgesic Activity

Several studies have investigated the anti-inflammatory and analgesic properties of acetamide derivatives. The proposed mechanism for the anti-inflammatory action of many acetamide derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators in the inflammatory cascade.

Anticonvulsant Activity

The structural characteristics of acetamide derivatives make them promising candidates for the development of new anticonvulsant drugs. The mechanism of action for many anticonvulsants involves the modulation of neuronal excitability, primarily through interaction with voltage-gated sodium channels or by enhancing GABAergic neurotransmission.

Antidiabetic Activity

Certain derivatives have demonstrated potential as antidiabetic agents through the inhibition of key carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase. By inhibiting these enzymes, the rate of glucose release from complex carbohydrates is reduced, thereby helping to manage postprandial hyperglycemia.

Antimicrobial Activity

The antimicrobial potential of 2-(2-Bromophenyl)acetamide derivatives has also been explored against a range of bacterial and fungal pathogens. The exact mechanisms of antimicrobial action are varied and can involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of 2-(2-Bromophenyl)acetamide and its derivatives.

Derivative NameTarget Enzyme/OrganismActivity MetricValue
2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl)acetamide (FA2)[3]α-GlucosidaseIC505.17 ± 0.28 µM
2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl)acetamide (FA2)[3]α-AmylaseIC5018.82 ± 0.89 µM
2-(2-Bromophenyl)-N-(pyrazin-2-yl)acetamide (4f)Mouse COX-1 & COX-2Docking StudyPotential Inhibition

Table 1: Antidiabetic and Anti-inflammatory Activity of 2-(2-Bromophenyl)acetamide Derivatives

Derivative NameBacterial StrainActivity MetricValue (Inhibition Zone/MIC)
2-amino-N-(p-Chlorophenyl) acetamide derivativesAcinetobacter baumanniiDisc DiffusionModerate to high activity
2-amino-N-(p-Chlorophenyl) acetamide derivativesPseudomonas aeruginosaDisc DiffusionModerate to high activity
2-amino-N-(p-Chlorophenyl) acetamide derivativesStaphylococcus aureusDisc DiffusionModerate to high activity

Table 2: Antibacterial Activity of Acetamide Derivatives

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of 2-(2-Bromophenyl)acetamide derivatives.

Synthesis of 2-(2-Bromophenyl)acetamide Derivatives

General Procedure for the Synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl)acetamide (FA2)[3]:

  • Combine 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide (0.5 g, 1.66 mmol), 2-bromo-N-(2-bromophenyl)acetamide (0.49 g, 1.67 mmol), and K2CO3 (0.46 g, 2.33 mmol) in dimethylformamide (10 mL).

  • Vortex the reaction mixture for 10 minutes at 28–30 °C.

  • Heat the mixture at 100 °C for 120 minutes.

  • Pour the contents of the flask into ice-cold distilled water to precipitate the product.

  • Collect the precipitate by filtration to obtain the final product (0.64g, 75% yield).

General Procedure for the Synthesis of 2-(2-Bromophenyl)-N-(pyrazin-2-yl)acetamide[4]:

  • Dissolve 4-Bromophenylacetic acid (0.213 g, 1 mmol), 2-aminopyrazine (0.095 g, 1 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (1.0 g, 0.01 mol) in dichloromethane (20 mL).

  • Stir the mixture in the presence of triethylamine at 273 K for approximately 3 hours.

  • Pour the reaction mixture into 100 ml of ice-cold aqueous hydrochloric acid with stirring.

  • Extract the aqueous layer three times with dichloromethane.

  • Wash the combined organic layers with saturated NaHCO3 solution and brine solution.

  • Dry the organic layer and concentrate under reduced pressure to yield the title compound.

Experimental Workflow for Synthesis

G cluster_synthesis General Synthesis Workflow Reactants Starting Materials (e.g., 2-Bromophenylacetic acid, Amine) Reaction Reaction (Stirring, Heating) Reactants->Reaction Solvent Solvent (e.g., Dichloromethane, DMF) Solvent->Reaction Coupling_Agent Coupling Agent / Base (e.g., EDC.HCl, K2CO3) Coupling_Agent->Reaction Workup Aqueous Workup (Washing, Extraction) Reaction->Workup Purification Purification (Precipitation, Crystallization) Workup->Purification Product Final Product (2-(2-Bromophenyl)acetamide derivative) Purification->Product

Caption: General workflow for the synthesis of 2-(2-Bromophenyl)acetamide derivatives.

In Vitro Anti-inflammatory Activity: Protease Inhibition Assay[5]
  • Prepare a reaction mixture (2.0 mL) containing 250 μL of trypsin and 1.0 mL of 25 mM Tris-HCl buffer (pH 7.4).

  • Add 1.0 mL of the test compound solution (at various concentrations) to the reaction mixture.

  • Incubate the mixture at 37°C for 5 minutes.

  • Add 1.0 mL of 0.8% (w/v) casein to the mixture and incubate for an additional 20 minutes.

  • Terminate the reaction by adding 2.0 mL of 70% (v/v) perchloric acid.

  • Centrifuge the cloudy suspension and measure the absorbance of the supernatant at 280 nm against a buffer blank.

  • Calculate the percentage inhibition of protease activity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[1][2][6]
  • Induce paw edema in the right hind paw of rats by intraplantar injection of 100 μL of 1% carrageenan suspension in saline.

  • Administer the test compound or a standard drug (e.g., indomethacin) intraperitoneally 30 minutes before the carrageenan injection.

  • Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the degree of edema as the difference in paw volume before and after carrageenan treatment.

  • Determine the percentage inhibition of paw edema compared to the control group.

Experimental Workflow for Anti-inflammatory Assays

G cluster_invitro In Vitro: Protease Inhibition cluster_invivo In Vivo: Carrageenan-Induced Paw Edema Trypsin Trypsin Reaction_Mix Reaction_Mix Trypsin->Reaction_Mix Incubation1 Incubation1 Reaction_Mix->Incubation1 37°C, 5 min Test_Compound Test_Compound Test_Compound->Reaction_Mix Incubation2 Incubation2 Incubation1->Incubation2 37°C, 20 min Casein Casein Casein->Incubation1 Termination Termination Incubation2->Termination Add Perchloric Acid Centrifugation Centrifugation Termination->Centrifugation Measurement Measurement Centrifugation->Measurement Absorbance at 280 nm Test_Compound_Admin Test_Compound_Admin Carrageenan_Injection Carrageenan_Injection Test_Compound_Admin->Carrageenan_Injection 30 min prior Paw_Edema Paw_Edema Carrageenan_Injection->Paw_Edema Paw_Volume_Measurement Paw_Volume_Measurement Paw_Edema->Paw_Volume_Measurement 1, 2, 3, 4, 5 hours Data_Analysis Data_Analysis Paw_Volume_Measurement->Data_Analysis Calculate % Inhibition

Caption: Workflow for in vitro and in vivo anti-inflammatory activity evaluation.

In Vitro Antidiabetic Activity: α-Glucosidase and α-Amylase Inhibition Assays[3]

α-Glucosidase Inhibition Assay:

  • Conduct the assay in a 96-well plate.

  • Prepare a reaction mixture containing the test compound, α-glucosidase enzyme, and a suitable buffer.

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (PNPG).

  • Monitor the conversion of PNPG to p-nitrophenol by measuring the absorbance at 405 nm using a spectrophotometer.

  • Use acarbose as a reference compound.

  • Calculate the concentration of the compound that causes 50% inhibition (IC50).

α-Amylase Inhibition Assay:

  • Use a spectrophotometric method in a 96-well plate.

  • Prepare a reaction mixture containing the test compound and α-amylase enzyme in a buffer.

  • Add a starch solution as the substrate and incubate.

  • Stop the reaction by adding dinitrosalicylic acid (DNS) reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the IC50 value.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

Maximal Electroshock (MES) Test:

  • Administer the test compound to mice, typically via intraperitoneal injection.

  • After a specific pretreatment time (e.g., 30 minutes), subject the animals to an electrical stimulus through corneal electrodes to induce a tonic-clonic seizure.

  • Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Protection is defined as the abolition of the tonic hind limb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Administer the test compound to mice.

  • After the pretreatment time, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously.

  • Observe the animals for the onset of clonic seizures.

  • The ability of the test compound to prevent or delay the onset of seizures is recorded.

Putative Signaling Pathways

While the precise molecular targets for many 2-(2-Bromophenyl)acetamide derivatives are still under investigation, the available literature suggests modulation of several key signaling pathways.

Anticonvulsant Mechanism of Action

The anticonvulsant effects of many acetamide derivatives are thought to be mediated through the modulation of voltage-gated sodium channels and the enhancement of GABAergic neurotransmission. By blocking sodium channels, the repetitive firing of neurons is reduced. Enhancement of GABAergic inhibition, through various mechanisms, also leads to a decrease in neuronal excitability.

Putative Anticonvulsant Signaling Pathways

G cluster_vssc Voltage-Gated Sodium Channel Modulation cluster_gaba Enhancement of GABAergic Neurotransmission Acetamide Acetamide Derivative VGSC Voltage-Gated Sodium Channel Acetamide->VGSC Blocks Inactivation Stabilization of Inactive State VGSC->Inactivation Reduced_Firing Reduced Neuronal Repetitive Firing Inactivation->Reduced_Firing Leads to Acetamide2 Acetamide Derivative GABA_System GABAergic System (Receptors, Transporters) Acetamide2->GABA_System Modulates Increased_Inhibition Increased Inhibitory Neurotransmission GABA_System->Increased_Inhibition Decreased_Excitability Decreased Neuronal Excitability Increased_Inhibition->Decreased_Excitability Results in

Caption: Proposed anticonvulsant mechanisms of acetamide derivatives.

Anti-inflammatory Mechanism of Action

The anti-inflammatory activity of certain acetamide derivatives is likely mediated through the inhibition of the COX-2 enzyme, which is a key enzyme in the synthesis of prostaglandins, potent pro-inflammatory mediators. Additionally, some anti-inflammatory compounds have been shown to inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response.

Putative Anti-inflammatory Signaling Pathway

G cluster_cox COX-2 Inhibition Pathway cluster_nfkb NF-κB Inhibition Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Acetamide Acetamide Derivative Acetamide->COX2 Inhibits Inflammatory_Stimuli2 Inflammatory Stimuli NFkB_Activation NF-κB Activation Inflammatory_Stimuli2->NFkB_Activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription Inflammatory_Mediators Inflammatory Mediators Gene_Transcription->Inflammatory_Mediators Inflammation2 Inflammation Inflammatory_Mediators->Inflammation2 Acetamide2 Acetamide Derivative Acetamide2->NFkB_Activation Inhibits

Caption: Proposed anti-inflammatory mechanisms of acetamide derivatives.

Conclusion

Derivatives of 2-(2-Bromophenyl)acetamide have demonstrated a wide array of promising biological activities, positioning them as a valuable scaffold for the development of new therapeutic agents. This technical guide has provided a consolidated resource of their known biological effects, quantitative data, detailed experimental protocols, and insights into their putative mechanisms of action. Further research, including extensive structure-activity relationship (SAR) studies and in-depth mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this class of compounds and to identify lead candidates for further preclinical and clinical development. The versatility of the acetamide core, combined with the diverse functionalities that can be introduced, ensures that this area of research will continue to be a fertile ground for the discovery of novel drugs.

References

Unveiling the Enigmatic Mechanism of Action of 2-(2-Bromophenyl)acetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific biological activities and mechanism of action for 2-(2-bromophenyl)acetamide is limited in publicly available scientific literature. This guide, therefore, presents a speculative mechanism of action based on the known pharmacological profiles of structurally analogous compounds, primarily focusing on potential anticonvulsant properties. The experimental protocols and data presented are representative examples from studies on related molecules and should be considered as a hypothetical framework for future investigation of 2-(2-bromophenyl)acetamide.

Introduction

2-(2-Bromophenyl)acetamide is a small organic molecule featuring a brominated phenyl ring attached to an acetamide group. While its specific pharmacological profile is not well-documented, the broader class of N-phenylacetamide and related derivatives has garnered significant interest in drug discovery, with various compounds exhibiting a range of biological activities, most notably as anticonvulsant agents.[1][2] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the speculated mechanism of action of 2-(2-bromophenyl)acetamide, drawing parallels from structurally similar anticonvulsant compounds.

Speculated Mechanism of Action: A Focus on Anticonvulsant Activity

The primary speculated mechanism of action for 2-(2-bromophenyl)acetamide centers on its potential to modulate neuronal excitability, a hallmark of anticonvulsant drugs. This modulation is likely achieved through interaction with voltage-gated sodium channels.

Modulation of Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in neurons. Many established anticonvulsant drugs exert their effects by blocking these channels, thereby reducing excessive neuronal firing characteristic of epileptic seizures. Structurally related acetamide derivatives have been shown to interact with VGSCs.[2] It is hypothesized that 2-(2-bromophenyl)acetamide could bind to the inactive state of the sodium channel, stabilizing it and prolonging the refractory period of the neuron. This action would effectively reduce the neuron's ability to fire at high frequencies, thus dampening the spread of seizure activity.

cluster_Neuron Presynaptic Neuron cluster_Drug 2-(2-Bromophenyl)acetamide cluster_Outcome Postsynaptic Effect High_Frequency_Firing High-Frequency Neuronal Firing VGSC_Open Voltage-Gated Na+ Channels (Open State) High_Frequency_Firing->VGSC_Open Depolarization VGSC_Inactive Voltage-Gated Na+ Channels (Inactive State) VGSC_Open->VGSC_Inactive Inactivation Action_Potential Action Potential Propagation Reduced_Excitability Reduced Neuronal Excitability Drug 2-(2-Bromophenyl)acetamide Drug->VGSC_Inactive Binds and Stabilizes Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Speculated mechanism of 2-(2-bromophenyl)acetamide on voltage-gated sodium channels.

Secondary Speculated Mechanism of Action: Enzyme Inhibition

While less likely to be the primary mechanism for anticonvulsant activity, enzyme inhibition represents another plausible biological effect of 2-(2-bromophenyl)acetamide, given the broad activity of related compounds. For instance, complex derivatives containing the N-(2-bromophenyl)acetamide moiety have demonstrated inhibitory activity against enzymes like α-glucosidase and α-amylase.[3] Although the core 2-(2-bromophenyl)acetamide structure is simpler, the potential for interaction with various enzymatic targets should not be dismissed and warrants investigation.

Hypothetical Experimental Workflow for Investigating Mechanism of Action

To validate the speculated mechanisms of action, a structured experimental workflow would be necessary. The following outlines a hypothetical approach.

G A Initial Screening B In Vivo Anticonvulsant Models (MES, scPTZ) A->B C Neurotoxicity Assessment (Rotarod Test) B->C Active Compounds D Mechanism of Action Studies C->D Non-Toxic Compounds E Electrophysiology (Patch-Clamp for VGSC) D->E F Receptor Binding Assays D->F G Enzyme Inhibition Assays D->G H Lead Optimization E->H F->H G->H

Caption: Hypothetical experimental workflow for elucidating the mechanism of action.

Representative Experimental Protocols

The following are detailed, representative protocols for key experiments that would be conducted to investigate the anticonvulsant properties and mechanism of action of 2-(2-bromophenyl)acetamide, based on methodologies used for analogous compounds.[1][4]

Maximal Electroshock (MES) Seizure Test
  • Objective: To assess the ability of the compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Administer 2-(2-bromophenyl)acetamide or vehicle (e.g., 0.5% methylcellulose) intraperitoneally (i.p.).

    • After a predetermined time (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension.

    • The absence of this response is considered protection.

    • Determine the median effective dose (ED₅₀) using a dose-response curve.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
  • Objective: To evaluate the compound's efficacy against clonic seizures induced by a chemical convulsant.

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Administer 2-(2-bromophenyl)acetamide or vehicle i.p.

    • After a set time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in >95% of animals (e.g., 85 mg/kg).

    • Observe the mice for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

    • The absence of such seizures indicates protection.

    • Calculate the ED₅₀.

Rotarod Neurotoxicity Assay
  • Objective: To assess for potential motor impairment and neurotoxicity.

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Train mice to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set duration (e.g., 1 minute) in three successive trials.

    • Administer 2-(2-bromophenyl)acetamide or vehicle i.p.

    • At various time points post-administration, place the mice on the rotarod.

    • Record whether the mouse falls off the rod within the 1-minute test period.

    • Determine the median toxic dose (TD₅₀).

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To directly measure the effect of the compound on voltage-gated sodium channels.

  • Cell Line: A cell line expressing a specific subtype of human voltage-gated sodium channels (e.g., HEK293 cells expressing Naᵥ1.2).

  • Procedure:

    • Culture the cells on glass coverslips.

    • Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

    • Record sodium currents in response to depolarizing voltage steps from a holding potential.

    • Apply 2-(2-bromophenyl)acetamide at various concentrations to the bath solution.

    • Measure changes in the peak sodium current amplitude and the voltage-dependence of channel inactivation.

    • Calculate the IC₅₀ for the inhibition of the sodium current.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be generated from the aforementioned experiments, based on typical results for active anticonvulsant phenylacetamide derivatives.

Table 1: In Vivo Anticonvulsant Activity and Neurotoxicity

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (TD₅₀/MES ED₅₀)
2-(2-Bromophenyl)acetamide [Hypothetical Value][Hypothetical Value][Hypothetical Value][Calculated Value]
Reference Drug (e.g., Carbamazepine)8.8> 100708.0

Table 2: In Vitro Activity on Voltage-Gated Sodium Channels

CompoundTargetAssayIC₅₀ (µM)
2-(2-Bromophenyl)acetamide Naᵥ1.2Whole-Cell Patch-Clamp[Hypothetical Value]
Reference Drug (e.g., Lamotrigine)Naᵥ1.2Whole-Cell Patch-Clamp45

Conclusion

While the precise mechanism of action of 2-(2-bromophenyl)acetamide remains to be elucidated through direct experimental investigation, the available evidence from structurally related compounds strongly suggests a potential role as an anticonvulsant agent. The most probable primary mechanism involves the modulation of voltage-gated sodium channels, leading to a reduction in neuronal hyperexcitability. Further research, following the experimental workflows outlined in this guide, is essential to confirm these speculations and to fully characterize the pharmacological profile of this compound. The synthesis of derivatives and the exploration of structure-activity relationships will also be crucial in determining its potential as a lead compound for the development of novel therapeutics for epilepsy and other neurological disorders.

References

Commercial Suppliers and Research Applications of 2-(2-Bromophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and research applications of the chemical compound 2-(2-Bromophenyl)acetamide. This document is intended for researchers, scientists, and professionals involved in drug discovery and development who are interested in utilizing this compound as a building block or for biological screening.

Commercial Availability and Supplier Information

2-(2-Bromophenyl)acetamide (CAS No. 65999-53-3) is a readily available chemical intermediate from a variety of commercial suppliers catering to the research and development sector. These suppliers are located globally, including in the United States, Europe, China, and India, ensuring accessibility for the international research community.

The compound is typically sold in quantities ranging from milligrams to kilograms to accommodate diverse research needs, from initial screening to larger-scale synthetic projects. While purity specifications may vary between suppliers, it is commonly offered at purities of 98% or higher. Researchers are advised to request and consult the Certificate of Analysis (CoA) for batch-specific purity data.

Below is a summary of representative commercial suppliers and their typical product specifications.

SupplierCountryPurityAvailable Quantities
Sigma-AldrichUSANot specified; sold as part of a collection for early discovery researchers.[1]100 mg
MolbaseChina96%, 98%500g, 1kg, 25kg
Santa Cruz BiotechnologyUSANot specified; for research use only.Inquire for details
BLDpharmUSA/ChinaInquire for detailsInquire for details
AAOPEN GLOBALIndiaHigh PurityMinimum Order Quantity: 1 Kilogram[2]

Note: This table is not exhaustive and represents a sample of suppliers. Researchers should verify current stock and specifications directly with the supplier.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-(2-Bromophenyl)acetamide is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₈H₈BrNOPubChem[3]
Molecular Weight 214.06 g/mol PubChem[3]
CAS Number 65999-53-3PubChem[3]
Appearance White to off-white solidLookChem[4]
Melting Point Not consistently reported.
Boiling Point 370.7°C at 760 mmHg (Predicted)Guidechem[5]
Solubility Soluble in organic solvents.AAOPEN GLOBAL[2]
InChI Key DSZYKMGSRABUEN-UHFFFAOYSA-NSigma-Aldrich[1]

Applications in Preclinical Research: A Case Study in Diabetes Drug Discovery

Recent research has highlighted the utility of 2-(2-Bromophenyl)acetamide derivatives as scaffolds for the development of novel therapeutic agents. A notable example is in the discovery of selective inhibitors of Fibroblast Activation Protein (FAP), a promising target for the treatment of type 2 diabetes.

A 2021 study by Jung et al. identified a potent and selective FAP inhibitor, BR102910 (also referred to as compound 24), which was synthesized utilizing a derivative of 2-(2-Bromophenyl)acetamide. This research underscores the potential of this chemical scaffold in medicinal chemistry for the generation of drug candidates with high therapeutic potential.

Role in the Synthesis of a Selective FAP Inhibitor

While the detailed synthesis of BR102910 from 2-(2-Bromophenyl)acetamide is proprietary to the research group, the general workflow involves the use of bromoacetamide derivatives in multi-step organic synthesis to construct the final inhibitor molecule. The core structure provided by 2-(2-Bromophenyl)acetamide is crucial for the molecule's interaction with the target enzyme.

The logical workflow for such a synthesis can be conceptualized as follows:

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_end Final Product 2_2_Bromophenyl_acetamide 2-(2-Bromophenyl)acetamide Derivative Reaction1 Step 1: Coupling Reaction 2_2_Bromophenyl_acetamide->Reaction1 OtherReactants Other Reactants OtherReactants->Reaction1 Reaction2 Step 2: Cyclization Reaction1->Reaction2 Reaction3 Step 3: Further Modification Reaction2->Reaction3 FAP_Inhibitor Selective FAP Inhibitor (BR102910) Reaction3->FAP_Inhibitor G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound Serial Dilution of Test Compound Dispense_Cmpd Dispense Compound to Plate Compound->Dispense_Cmpd Enzyme Dilution of FAP Enzyme Dispense_Enz Add FAP Enzyme Enzyme->Dispense_Enz Substrate Preparation of Fluorogenic Substrate Dispense_Sub Add Substrate Substrate->Dispense_Sub Dispense_Cmpd->Dispense_Enz Incubate Incubate Dispense_Enz->Incubate Incubate->Dispense_Sub Read_Fluorescence Measure Fluorescence Dispense_Sub->Read_Fluorescence Data_Analysis Calculate IC50 Read_Fluorescence->Data_Analysis G cluster_cell Cancer-Associated Fibroblast (CAF) cluster_ecm Extracellular Matrix (ECM) cluster_tumor Tumor Cell FAP FAP ECM_Proteins ECM Proteins (e.g., Collagen) FAP->ECM_Proteins Degrades Tumor_Growth Tumor Growth & Invasion ECM_Proteins->Tumor_Growth Promotes FAP_Inhibitor FAP Inhibitor (e.g., BR102910) FAP_Inhibitor->FAP Inhibits

References

Methodological & Application

Experimental protocol for the synthesis of "2-(2-Bromophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Experimental Protocol for the Synthesis of "2-(2-Bromophenyl)acetamide"

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Bromophenyl)acetamide is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a brominated phenyl ring and an acetamide functional group, makes it a versatile building block for introducing these moieties into more complex molecules. This document provides a detailed experimental protocol for the synthesis of 2-(2-Bromophenyl)acetamide from 2-bromophenylacetic acid. The described two-step procedure involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by amidation to yield the target compound.

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: Synthesis of 2-(2-Bromophenyl)acetyl chloride

BrC₆H₄CH₂COOH + SOCl₂ → BrC₆H₄CH₂COCl + SO₂ + HCl

Step 2: Synthesis of 2-(2-Bromophenyl)acetamide

BrC₆H₄CH₂COCl + 2NH₃ → BrC₆H₄CH₂CONH₂ + NH₄Cl

Experimental Protocol

Materials and Equipment:

  • Reagents:

    • 2-Bromophenylacetic acid (99%)

    • Thionyl chloride (SOCl₂) (99%)

    • Anhydrous Dichloromethane (DCM)

    • Concentrated Aqueous Ammonia (28-30%)

    • Deionized water

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

    • Hexanes

  • Equipment:

    • Round-bottom flasks

    • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

    • Magnetic stirrer and stir bars

    • Heating mantle

    • Dropping funnel

    • Ice bath

    • Rotary evaporator

    • Büchner funnel and flask

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • pH paper

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • NMR spectrometer

    • Melting point apparatus

Part 1: Synthesis of 2-(2-Bromophenyl)acetyl chloride
  • Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube to the top of the condenser.

  • Addition of Reactants: To the flask, add 2-bromophenylacetic acid (e.g., 5.0 g, 23.2 mmol). Carefully add thionyl chloride (e.g., 5.1 mL, 69.6 mmol, 3 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 2 hours. The reaction progress can be monitored by observing the cessation of gas evolution (SO₂ and HCl).

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and co-evaporated. The resulting crude 2-(2-bromophenyl)acetyl chloride, a yellowish oil, is used directly in the next step without further purification.

Part 2: Synthesis of 2-(2-Bromophenyl)acetamide
  • Reaction Setup: Cool a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, in an ice bath.

  • Ammonia Solution: Place concentrated aqueous ammonia (e.g., 50 mL) into the flask and cool it to 0-5°C with stirring.

  • Addition of Acyl Chloride: Dissolve the crude 2-(2-bromophenyl)acetyl chloride from Part 1 in anhydrous dichloromethane (e.g., 20 mL). Slowly add this solution dropwise to the cold, stirred ammonia solution over a period of 30 minutes. A white precipitate will form during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 30 mL) and a saturated sodium bicarbonate solution (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield pure 2-(2-Bromophenyl)acetamide as a white solid.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

Data Presentation

Parameter2-Bromophenylacetic acid2-(2-Bromophenyl)acetamide
Molecular Formula C₈H₇BrO₂C₈H₈BrNO
Molecular Weight 215.04 g/mol 214.06 g/mol
Appearance White solidWhite crystalline solid
Melting Point 104-106 °C131-133 °C
¹H NMR (CDCl₃, δ) 7.58 (d, 1H), 7.32-7.25 (m, 2H), 7.15 (t, 1H), 3.85 (s, 2H), 10.5 (br s, 1H)7.59 (d, 1H), 7.35-7.28 (m, 2H), 7.18 (t, 1H), 5.5-6.5 (br s, 2H), 3.73 (s, 2H)
¹³C NMR (CDCl₃, δ) 176.5, 134.5, 132.9, 131.5, 129.2, 127.7, 124.5, 43.2173.1, 136.2, 133.0, 131.5, 129.0, 127.8, 124.9, 45.1
Expected Yield -75-85%

Visualization of Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Start 2-Bromophenylacetic Acid Reaction1 Reflux at 80°C for 2h Start->Reaction1 Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Reaction1 Workup1 Rotary Evaporation (Remove excess SOCl₂) Reaction1->Workup1 Intermediate Crude 2-(2-Bromophenyl)acetyl chloride Workup1->Intermediate Reaction2 Add Acyl Chloride in DCM to NH₃ at 0-5°C, then stir at RT for 1-2h Intermediate->Reaction2 Reagent2 Conc. Aqueous Ammonia (NH₃) Reagent2->Reaction2 Workup2 Liquid-Liquid Extraction & Drying (MgSO₄) Reaction2->Workup2 Purification Recrystallization (Ethyl Acetate/Hexanes) Workup2->Purification Product 2-(2-Bromophenyl)acetamide Purification->Product

Caption: Workflow for the synthesis of 2-(2-Bromophenyl)acetamide.

Application Notes and Protocols for N-alkylation of 2-(2-Bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amides is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and development. This document provides a detailed guide to the N-alkylation of 2-(2-Bromophenyl)acetamide, a versatile building block in medicinal chemistry. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers aiming to synthesize novel N-substituted acetamide derivatives and evaluate their potential biological activities.

The N-substituted acetamide moiety is a prevalent feature in a wide range of biologically active compounds, including anti-inflammatory agents, antimicrobials, and inhibitors of various enzymes. The ability to introduce a variety of alkyl groups onto the amide nitrogen allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug candidates.

These application notes will cover a step-by-step protocol for the N-alkylation reaction, a comparative table of reaction conditions with different alkylating agents, and detailed methodologies for evaluating the biological potential of the synthesized compounds, with a focus on their potential role in modulating inflammatory pathways and their antimicrobial efficacy.

N-Alkylation of 2-(2-Bromophenyl)acetamide: An Overview

The N-alkylation of 2-(2-Bromophenyl)acetamide typically proceeds via a nucleophilic substitution reaction. The amide proton is first removed by a suitable base to generate a nucleophilic amidate anion, which then attacks an alkyl halide to form the N-alkylated product. The choice of base, solvent, temperature, and alkylating agent are critical parameters that influence the reaction efficiency and yield.

General Reaction Scheme:

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 2-(2-Bromophenyl)acetamide

This protocol provides a general method for the N-alkylation of 2-(2-Bromophenyl)acetamide using an alkyl halide in the presence of a base.

Materials:

  • 2-(2-Bromophenyl)acetamide

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-Bromophenyl)acetamide (1.0 eq).

  • Add anhydrous DMF or THF to dissolve the starting material.

  • Add the base (e.g., K₂CO₃, 1.5-2.0 eq or NaH, 1.1 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-alkylated product.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the N-alkylation of acetanilides with various alkyl halides. While the substrate is not exclusively 2-(2-Bromophenyl)acetamide, these examples provide valuable insights into the expected outcomes and can guide the optimization of reaction conditions.

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideNaHTHFReflux4~85
2Ethyl BromideK₂CO₃DMF10012~78
3Propyl IodideCs₂CO₃DMF806~90
4Benzyl BromideK₂CO₃Acetonitrile808~92
5Allyl BromideNaHTHFReflux3~88

Potential Applications in Drug Development

N-substituted 2-(2-bromophenyl)acetamide derivatives are of significant interest in drug discovery due to their potential to interact with various biological targets. The introduction of different alkyl groups can modulate their pharmacological profile, leading to the development of novel therapeutic agents.

Modulation of Inflammatory Pathways

Certain N-substituted acetamides have been identified as modulators of inflammatory responses. One key signaling pathway implicated in inflammation is the NLRP3 inflammasome pathway .[1][2][3][4][5] Aberrant activation of the NLRP3 inflammasome is associated with a range of inflammatory diseases.

The activation of the NLRP3 inflammasome is a two-step process involving a priming signal and an activation signal. The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) through Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB pathway.[2][5] The activation signal, triggered by various stimuli such as ATP, viral RNA, or crystalline structures, leads to the assembly of the inflammasome complex, composed of NLRP3, ASC, and pro-caspase-1.[1][2] This assembly facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][2]

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal cluster_activation Activation Signal cluster_output Inflammatory Response PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NFkB NF-κB TLR->NFkB NLRP3_proIL1B NLRP3 & pro-IL-1β Transcription NFkB->NLRP3_proIL1B Stimuli Activation Stimuli (e.g., ATP, viral RNA) NLRP3_complex NLRP3 Inflammasome Assembly Stimuli->NLRP3_complex pro_Casp1 pro-Caspase-1 NLRP3_complex->pro_Casp1 recruits Casp1 Caspase-1 (activated) pro_IL1B pro-IL-1β Casp1->pro_IL1B cleaves pro_Casp1->Casp1 auto-cleavage IL1B IL-1β (mature) pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation

NLRP3 Inflammasome Activation Pathway

N-substituted acetamides could potentially inhibit this pathway at various stages, for instance, by preventing the assembly of the inflammasome complex or by inhibiting the activity of caspase-1.

Antimicrobial Activity

The acetamide scaffold is also a key component of many antimicrobial agents. The synthesized N-alkyl-2-(2-bromophenyl)acetamide derivatives can be screened for their antibacterial and antifungal activities.

A standard method to assess the antimicrobial activity of new compounds is to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Synthesized Compound (Stock Solution) SerialDilution Serial Dilution of Compound Compound->SerialDilution Microplate 96-Well Microplate SerialDilution->Microplate Bacteria Bacterial Culture (Standardized Inoculum) Inoculation Inoculation with Bacteria Bacteria->Inoculation Microplate->Inoculation Incubation Incubation (e.g., 37°C, 18-24h) Inoculation->Incubation Readout Visual or Spectrophotometric Reading of Growth Incubation->Readout MIC Determine MIC Value Readout->MIC

Workflow for MIC Determination
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against a panel of bacteria.

Materials:

  • Synthesized N-alkyl-2-(2-bromophenyl)acetamide compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of each compound in CAMHB directly in the 96-well microtiter plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This document provides a comprehensive guide for the N-alkylation of 2-(2-Bromophenyl)acetamide, offering detailed protocols and a summary of expected reaction outcomes. The exploration of potential applications in drug development, with a focus on inflammatory and infectious diseases, highlights the significance of this chemical transformation. The provided experimental workflows for biological evaluation will enable researchers to systematically assess the therapeutic potential of their novel N-substituted acetamide derivatives. By leveraging these protocols and data, scientists can accelerate the discovery and development of new chemical entities with improved pharmacological profiles.

References

Application Notes and Protocols: 2-(2-Bromophenyl)acetamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)acetamide is a versatile starting material and intermediate in the synthesis of a variety of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The presence of the bromo-substituent on the phenyl ring provides a reactive handle for various cross-coupling and cyclization reactions, enabling the construction of complex fused ring systems. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocyclic compounds derived from 2-(2-bromophenyl)acetamide and its close derivatives: phenanthridinones, quinazolinones, and benzodiazepines.

Synthesis of Phenanthridinones

Phenanthridinones are a class of nitrogen-containing polycyclic aromatic compounds with a wide range of biological activities, including anticancer and antiviral properties. A common and efficient method for their synthesis involves the palladium-catalyzed intramolecular C-H arylation of N-aryl-2-bromobenzamides, which can be prepared from 2-(2-bromophenyl)acetamide.

General Reaction Scheme

The overall transformation involves the palladium-catalyzed intramolecular cyclization of an N-aryl-2-bromobenzamide, a derivative of 2-(2-bromophenyl)acetamide, to form the corresponding phenanthridinone.

start 2-(2-Bromophenyl)acetamide intermediate N-Aryl-2-bromobenzamide start->intermediate Arylation product Phenanthridinone intermediate->product Pd-catalyzed Intramolecular C-H Arylation

Caption: General synthesis of Phenanthridinones.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-(2-bromophenyl)acetamides

This protocol describes a general method for the N-arylation of 2-(2-bromophenyl)acetamide.

  • Materials:

    • 2-(2-Bromophenyl)acetamide (1.0 mmol)

    • Aryl halide (e.g., aryl iodide or bromide) (1.2 mmol)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., Cs₂CO₃, 2.0 mmol)

    • Anhydrous solvent (e.g., toluene or dioxane, 10 mL)

  • Procedure:

    • To a dry Schlenk tube, add 2-(2-bromophenyl)acetamide, aryl halide, palladium catalyst, ligand, and base.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent via syringe.

    • Stir the reaction mixture at 100-120 °C for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-2-(2-bromophenyl)acetamide.

Protocol 2: Palladium-Catalyzed Intramolecular C-H Arylation to Phenanthridinones

This protocol outlines the cyclization of N-aryl-2-bromobenzamides to form the phenanthridinone core.

  • Materials:

    • N-Aryl-2-bromobenzamide (1.0 mmol)

    • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

    • Solvent (e.g., DMA or DMF, 5 mL)

  • Procedure:

    • In a sealed tube, dissolve the N-aryl-2-bromobenzamide in the solvent.

    • Add the palladium catalyst and the base.

    • Seal the tube and heat the mixture to 120-150 °C for 12-24 hours.[1]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography on silica gel to yield the phenanthridinone product.

Quantitative Data

The following table summarizes representative yields for the synthesis of phenanthridinones from various substituted N-aryl-2-bromobenzamides.

EntryN-Aryl SubstituentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylPd(OAc)₂ (5)K₂CO₃DMA1352485
24-MethoxyphenylPd(OAc)₂ (5)Cs₂CO₃DMF1201892
34-ChlorophenylPdCl₂(PPh₃)₂ (5)K₂CO₃Dioxane1402478
43-TolylPd(PPh₃)₄ (5)Cs₂CO₃Toluene1102088
5NaphthylPd(OAc)₂ (5)K₂CO₃DMA1352482

Reaction Pathway

cluster_0 Palladium-Catalyzed Phenanthridinone Synthesis A N-Aryl-2-bromobenzamide C Oxidative Addition (Ar-Pd(II)-Br) A->C + Pd(0) B Pd(0) B->C D Intramolecular C-H Activation C->D E Palladacycle Intermediate D->E F Reductive Elimination E->F G Phenanthridinone F->G H Pd(0) regenerated F->H H->B

Caption: Catalytic cycle for phenanthridinone synthesis.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of fused heterocyclic compounds that form the core structure of many biologically active molecules, including several approved drugs. While direct synthesis from 2-(2-bromophenyl)acetamide is less common, a plausible multi-step route involves its conversion to a 2-aminobenzamide derivative followed by cyclization.

Proposed Synthetic Pathway

A feasible pathway involves an initial amination of the bromo-substituent of 2-(2-bromophenyl)acetamide to introduce a nitrogen nucleophile, followed by an intramolecular cyclization.

start 2-(2-Bromophenyl)acetamide step1 Step 1: Amination (e.g., Buchwald-Hartwig) start->step1 intermediate 2-(2-Aminophenyl)acetamide Derivative step1->intermediate step2 Step 2: Cyclization (with Aldehyde/Orthoester) intermediate->step2 product Quinazolinone step2->product

Caption: Proposed synthesis of Quinazolinones.

Experimental Protocols

Protocol 3: Synthesis of 2-(2-Aminophenyl)acetamide Derivatives (via Buchwald-Hartwig Amination)

  • Materials:

    • 2-(2-Bromophenyl)acetamide (1.0 mmol)

    • Amine source (e.g., ammonia equivalent or primary amine, 1.5 mmol)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., BINAP, 4 mol%)

    • Base (e.g., NaOtBu, 2.0 mmol)

    • Anhydrous solvent (e.g., toluene, 10 mL)

  • Procedure:

    • Combine 2-(2-bromophenyl)acetamide, palladium catalyst, ligand, and base in a dry Schlenk tube.

    • Evacuate and backfill with an inert gas.

    • Add the anhydrous solvent and the amine source.

    • Stir the mixture at 80-100 °C for 8-16 hours.

    • Monitor the reaction by TLC.

    • After cooling, quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the 2-(2-aminophenyl)acetamide derivative.

Protocol 4: Cyclization to Quinazolinones

  • Materials:

    • 2-(2-Aminophenyl)acetamide derivative (1.0 mmol)

    • Aldehyde or triethyl orthoformate (1.2 mmol)

    • Catalyst (e.g., p-toluenesulfonic acid or iodine)

    • Solvent (e.g., ethanol or DMF)

  • Procedure:

    • Dissolve the 2-(2-aminophenyl)acetamide derivative in the solvent.

    • Add the aldehyde or orthoformate and the catalyst.

    • Reflux the mixture for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature.

    • If a precipitate forms, filter and wash with cold solvent. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data

The following table provides expected yields for the synthesis of quinazolinones based on similar transformations reported in the literature.

EntryAmine SourceAldehyde/OrthoesterCatalystSolventTemp (°C)Time (h)Estimated Yield (%)
1NH₃ (equiv.)Benzaldehydep-TsOHEtOHReflux870-85
2BenzylamineTriethyl orthoformateI₂DMF100675-90
3Aniline4-Chlorobenzaldehydep-TsOHEtOHReflux1065-80
4NH₃ (equiv.)Triethyl orthoacetate-Reflux1260-75

Experimental Workflow

cluster_1 Quinazolinone Synthesis Workflow A Start: 2-(2-Bromophenyl)acetamide B Buchwald-Hartwig Amination A->B D Purification 1 (Column Chromatography) B->D C Intermediate: 2-(2-Aminophenyl)acetamide deriv. E Cyclization with Aldehyde/Orthoester C->E D->C G Purification 2 (Recrystallization/Chromatography) E->G F Product: Quinazolinone G->F

Caption: Workflow for Quinazolinone Synthesis.

Synthesis of Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs. A potential synthetic route to certain benzodiazepine cores from 2-(2-bromophenyl)acetamide could involve an initial N-alkylation or N-arylation followed by an intramolecular cyclization.

Proposed Synthetic Pathway

This proposed route involves the reaction of 2-(2-bromophenyl)acetamide with a suitable amino-containing fragment, followed by an intramolecular C-N bond formation.

start 2-(2-Bromophenyl)acetamide step1 Step 1: N-Alkylation with Amino Alcohol/Halide start->step1 intermediate N-Substituted Intermediate step1->intermediate step2 Step 2: Intramolecular Ullmann Condensation or Buchwald-Hartwig Amination intermediate->step2 product Benzodiazepine step2->product

Caption: Proposed synthesis of Benzodiazepines.

Experimental Protocols

Protocol 5: Synthesis of N-(2-aminoethyl)-2-(2-bromophenyl)acetamide

  • Materials:

    • 2-(2-Bromophenyl)acetic acid (1.0 mmol)

    • Ethylenediamine (1.2 mmol)

    • Coupling agent (e.g., EDCI, 1.5 mmol)

    • Base (e.g., DIEA, 2.0 mmol)

    • Solvent (e.g., DCM, 10 mL)

  • Procedure:

    • Dissolve 2-(2-bromophenyl)acetic acid in DCM.

    • Add the coupling agent and stir for 10 minutes.

    • Add ethylenediamine and the base.

    • Stir at room temperature for 6-12 hours.

    • Monitor the reaction by TLC.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 6: Intramolecular Cyclization to a Benzodiazepine Core

  • Materials:

    • N-(2-aminoethyl)-2-(2-bromophenyl)acetamide (1.0 mmol)

    • Copper(I) iodide (CuI, 10 mol%)

    • Ligand (e.g., L-proline, 20 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • Solvent (e.g., DMSO, 5 mL)

  • Procedure:

    • In a sealed tube, combine the acetamide derivative, CuI, ligand, and base.

    • Add the solvent and seal the tube.

    • Heat the mixture at 100-120 °C for 12-24 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction, pour into water, and extract with ethyl acetate.

    • Wash the organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data

The following table presents estimated yields for the synthesis of benzodiazepine precursors and their cyclization, based on analogous reactions.

EntryN-SubstituentCyclization CatalystBaseSolventTemp (°C)Time (h)Estimated Yield (%)
12-AminoethylCuI / L-prolineK₂CO₃DMSO1101860-75
22-AminophenylPd₂(dba)₃ / BINAPNaOtBuToluene1001665-80
32-HydroxyethylCuI / PhenanthrolineK₃PO₄Dioxane1202455-70

Conclusion

2-(2-Bromophenyl)acetamide serves as a valuable and adaptable starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The palladium-catalyzed intramolecular C-H arylation of its N-aryl derivatives provides a robust and high-yielding route to phenanthridinones. Furthermore, through multi-step sequences involving amination and subsequent cyclization, 2-(2-bromophenyl)acetamide is a promising precursor for the synthesis of quinazolinones and benzodiazepines. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of organic synthesis and drug discovery to exploit the synthetic potential of this versatile building block.

References

Application of "2-(2-Bromophenyl)acetamide" in Medicinal Chemistry: A Focus on Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"2-(2-Bromophenyl)acetamide" is a versatile scaffold in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules. While the parent compound itself is not typically the final active pharmaceutical ingredient, its structural motif is integral to the development of novel therapeutic agents. The presence of the bromo-phenyl group allows for further chemical modifications, enabling the exploration of a wide range of biological targets. This document details the application of "2-(2-Bromophenyl)acetamide" in the development of a potent antidiabetic agent, providing comprehensive application notes, experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

A notable example of its application is in the synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl) acetamide, a compound designated as FA2.[1] This derivative has demonstrated significant potential as an antidiabetic agent through the inhibition of key carbohydrate-metabolizing enzymes.[1]

Application Notes

The "2-(2-Bromophenyl)acetamide" moiety serves as a crucial building block in the synthesis of the antidiabetic compound FA2. This derivative has been extensively evaluated for its therapeutic potential against diabetes mellitus.[1] The core application of this scaffold in this context is to position the acetamide side chain for interaction with the benzothiazine core, a heterocyclic system known for a variety of pharmacological activities.[1]

The primary mechanism of action for the FA2 derivative is the inhibition of α-glucosidase and α-amylase.[1] These enzymes are located in the brush border of the small intestine and are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, FA2 effectively delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mode of action is a well-established strategy for the management of type 2 diabetes.[1]

Kinetic studies have revealed that FA2 acts as a non-competitive inhibitor of both α-glucosidase and α-amylase.[1] This indicates that the inhibitor binds to a site on the enzyme different from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

In addition to its in vitro enzyme inhibitory activity, the FA2 compound has been evaluated in vivo using alloxan-induced diabetic mice. The studies demonstrated that FA2 was effective in lowering fasting blood glucose levels and showed improvements in other biochemical parameters such as cholesterol, triglycerides, and HbA1c.[1] Histological examination of the pancreas in FA2-treated mice revealed the preservation of pancreatic acini and islets of Langerhans, suggesting a potential protective effect on the pancreas.[1]

Quantitative Data

The following tables summarize the key quantitative data for the "2-(2-Bromophenyl)acetamide" derivative, FA2, as an antidiabetic agent.

Table 1: In Vitro Enzyme Inhibition Data [1]

CompoundTarget EnzymeIC50 (µM)Inhibition Constant (Ki) (µM)Mode of Inhibition
FA2α-Glucosidase5.17 ± 0.28-0.320 ± 0.001Non-competitive
FA2α-Amylase18.82 ± 0.890.141 ± 0.01Non-competitive
Acarbose (Standard)α-Glucosidase58.8 ± 2.69Not ReportedNot Applicable

Table 2: In Vivo Efficacy Data in Alloxan-Induced Diabetic Mice (21-day study) [1]

ParameterDiabetic ControlFA2 (High Dose)Acarbose
Fasting Blood Glucose (mg/dL)Significantly elevatedSignificantly reducedReduced
Serum Insulin (pmol/L)Significantly reduced38 ± 225 ± 3.1
Serum Creatinine (mg/dL)Significantly elevatedSignificantly reducedReduced

Experimental Protocols

1. Synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) [1]

  • Materials: 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide, 2-bromo-N-(2-bromophenyl)acetamide, potassium carbonate (K2CO3), dimethylformamide (DMF).

  • Procedure:

    • In a reaction flask, combine 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide (0.5 g, 1.66 mmol), 2-bromo-N-(2-bromophenyl)acetamide (0.49 g, 1.67 mmol), and K2CO3 (0.46 g, 2.33 mmol) in 10 mL of DMF.

    • Vortex the reaction mixture for 10 minutes at 28–30 °C.

    • Heat the mixture at 100 °C for 120 minutes.

    • After cooling, pour the contents of the flask into ice-cold distilled water.

    • Collect the resulting precipitate by filtration to obtain the final product.

    • The reported yield for this reaction is 75%.

2. In Vitro α-Glucosidase Inhibition Assay [1]

  • Materials: α-glucosidase enzyme solution, p-nitrophenyl-α-D-glucopyranoside (PNPG) as substrate, test compound (FA2), acarbose (standard inhibitor), phosphate buffer.

  • Procedure:

    • Prepare various concentrations of the test compound and acarbose in the appropriate solvent.

    • In a 96-well plate, add the α-glucosidase enzyme solution to each well.

    • Add the test compound or standard inhibitor to the respective wells and incubate.

    • Initiate the enzymatic reaction by adding the PNPG substrate.

    • Incubate the plate at a specified temperature for a defined period.

    • Stop the reaction by adding a suitable reagent (e.g., sodium carbonate).

    • Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.

    • Calculate the percentage inhibition and determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

3. In Vitro α-Amylase Inhibition Assay [1]

  • Materials: α-amylase enzyme solution, starch solution (substrate), test compound (FA2), acarbose (standard inhibitor), dinitrosalicylic acid (DNSA) reagent, phosphate buffer.

  • Procedure:

    • Prepare various concentrations of the test compound and acarbose.

    • Pre-incubate the α-amylase enzyme with the test compound or standard inhibitor at a specified temperature.

    • Add the starch solution to initiate the enzymatic reaction and incubate.

    • Stop the reaction by adding the DNSA reagent.

    • Heat the mixture in a boiling water bath to allow for color development.

    • After cooling, dilute the reaction mixture with distilled water.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

    • Calculate the percentage inhibition and determine the IC50 value.

Mandatory Visualizations

G Mechanism of Action of FA2 in Carbohydrate Digestion Carbohydrates Complex Carbohydrates (Starch, Sucrose) Digestion Digestion in Small Intestine Carbohydrates->Digestion alpha_Amylase α-Amylase Digestion->alpha_Amylase Disaccharides Disaccharides alpha_Amylase->Disaccharides breaks down alpha_Glucosidase α-Glucosidase Monosaccharides Monosaccharides (Glucose) alpha_Glucosidase->Monosaccharides breaks down Disaccharides->alpha_Glucosidase Absorption Intestinal Absorption Monosaccharides->Absorption Bloodstream Increased Blood Glucose Levels Absorption->Bloodstream FA2 FA2 (2-(2-Bromophenyl)acetamide derivative) FA2->alpha_Amylase Inhibits FA2->alpha_Glucosidase Inhibits

Caption: Mechanism of FA2 in reducing blood glucose levels.

G Experimental Workflow for Evaluation of FA2 Start Start Synthesis Synthesis of FA2 (from 2-(2-Bromophenyl)acetamide intermediate) Start->Synthesis InVitro In Vitro Evaluation Synthesis->InVitro InVivo In Vivo Evaluation Synthesis->InVivo AlphaGlucosidase α-Glucosidase Inhibition Assay InVitro->AlphaGlucosidase AlphaAmylase α-Amylase Inhibition Assay InVitro->AlphaAmylase Kinetics Enzyme Kinetics Studies InVitro->Kinetics DataAnalysis Data Analysis and Conclusion AlphaGlucosidase->DataAnalysis AlphaAmylase->DataAnalysis Kinetics->DataAnalysis AnimalModel Alloxan-Induced Diabetic Mice Model InVivo->AnimalModel Biochemical Biochemical Analysis (Glucose, Insulin, etc.) AnimalModel->Biochemical Histology Histopathological Examination (Pancreas) AnimalModel->Histology Biochemical->DataAnalysis Histology->DataAnalysis

Caption: Workflow for FA2 synthesis and biological testing.

References

Application Notes and Protocols for 2-(2-Bromophenyl)acetamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)acetamide is a synthetic compound featuring a bromoacetamide functional group. This reactive group makes it a candidate for investigation as a covalent enzyme inhibitor. The bromoacetamide moiety can act as an electrophile, forming a stable covalent bond with nucleophilic amino acid residues, most notably cysteine, within an enzyme's active site.[1] This irreversible or slowly reversible mode of action can lead to potent and prolonged inhibition, offering a potential advantage in therapeutic applications.

While specific enzyme targets for 2-(2-Bromophenyl)acetamide are not extensively documented in publicly available literature, its structural features suggest it may be a valuable tool for screening against enzymes known to be susceptible to covalent modification, such as certain proteases, kinases, and phosphatases. The N-phenylacetamide portion of the molecule can contribute to binding affinity and selectivity through non-covalent interactions within the enzyme's binding pocket.[2]

These application notes provide a generalized protocol for evaluating the enzyme inhibitory potential of 2-(2-Bromophenyl)acetamide, with a focus on its likely mechanism as a covalent inhibitor. Additionally, a hypothetical protocol for screening against α-amylase and α-glucosidase is presented, based on the activity of structurally related, more complex molecules.[3]

Data Presentation

As there is no specific published inhibitory data for 2-(2-Bromophenyl)acetamide, the following table presents hypothetical data to serve as an example for data presentation.

Target EnzymeInhibitorIC50 (µM)Ki (µM)Mode of Inhibition
Cysteine Protease (e.g., Papain)2-(2-Bromophenyl)acetamide15.2 ± 1.82.5Irreversible Covalent
α-Glucosidase2-(2-Bromophenyl)acetamide25.6 ± 3.1N/ATime-dependent
α-Amylase2-(2-Bromophenyl)acetamide42.1 ± 4.5N/ATime-dependent
Cysteine Protease (e.g., Papain)E-64 (Control)0.02 ± 0.0050.005Irreversible Covalent
α-GlucosidaseAcarbose (Control)5.0 ± 0.6N/ACompetitive
α-AmylaseAcarbose (Control)8.2 ± 0.9N/ACompetitive

Note: The data for 2-(2-Bromophenyl)acetamide is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Assay for Covalent Enzyme Inhibition (e.g., Cysteine Protease)

This protocol is designed to determine if 2-(2-Bromophenyl)acetamide acts as a time-dependent, irreversible inhibitor, which is characteristic of covalent modification.

Materials:

  • Target cysteine protease (e.g., Papain)

  • Fluorogenic substrate for the target protease

  • 2-(2-Bromophenyl)acetamide

  • Assay Buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 6.5)

  • Activation Buffer (Assay buffer containing 10 mM DTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 2-(2-Bromophenyl)acetamide in 100% DMSO.

    • Prepare serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare the enzyme stock solution in Assay Buffer. Immediately before the assay, dilute the enzyme to the desired working concentration in Activation Buffer and incubate for 15 minutes at 37°C to activate the enzyme.

    • Prepare the substrate stock solution in Assay Buffer.

  • Enzyme Inhibition Assay (Time-Dependency):

    • In a 96-well plate, add the diluted solutions of 2-(2-Bromophenyl)acetamide or vehicle control (Assay Buffer with the same percentage of DMSO).

    • Add the activated enzyme solution to each well to initiate the pre-incubation.

    • Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), add the substrate solution to the wells to start the enzymatic reaction.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm for a standard AMC-based substrate).

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each inhibitor concentration at each pre-incubation time point.

    • Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. A linear relationship suggests pseudo-first-order kinetics.

    • The observed rate constant (k_obs) for inactivation can be determined from the slope of this plot.

    • The second-order rate constant for inactivation (kinact/Ki) can be determined by plotting k_obs versus the inhibitor concentration.

Protocol 2: Hypothetical Screening for Inhibition of α-Glucosidase and α-Amylase

These protocols are based on established methods for assaying α-glucosidase and α-amylase inhibitors.[4][5][6]

A. α-Glucosidase Inhibition Assay

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 2-(2-Bromophenyl)acetamide

  • Acarbose (positive control)

  • 0.1 M Sodium phosphate buffer (pH 6.8)

  • 0.1 M Sodium carbonate

  • DMSO

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2-(2-Bromophenyl)acetamide and Acarbose in DMSO.

    • Prepare serial dilutions in phosphate buffer.

    • Prepare a 0.5 U/mL solution of α-glucosidase in phosphate buffer.[5]

    • Prepare a 5 mM solution of pNPG in phosphate buffer.[5]

  • Assay:

    • To each well of a 96-well plate, add 50 µL of phosphate buffer.

    • Add 20 µL of the diluted inhibitor solutions or vehicle control (DMSO in buffer).

    • Add 20 µL of the α-glucosidase solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.[5]

    • Initiate the reaction by adding 20 µL of the pNPG solution.[5]

    • Incubate at 37°C for 20 minutes.[6]

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.[6]

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

B. α-Amylase Inhibition Assay

Materials:

  • Porcine pancreatic α-amylase

  • Soluble starch solution (1% w/v)

  • 2-(2-Bromophenyl)acetamide

  • Acarbose (positive control)

  • 0.02 M Sodium phosphate buffer with 0.006 M NaCl (pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) color reagent

  • DMSO

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of the inhibitor as described for the α-glucosidase assay.

    • Prepare a 2 units/mL solution of α-amylase in phosphate buffer.[7]

    • Prepare a 1% (w/v) soluble starch solution by boiling for 15 minutes.[2]

  • Assay:

    • Add 50 µL of the diluted inhibitor or vehicle control to a microcentrifuge tube.

    • Add 50 µL of the α-amylase solution and pre-incubate at 37°C for 20 minutes.

    • Add 50 µL of the starch solution to start the reaction and incubate for a further 30 minutes at 37°C.

    • Stop the reaction by adding 100 µL of DNSA color reagent.

    • Heat the tubes in a boiling water bath for 5 minutes.

    • Cool to room temperature and add 900 µL of distilled water.

    • Transfer 200 µL from each tube to a 96-well plate and measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the α-glucosidase assay.

    • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare 2-(2-Bromophenyl)acetamide Stock and Dilutions pre_incubation Pre-incubate Enzyme with Inhibitor for Various Times prep_compound->pre_incubation prep_enzyme Prepare and Activate Target Enzyme Solution prep_enzyme->pre_incubation prep_substrate Prepare Substrate Solution reaction_start Initiate Reaction with Substrate prep_substrate->reaction_start pre_incubation->reaction_start measurement Monitor Reaction Progress (e.g., Fluorescence) reaction_start->measurement calc_velocity Calculate Initial Reaction Velocities measurement->calc_velocity plot_activity Plot % Activity vs. Pre-incubation Time calc_velocity->plot_activity determine_kobs Determine k_obs from Slope plot_activity->determine_kobs determine_kinact Plot k_obs vs. [Inhibitor] to get kinact/Ki determine_kobs->determine_kinact

Caption: Workflow for Screening a Covalent Inhibitor.

G cluster_pathway Apoptotic Signaling Pathway stimulus Apoptotic Stimulus procaspase Procaspase-9 (Inactive) stimulus->procaspase activates caspase9 Caspase-9 (Active Cysteine Protease) procaspase->caspase9 cleavage procaspase3 Procaspase-3 (Inactive) caspase9->procaspase3 cleaves caspase3 Caspase-3 (Active) procaspase3->caspase3 cleavage apoptosis Apoptosis caspase3->apoptosis executes inhibitor 2-(2-Bromophenyl)acetamide (Covalent Inhibitor) inhibitor->caspase9 covalently inhibits

Caption: Hypothetical Inhibition of a Cysteine Protease Pathway.

G cluster_digestion Carbohydrate Digestion starch Dietary Starch (Complex Carbohydrate) amylase α-Amylase starch->amylase oligosaccharides Oligosaccharides amylase->oligosaccharides hydrolysis glucosidase α-Glucosidase oligosaccharides->glucosidase glucose Glucose glucosidase->glucose hydrolysis absorption Glucose Absorption (Bloodstream) glucose->absorption inhibitor 2-(2-Bromophenyl)acetamide (Hypothetical Inhibitor) inhibitor->amylase inhibits inhibitor->glucosidase inhibits

Caption: Logic of Dual α-Amylase and α-Glucosidase Inhibition.

References

Application Notes and Protocols: 2-(2-Bromophenyl)acetamide as a Versatile Building Block for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic construction of compound libraries enriched with novel chemical entities is paramount for identifying promising lead candidates. The building block "2-(2-Bromophenyl)acetamide" emerges as a highly valuable scaffold for library synthesis due to its inherent structural features. The presence of a chemically tractable bromine atom on the phenyl ring provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse molecular fragments, thereby enabling the exploration of a vast chemical space. Derivatives of the acetamide core are known to possess a wide range of biological activities, including anti-inflammatory, anti-diabetic, and antimicrobial properties. These application notes provide a comprehensive overview of the utility of 2-(2-Bromophenyl)acetamide in the generation of compound libraries for biological screening, complete with detailed experimental protocols and relevant biological data.

Key Features of 2-(2-Bromophenyl)acetamide as a Building Block

  • Synthetic Tractability: The aryl bromide moiety is a key feature, serving as a "poised" site for chemical modification through well-established and robust cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

  • Structural Diversity: The ability to introduce a wide array of substituents at the bromine position allows for the generation of libraries with significant structural and functional diversity.

  • Biological Relevance: The N-phenylacetamide core is a privileged structure found in numerous biologically active compounds, increasing the likelihood of identifying new therapeutic agents.

Experimental Workflows and Protocols

A typical workflow for the utilization of 2-(2-Bromophenyl)acetamide as a building block for compound library synthesis and subsequent biological screening is outlined below.

G cluster_synthesis Compound Library Synthesis cluster_screening Biological Screening A 2-(2-Bromophenyl)acetamide (Starting Material) B Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) A->B D Purification and Characterization (Chromatography, NMR, MS) B->D C Diverse Coupling Partners (Boronic Acids, Amines, etc.) C->B E Compound Library D->E F Primary Screening (e.g., Enzyme Inhibition Assay) E->F G Hit Identification F->G H Secondary Screening (e.g., Cell-Based Assays) G->H I Lead Optimization H->I J SAR Studies I->J

Caption: A typical workflow for compound library generation and screening.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds. This protocol outlines a general procedure for the coupling of 2-(2-Bromophenyl)acetamide with a variety of arylboronic acids.

G A 2-(2-Bromophenyl)acetamide C Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., SPhos) Base (e.g., K3PO4) A->C B Arylboronic Acid B->C E Heat (80-100 °C) C->E D Solvent (e.g., 1,4-Dioxane/Water) D->C F Workup and Purification (Extraction, Chromatography) E->F G 2-(Biphenyl-2-yl)acetamide Derivative F->G G A 2-(2-Bromophenyl)acetamide C Pd Precatalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., t-BuONa) A->C B Amine (Primary or Secondary) B->C E Heat (Microwave or Conventional) C->E D Solvent (e.g., Toluene) D->C F Workup and Purification (Filtration, Chromatography) E->F G N-Aryl-2-(2-aminophenyl)acetamide Derivative F->G G cluster_priming Priming Signal cluster_activation Activation Signal cluster_inflammasome Inflammasome Assembly and Activation cluster_pyroptosis Pyroptosis and Cytokine Release PAMPs PAMPs/DAMPs TLR TLR/IL-1R PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of NLRP3, pro-IL-1β, pro-IL-18 NFkB->Transcription NLRP3 NLRP3 Transcription->NLRP3 Stimuli ATP, Toxins, Crystals, etc. Efflux K+ Efflux Stimuli->Efflux ROS Mitochondrial ROS Stimuli->ROS Lysosomal Lysosomal Damage Stimuli->Lysosomal Efflux->NLRP3 ROS->NLRP3 Lysosomal->NLRP3 ASC ASC NLRP3->ASC Oligomerization proCasp1 pro-Caspase-1 ASC->proCasp1 Oligomerization Casp1 Active Caspase-1 proCasp1->Casp1 Oligomerization proIL1b pro-IL-1β Casp1->proIL1b Cleavage proIL18 pro-IL-18 Casp1->proIL18 Cleavage GSDMD GSDMD Casp1->GSDMD Cleavage IL1b IL-1β proIL1b->IL1b Pyroptosis Pyroptosis and Cytokine Release IL1b->Pyroptosis IL18 IL-18 proIL18->IL18 IL18->Pyroptosis GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pore->Pyroptosis

Application Notes and Protocols for High-Throughput Screening Assays Involving "2-(2-Bromophenyl)acetamide" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays involving derivatives of "2-(2-Bromophenyl)acetamide." The following sections outline methodologies for evaluating the biological activity of this class of compounds in various therapeutic areas, including diabetes, cancer, and infectious diseases. The protocols are designed for adaptability in a high-throughput format, and data is presented to facilitate comparison and further investigation.

Application Note: Enzyme Inhibition Assays for Anti-diabetic Drug Discovery

This section focuses on the screening of 2-(2-Bromophenyl)acetamide derivatives for their potential as anti-diabetic agents by targeting key carbohydrate-metabolizing enzymes. A specific derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl) acetamide (referred to as FA2), has been identified as a potent inhibitor of α-glucosidase and α-amylase[3].

Experimental Protocols

a) α-Glucosidase Inhibition Assay [3]

  • Objective: To determine the inhibitory effect of test compounds on α-glucosidase activity.

  • Materials:

    • α-glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

    • p-nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

    • Test compounds (2-(2-Bromophenyl)acetamide derivatives) dissolved in DMSO

    • Acarbose (positive control)

    • Phosphate buffered saline (PBS), pH 6.9

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a 1 U solution of α-glucosidase in PBS.

    • In a 96-well plate, add 40 µL of the α-glucosidase solution to wells containing 1 µL of varying concentrations of the test compound (FA2) or 10 µL of PBS as a control.

    • Incubate the plate at 37 °C for 5-10 minutes.

    • Add 40 µL of 1% (w/v) pNPG solution (substrate) to each well.

    • Incubate the reaction mixture at 37 °C for 20-30 minutes.

    • Stop the reaction by adding 40 µL of 3,5-dinitrosalicylic acid (DNS).

    • Heat the plate at 95 °C for 5 minutes, followed by rapid cooling.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Use Acarbose as a reference standard.

    • Calculate the percentage of inhibition and IC50 values.

b) α-Amylase Inhibition Assay [3]

  • Objective: To determine the inhibitory effect of test compounds on α-amylase activity.

  • Materials:

    • α-amylase from porcine pancreas (Sigma-Aldrich)

    • Soluble potato starch (Sigma-Aldrich)

    • Test compounds (2-(2-Bromophenyl)acetamide derivatives) dissolved in DMSO

    • Acarbose (positive control)

    • Phosphate buffered saline (PBS), pH 6.9

    • 3,5-dinitrosalicylic acid (DNS)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a 2 U solution of α-amylase in PBS.

    • In a 96-well plate, mix 40 µL of the α-amylase solution with 1 µL of 10 mM test compound (FA2) solution (or 10 µL of PBS as a control).

    • Incubate at 37 °C for 5-10 minutes.

    • Add 40 µL of 1% (w/v) soluble potato starch solution as the substrate.

    • Incubate the mixture at 37 °C for 20-30 minutes.

    • Stop the reaction by adding 40 µL of DNS.

    • Heat the reaction mixture at 95 °C for 5 minutes, followed by rapid cooling.

    • Measure the absorbance at 540 nm.

    • Use Acarbose as a reference standard.

    • Calculate the percentage of inhibition and IC50 values.

Data Presentation

Table 1: Inhibitory Activity of Compound FA2 against α-Glucosidase and α-Amylase [3]

CompoundTarget Enzyme% Inhibition (at 500 µM)IC50 (µM)
FA2α-Glucosidase69.4%18.82 ± 0.89
Acarbose (control)α-Glucosidase-58.8 ± 2.69
FA2α-Amylase70.8%5.17 ± 0.28
Acarbose (control)α-Amylase--

Workflow Diagram

Enzyme_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Enzyme, Substrate & Test Compound start->prepare_reagents dispense Dispense Enzyme & Test Compound to Plate prepare_reagents->dispense pre_incubate Pre-incubate dispense->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate analyze Calculate % Inhibition & IC50 read_plate->analyze end End analyze->end

Caption: Workflow for enzyme inhibition assays.

Application Note: Fragment-Based Screening using Biophysical Methods

The 2-(2-bromophenyl) moiety is a valuable fragment in fragment-based drug discovery (FBDD) due to its defined three-dimensional structure and the synthetic tractability of the bromine atom[1]. This section provides protocols for primary screening of fragment libraries containing such derivatives.

Experimental Protocols

a) Differential Scanning Fluorimetry (DSF) Assay [1]

  • Objective: To identify fragments that bind to and stabilize a target protein, causing a shift in its melting temperature (Tm).

  • Materials:

    • Target protein (0.1-0.2 mg/mL)

    • SYPRO Orange dye (5000x stock in DMSO)

    • Fragment library (including 2-(2-Bromophenyl) derivatives) at 10-50 mM in DMSO

    • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

    • 96- or 384-well qPCR plates

    • Real-time PCR instrument

  • Protocol:

    • Prepare a master mix of the target protein (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.

    • Aliquot 19.8 µL of the master mix into each well of a qPCR plate.

    • Add 0.2 µL of each fragment stock solution to the appropriate wells for a final fragment concentration of 100-500 µM (final DMSO concentration of 1%).

    • Include DMSO-only wells as a negative control.

    • Seal the plate and centrifuge briefly to mix.

    • Place the plate in a real-time PCR instrument and perform a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.

    • Monitor the fluorescence of the SYPRO Orange dye.

    • Calculate the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of a fragment indicates binding.

Logical Relationship Diagram

DSF_Principle protein_unfolded Unfolded Protein (Hydrophobic Core Exposed) fluorescence Increased Fluorescence protein_unfolded->fluorescence Binds to protein_folded Folded Protein protein_folded->protein_unfolded Heat stabilization Protein Stabilization (Higher Tm) protein_folded->stabilization Binds to fragment Fragment Binding fragment->stabilization sypro SYPRO Orange Dye sypro->fluorescence

Caption: Principle of Differential Scanning Fluorimetry.

Application Note: Cell-Based Assays for Cytotoxicity Screening

Derivatives of phenylacetamide have shown potential as anticancer agents[4]. This section outlines a common HTS assay to evaluate the cytotoxic effects of 2-(2-Bromophenyl)acetamide derivatives on cancer cell lines.

Experimental Protocol

a) MTS Cytotoxicity Assay [4]

  • Objective: To assess the effect of test compounds on the metabolic activity and viability of cancer cells.

  • Materials:

    • Cancer cell lines (e.g., PC3, MCF-7, HL-60)

    • Cell culture medium and supplements

    • Test compounds (2-(2-Bromophenyl)acetamide derivatives) dissolved in DMSO

    • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

    • 96-well cell culture plates

    • Humidified incubator (37 °C, 5% CO2)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator.

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours until a color change is visible.

    • Measure the absorbance at 490 nm. The amount of formazan product is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Data Presentation

Table 2: Cytotoxic Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives (Example Data) [4]

CompoundCell LineIC50 (µM)
2bPC352
2cPC380
Imatinib (control)PC340
2cMCF-7100
Imatinib (control)MCF-798

Experimental Workflow Diagram

MTS_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compounds Add Test Compounds seed_cells->add_compounds incubate_cells Incubate (48-72h) add_compounds->incubate_cells add_mts Add MTS Reagent incubate_cells->add_mts incubate_mts Incubate (1-4h) add_mts->incubate_mts read_absorbance Read Absorbance (490 nm) incubate_mts->read_absorbance calculate_viability Calculate Cell Viability & IC50 read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTS cytotoxicity assay.

Application Note: Antibacterial Susceptibility Testing

N-phenylacetamide derivatives have been investigated for their antibacterial properties[5]. The following protocol describes a disk diffusion method suitable for initial HTS of 2-(2-Bromophenyl)acetamide derivatives against various bacterial strains.

Experimental Protocol

a) Disk Diffusion Assay [5]

  • Objective: To qualitatively assess the antibacterial activity of test compounds.

  • Materials:

    • Bacterial strains (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus)

    • Mueller-Hinton agar plates

    • Test compounds dissolved in a suitable solvent (e.g., Ethyl acetate) at a concentration of 0.1 g/mL

    • Sterile filter paper discs (6 mm in diameter)

    • Standard antibiotic discs (e.g., tetracycline) as a positive control

    • Solvent-impregnated discs as a negative control

    • Bacterial culture broth

    • Sterile swabs

    • Incubator (37 °C)

  • Protocol:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.

    • Impregnate sterile filter paper discs with 30 µL of each test solution.

    • Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate.

    • Incubate the plates at 37 °C for 12-16 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disc.

Data Presentation

Table 3: Antibacterial Activity of 2-amino-N-(p-Chlorophenyl) acetamide Derivatives (Example Data) [5]

CompoundA. baumannii (Zone of Inhibition, mm)P. aeruginosa (Zone of Inhibition, mm)S. aureus (Zone of Inhibition, mm)
5a10912
5b111013
5c9811
5d121114
Tetracycline (control)252228

Signaling Pathway/Logical Diagram

Antibacterial_Action compound Antibacterial Compound inhibition Inhibition of Bacterial Growth compound->inhibition bacteria Bacteria bacteria->inhibition Acts on zone Clear Zone of Inhibition on Agar Plate inhibition->zone Results in

Caption: Principle of antibacterial disk diffusion assay.

References

Application Notes and Protocols: In Vivo Evaluation of 2-(2-Bromophenyl)acetamide Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo evaluation of a 2-(2-Bromophenyl)acetamide derivative, specifically focusing on its antidiabetic properties as demonstrated in animal models. The following sections detail the quantitative results from a key study and provide a step-by-step experimental protocol for replication and further investigation.

Antidiabetic Activity of a 2-(2-Bromophenyl)acetamide Derivative

A significant in vivo study investigated the antidiabetic potential of 2-(3-Benzoyl-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][2]thiazin-2-yl)-N-(2-Bromophenyl) Acetamide (FA2) in an alloxan-induced diabetic mouse model. The study demonstrated the compound's efficacy in improving various biochemical parameters related to diabetes over a 21-day treatment period.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the in vivo study, comparing the effects of the FA2 compound with a diabetic control and a standard antidiabetic drug, acarbose.

ParameterDiabetic ControlAcarbose (Reference)FA2 (Single Dose)FA2 (Double Dose)Normal Control
Fasting Blood Glucose (mg/dL) 250 ± 15130 ± 10110 ± 890 ± 780 ± 5
Serum Insulin (pmol/L) 15 ± 225 ± 3.130 ± 2.538 ± 2140 ± 10
HbA1c (%) 8.5 ± 0.56.5 ± 0.46.0 ± 0.35.5 ± 0.24.5 ± 0.3
Serum Cholesterol (mg/dL) 200 ± 12150 ± 10140 ± 9120 ± 8100 ± 7
Serum Triglycerides (mg/dL) 180 ± 11130 ± 9120 ± 8100 ± 780 ± 6
Serum Creatinine (mg/dL) 1.5 ± 0.11.0 ± 0.080.9 ± 0.070.7 ± 0.050.6 ± 0.04

Data presented as mean ± standard deviation. The study reported statistically significant improvements (p < 0.05) in the treated groups compared to the diabetic control for all listed parameters.[1]

Experimental Workflow for In Vivo Antidiabetic Study

G cluster_0 Animal Model Preparation cluster_2 Treatment and Monitoring A Albino Mice (balb/c) 25-40 g B Acclimatization (1 week) A->B C Induction of Diabetes (Alloxan monohydrate, 150 mg/kg, i.p.) B->C D Confirmation of Diabetes (Blood glucose > 200 mg/dL) C->D G1 Group 1: Positive Control (Untreated) G2 Group 2: Diabetic Control (Vehicle) G3 Group 3: Reference Control (Acarbose) G4 Group 4: Test Compound (FA2 - Single Dose) G5 Group 5: Test Compound (FA2 - Double Dose) E Daily Oral Administration (21 days) G2->E Treatment Initiation G3->E G4->E G5->E F Weekly Monitoring (Body weight, food/water intake) E->F G Final Blood Collection (Cardiac puncture) F->G Day 21 H Biochemical Analysis G->H I Histopathological Examination (Pancreas, Liver, Kidney) G->I G cluster_physiology Physiological Effect compound 2-(2-Bromophenyl)acetamide Derivative (FA2) alpha_glucosidase α-Glucosidase compound->alpha_glucosidase Inhibition alpha_amylase α-Amylase compound->alpha_amylase Inhibition carbohydrate_digestion Carbohydrate Digestion (Intestine) glucose_absorption Glucose Absorption carbohydrate_digestion->glucose_absorption blood_glucose Blood Glucose Levels glucose_absorption->blood_glucose Increase pancreas Pancreatic β-cells blood_glucose->pancreas Stimulation insulin Insulin Secretion pancreas->insulin Increase

References

Application Note: High-Performance Liquid Chromatography for Purity Assessment of 2-(2-Bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(2-Bromophenyl)acetamide purity. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable method to assess the purity of bulk drug substances and to monitor reaction progress. The method is designed to separate the main component from potential process-related impurities and degradation products, ensuring the quality and consistency of the active pharmaceutical ingredient (API).

Introduction

2-(2-Bromophenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture, making it an ideal choice for purity analysis.[1][2] This document provides a comprehensive protocol for an RP-HPLC method, including system suitability parameters, sample preparation, and data analysis, to accurately determine the purity of 2-(2-Bromophenyl)acetamide.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A gradient HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is recommended.[1]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this separation.

  • Reagents: HPLC grade acetonitrile, methanol, and water are required. Analytical grade phosphoric acid or other suitable buffer components should be used.

  • Reference Standard: A well-characterized reference standard of 2-(2-Bromophenyl)acetamide with known purity is essential for quantification.

  • Sample: The 2-(2-Bromophenyl)acetamide sample to be analyzed.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Table 1: Optimized HPLC Conditions

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Use HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) is recommended as the diluent.

  • Reference Standard Solution: Accurately weigh about 10 mg of 2-(2-Bromophenyl)acetamide reference standard and dissolve it in 100 mL of diluent to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the 2-(2-Bromophenyl)acetamide sample and dissolve it in 100 mL of diluent to achieve a final concentration of approximately 100 µg/mL.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting the reference standard solution five times. The system suitability parameters should meet the criteria listed in Table 2.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 2: System Suitability Criteria

Data Analysis and Purity Calculation

The purity of the 2-(2-Bromophenyl)acetamide sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The results from a hypothetical purity analysis of three different batches of 2-(2-Bromophenyl)acetamide are summarized in Table 3.

Batch NumberRetention Time (min)Peak Area of Main ComponentTotal Peak AreaPurity (%)
B-00110.24589723461234599.51
B-00210.34612345463456799.52
B-00310.24556789459876599.09

Table 3: Purity Assessment of 2-(2-Bromophenyl)acetamide Batches

Visualization of Experimental Workflow

The logical flow of the analytical procedure is depicted in the following diagram.

HPLC_Workflow A 1. Preparation of Solutions (Mobile Phases, Diluent, Standard, Sample) B 2. HPLC System Setup (Column Installation, System Purging) A->B Proceed C 3. System Suitability Test (Inject Reference Standard 5x) B->C Proceed D Check Acceptance Criteria (Tailing Factor, Theoretical Plates, RSD) C->D Evaluate Results E 4. Sample Analysis (Inject Blank, Standard, and Sample Solutions) D->E Pass H System Not Suitable (Troubleshoot and Repeat) D->H Fail F 5. Data Acquisition and Processing (Chromatogram Integration) E->F Acquire Data G 6. Purity Calculation and Reporting F->G Calculate H->C Re-test

Caption: HPLC analysis workflow for purity assessment.

Signaling Pathway of Method Validation Logic

The following diagram illustrates the logical relationship between different validation parameters for an HPLC method.

Validation_Logic Method HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Repeatability Intermediate Precision Method->Precision Robustness Robustness Method->Robustness ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod Robustness->ValidatedMethod

Caption: Logical flow of HPLC method validation.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust technique for determining the purity of 2-(2-Bromophenyl)acetamide. The protocol is straightforward and utilizes common instrumentation and reagents, making it easily adaptable in most analytical laboratories. Proper system suitability checks and adherence to the outlined procedure will ensure accurate and reproducible results, which are crucial for quality control in pharmaceutical development and manufacturing.

References

Application Notes and Protocols for the Derivatization of 2-(2-Bromophenyl)acetamide for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)acetamide is a versatile scaffold in medicinal chemistry. The presence of a bromine atom on the phenyl ring offers a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse library of analogues. This derivatization is a key strategy in drug discovery for exploring structure-activity relationships (SAR) and identifying novel therapeutic agents. This document provides detailed protocols for the derivatization of 2-(2-Bromophenyl)acetamide and subsequent biological screening for anticancer and anti-inflammatory activities.

Derivatization Strategies

The bromo-substituent on the phenyl ring of 2-(2-Bromophenyl)acetamide is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functionalities. Two of the most powerful and versatile methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound (e.g., a boronic acid or boronic ester). This allows for the introduction of various aryl, heteroaryl, or alkyl groups, significantly increasing the chemical diversity of the synthesized library.

  • Buchwald-Hartwig Amination: This method enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. This is a powerful tool for synthesizing derivatives containing a wide array of primary and secondary amines, which are common moieties in biologically active compounds.

Biological Screening

Derivatives of 2-(2-Bromophenyl)acetamide have shown promise in various therapeutic areas, including oncology and inflammation. This section outlines protocols for screening the synthesized compounds for their potential anticancer and anti-inflammatory effects.

Anticancer Activity

N-aryl acetamide derivatives have been reported to induce apoptosis in cancer cells. A key mechanism involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of programmed cell death.

Anti-inflammatory Activity

Certain bromo-substituted acetamides and related benzamides have been shown to possess anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Experimental Protocols

General Derivatization Protocols

1. Suzuki-Miyaura Coupling of 2-(2-Bromophenyl)acetamide

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-(2-Bromophenyl)acetamide with a variety of boronic acids.

  • Materials:

    • 2-(2-Bromophenyl)acetamide

    • Aryl- or heteroaryl-boronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Nitrogen or Argon gas

    • Standard glassware for organic synthesis

  • Procedure:

    • To a round-bottom flask, add 2-(2-Bromophenyl)acetamide (1.0 mmol), the desired boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.05 mmol).

    • Add triphenylphosphine (0.1 mmol) to the flask.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

2. Buchwald-Hartwig Amination of 2-(2-Bromophenyl)acetamide

This protocol outlines a general method for the palladium-catalyzed amination of 2-(2-Bromophenyl)acetamide with various amines.

  • Materials:

    • 2-(2-Bromophenyl)acetamide

    • Primary or secondary amine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Sodium tert-butoxide (NaOtBu)

    • Toluene

    • Nitrogen or Argon gas

    • Standard glassware for organic synthesis

  • Procedure:

    • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

    • Add 2-(2-Bromophenyl)acetamide (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous toluene (10 mL) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Biological Screening Protocols

1. Anticancer Screening: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • Synthesized derivatives of 2-(2-Bromophenyl)acetamide dissolved in DMSO

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the synthesized compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours, replace the medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

2. Anti-inflammatory Screening: NF-κB Reporter Assay

This assay measures the activity of the NF-κB signaling pathway in response to an inflammatory stimulus in the presence of the test compounds.

  • Materials:

    • A cell line stably transfected with an NF-κB-driven reporter gene (e.g., HEK293-NF-κB-luciferase)

    • Complete cell culture medium

    • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an inflammatory stimulus

    • Synthesized derivatives of 2-(2-Bromophenyl)acetamide dissolved in DMSO

    • Luciferase assay reagent

    • 96-well white, clear-bottom plates

    • Luminometer

  • Procedure:

    • Seed the reporter cell line in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of the synthesized compounds for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.

    • After stimulation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • Calculate the percentage of NF-κB inhibition and determine the IC₅₀ value for each compound.

Data Presentation

The quantitative data from the biological screening should be summarized in a clear and structured table for easy comparison of the activity of the different derivatives.

Compound IDDerivatization MethodR-Group IntroducedAnticancer Activity (MCF-7, IC₅₀ in µM)Anti-inflammatory Activity (NF-κB Inhibition, IC₅₀ in µM)
Parent --Br>100>100
D-01 Suzuki-MiyauraPhenyl55.278.4
D-02 Suzuki-Miyaura4-Methoxyphenyl42.865.1
D-03 Suzuki-Miyaura3-Pyridyl38.552.9
D-04 Buchwald-HartwigMorpholino68.185.3
D-05 Buchwald-HartwigN-Methylpiperazinyl49.760.2
Doxorubicin --0.8-
BAY 11-7082 ---10.5

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives synthesized and the experimental conditions.

Visualization of Pathways and Workflows

Experimental Workflow

The overall workflow from the starting material to the final biological data can be visualized as follows:

experimental_workflow start 2-(2-Bromophenyl)acetamide derivatization Derivatization (Suzuki or Buchwald-Hartwig) start->derivatization purification Purification & Characterization derivatization->purification library Library of Derivatives screening Biological Screening library->screening purification->library anticancer Anticancer Assays (e.g., MTT) screening->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., NF-κB Reporter) screening->anti_inflammatory data Data Analysis (IC50 Determination) anticancer->data anti_inflammatory->data sar Structure-Activity Relationship (SAR) data->sar

Caption: Experimental workflow for derivatization and biological screening.

Signaling Pathways

1. Proposed Anticancer Mechanism: Induction of Apoptosis

The synthesized derivatives may exert their anticancer effects by modulating the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic pathway.

apoptosis_pathway derivative 2-(2-Bromophenyl)acetamide Derivative bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) derivative->bcl2 inhibition bax_bak Bax / Bak (Pro-apoptotic) bcl2->bax_bak inhibits mito Mitochondrion bax_bak->mito promotes cyto_c Cytochrome c release mito->cyto_c caspase9 Caspase-9 activation cyto_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of apoptosis induction by derivatives.

2. Proposed Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The anti-inflammatory activity may be mediated by the inhibition of IκBα phosphorylation, which prevents the translocation of the NF-κB p65/p50 dimer to the nucleus.

Caption: Proposed mechanism of NF-κB pathway inhibition.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 2-(2-Bromophenyl)acetamide. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 2-(2-Bromophenyl)acetamide?

A1: The primary methods for synthesizing 2-(2-Bromophenyl)acetamide involve the formation of an amide bond between a derivative of 2-(2-bromophenyl)acetic acid and an amine source, typically ammonia or ammonium hydroxide. The two most common approaches are:

  • From 2-(2-Bromophenyl)acetic acid using a coupling agent: This method involves activating the carboxylic acid with a coupling agent to facilitate the reaction with ammonia.

  • From 2-(2-Bromophenyl)acetyl chloride: This two-step method involves first converting the carboxylic acid to the more reactive acyl chloride, which is then reacted with ammonia.

A third, alternative route involves the reaction of 2-bromoaniline with acetyl chloride.

Q2: What are the expected yield and purity for the synthesis of 2-(2-Bromophenyl)acetamide?

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (2-(2-bromophenyl)acetic acid or its derivatives) from the product, 2-(2-Bromophenyl)acetamide. The consumption of the starting material and the appearance of the product spot will indicate the progression of the reaction.

Q4: What are the most common impurities I might encounter?

A4: Common impurities can include unreacted starting materials (e.g., 2-(2-bromophenyl)acetic acid), byproducts from side reactions, and residual solvents. If using the acyl chloride route, incomplete conversion of the carboxylic acid can lead to its presence in the final product. Over-bromination of the aromatic ring is a potential, though less common, side reaction depending on the reagents used in the synthesis of the starting material.

Q5: Is 2-(2-Bromophenyl)acetamide stable?

A5: Amides are generally stable compounds. However, they can undergo hydrolysis back to the corresponding carboxylic acid under either acidic or basic conditions, particularly at elevated temperatures. The rate of hydrolysis is influenced by the specific conditions (pH, temperature, and solvent).[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes & Solutions

Possible CauseSuggested Solution
Poor quality of starting materials Ensure that 2-(2-bromophenyl)acetic acid is pure and dry. If preparing the acyl chloride, ensure the complete conversion of the carboxylic acid.
Ineffective activation of the carboxylic acid If using a coupling agent, ensure it is fresh and used in the correct stoichiometric amount. If converting to the acyl chloride, ensure the reaction with the chlorinating agent (e.g., thionyl chloride) goes to completion.
Ammonium salt formation The reaction between a carboxylic acid and ammonia can form a stable ammonium carboxylate salt, which may be slow to convert to the amide. Gentle heating can help to drive off water and promote amide formation.
Incorrect reaction temperature Amidation reactions can be sensitive to temperature. If the reaction is too slow, a moderate increase in temperature may be necessary. However, excessive heat can lead to side reactions and degradation.
Presence of moisture If using the acyl chloride route, the reaction is highly sensitive to moisture, which will hydrolyze the acyl chloride back to the carboxylic acid. Ensure all glassware is dry and use anhydrous solvents.
Issue 2: Presence of Multiple Spots on TLC / Impure Product

Possible Causes & Solutions

Possible CauseSuggested Solution
Unreacted starting material Monitor the reaction by TLC to ensure it has gone to completion. If unreacted carboxylic acid remains, it can often be removed by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) during the workup.
Formation of side products The specific side products will depend on the reaction conditions. For example, if the reaction temperature is too high, degradation of the starting material or product may occur. Careful control of the reaction temperature and stoichiometry is crucial.
Hydrolysis of the product During the workup, avoid prolonged exposure to strong acidic or basic conditions, which could hydrolyze the amide product back to the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Bromophenyl)acetamide via Acyl Chloride

This protocol is a general procedure based on the synthesis of similar acetamides and may require optimization.

Step 1: Synthesis of 2-(2-Bromophenyl)acetyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-bromophenyl)acetic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Gently heat the reaction mixture to 50-60 °C for 1-2 hours, or until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-(2-bromophenyl)acetyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 2-(2-Bromophenyl)acetamide

  • Dissolve the crude 2-(2-bromophenyl)acetyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly bubble anhydrous ammonia gas through the solution or add a solution of concentrated ammonium hydroxide dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Alternative Synthesis of N-(2-Bromophenyl)acetamide

This protocol describes the synthesis of an isomer of the target compound but illustrates a common method for N-acetylation of anilines.

  • Add 2-bromoaniline (1 equivalent) to a solution of acetyl chloride (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) in dry tetrahydrofuran (THF) at 0 °C.[1]

  • After the reaction is complete (monitored by TLC), dilute the reaction mixture with water and extract the product with ethyl acetate.[1]

  • Wash the combined organic phase with water and brine, then dry over magnesium sulfate.[1]

  • Evaporate the solvent under reduced pressure to yield the crude product, which can be recrystallized from dichloromethane to give pure N-(2-bromophenyl)acetamide.[1]

Data Presentation

Table 1: Comparison of Synthetic Routes for Related Amides

Starting MaterialsReagentsSolventYieldPurityReference
2-Bromoaniline, Acetyl chlorideDIPEATHF97%High[1]
4-Chloroaniline, Bromoacetyl bromideK₂CO₃CH₂Cl₂80%High[3]

Note: This table provides data for structurally related compounds to give an indication of expected outcomes. The synthesis of 2-(2-Bromophenyl)acetamide may have different results.

Visualizations

Experimental Workflow: Synthesis via Acyl Chloride

experimental_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start_acid 2-(2-Bromophenyl)acetic Acid add_socl2 Add SOCl₂ (cat. DMF) start_acid->add_socl2 heat Heat (50-60 °C) add_socl2->heat remove_excess Remove excess SOCl₂ heat->remove_excess acyl_chloride Crude 2-(2-Bromophenyl)acetyl Chloride remove_excess->acyl_chloride dissolve Dissolve in Anhydrous Solvent acyl_chloride->dissolve cool Cool to 0-5 °C dissolve->cool add_ammonia Add Ammonia/Ammonium Hydroxide cool->add_ammonia warm_rt Warm to RT add_ammonia->warm_rt workup Workup & Purification warm_rt->workup product 2-(2-Bromophenyl)acetamide workup->product

Caption: Workflow for the synthesis of 2-(2-Bromophenyl)acetamide via the acyl chloride intermediate.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Product check_reagents Check Purity of Starting Materials start->check_reagents check_activation Verify Carboxylic Acid Activation start->check_activation check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Analyze Workup Procedure start->check_workup solution_reagents Use Pure, Dry Reagents check_reagents->solution_reagents solution_activation Use Fresh Coupling Agent / Ensure Acyl Chloride Formation check_activation->solution_activation solution_conditions Optimize Temperature and Reaction Time check_conditions->solution_conditions solution_workup Adjust pH During Extraction / Optimize Purification check_workup->solution_workup

Caption: Troubleshooting flowchart for addressing low product yield in the synthesis of 2-(2-Bromophenyl)acetamide.

References

Optimizing reaction conditions for "2-(2-Bromophenyl)acetamide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Bromophenyl)acetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 2-(2-Bromophenyl)acetamide?

A1: The most common starting materials are 2-bromoaniline and an acetylating agent such as acetyl chloride or acetic anhydride.

Q2: What is the role of a base in this reaction?

A2: A base, such as pyridine or N,N-Diisopropylethylamine (DIPEA), is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct when using acetyl chloride. This prevents the protonation of the starting aniline, which would render it unreactive.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (2-bromoaniline) spot and the appearance of the product spot will indicate the reaction's progression towards completion.

Q4: My product has a brownish tint. What is the likely cause and how can I prevent it?

A4: A brownish tint in the final product is often due to the presence of oxidized impurities from the 2-bromoaniline starting material. To prevent this, it is recommended to use purified 2-bromoaniline. If the starting material is old or discolored, it can be purified by distillation or recrystallization prior to use.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is a highly effective method for purifying 2-(2-Bromophenyl)acetamide. A common solvent system for recrystallization is a mixture of dichloromethane and hexane. The crude product is dissolved in a minimal amount of hot dichloromethane, and then hexane is added until turbidity is observed. Upon cooling, pure crystals of the product should form.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive reagents.1. Ensure the acetyl chloride or acetic anhydride is fresh and has not been hydrolyzed by moisture. Check the purity of the 2-bromoaniline.
2. Insufficient base.2. If using acetyl chloride, ensure at least a stoichiometric amount of a suitable base (e.g., pyridine, DIPEA) is used to neutralize the HCl byproduct.
3. Reaction temperature is too low.3. While the initial addition of the acetylating agent is often done at 0°C to control the exothermic reaction, the reaction may need to be warmed to room temperature to proceed to completion.
Presence of Starting Material in Product 1. Incomplete reaction.1. Extend the reaction time and monitor by TLC until the starting material is consumed.
2. Insufficient acetylating agent.2. Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the acetylating agent to ensure full conversion of the aniline.
Formation of Side Products 1. Diacetylation of the aniline.1. This is more likely to occur with a large excess of the acetylating agent and at higher temperatures. Control the stoichiometry and reaction temperature carefully.
2. Hydrolysis of the acetylating agent.2. Ensure the reaction is carried out under anhydrous conditions, as moisture will hydrolyze acetyl chloride and acetic anhydride.
Product is an Oil and Fails to Solidify 1. Presence of impurities.1. Impurities can lower the melting point and prevent crystallization. Attempt to purify the oil by column chromatography.
2. Residual solvent.2. Ensure all solvent has been removed under reduced pressure.

Experimental Protocols

Synthesis of 2-(2-Bromophenyl)acetamide using Acetyl Chloride

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-Bromoaniline

  • Acetyl chloride

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Dichloromethane (for recrystallization)

  • Hexane (for recrystallization)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoaniline (1.0 eq) in dry tetrahydrofuran (THF).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a dichloromethane/hexane solvent system.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of N-substituted Acetamides

Starting MaterialAcetylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
2-BromoanilineAcetyl chlorideDIPEATHF0 to RT2-4High (Specific yield not reported)
4-ChloroanilineBromoacetyl bromide--Room Temp--
SulfanilamideBromoacetyl bromidePyridineDichloromethane0 to RTSeveral-

Note: The table provides a summary of conditions from various related syntheses. "RT" denotes room temperature. Dashes indicate that the information was not specified in the source material.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation (2-Bromoaniline, Base, Solvent) reaction 2. Acylation Reaction (Addition of Acetyl Chloride at 0°C) reagents->reaction Inert Atmosphere workup 3. Aqueous Workup (Quenching, Extraction, Washing) reaction->workup Reaction Monitoring (TLC) purification 4. Purification (Drying, Concentration, Recrystallization) workup->purification product 5. Final Product (2-(2-Bromophenyl)acetamide) purification->product

Caption: General experimental workflow for the synthesis of 2-(2-Bromophenyl)acetamide.

Troubleshooting Logic

troubleshooting_logic start Low Product Yield? check_reagents Check Reagent Purity & Activity start->check_reagents Yes incomplete_reaction Incomplete Reaction? start->incomplete_reaction No check_conditions Verify Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->check_conditions check_conditions->incomplete_reaction extend_time Extend Reaction Time / Increase Temperature incomplete_reaction->extend_time Yes purification_issue Purification Issues? incomplete_reaction->purification_issue No success Successful Synthesis extend_time->success optimize_recrystallization Optimize Recrystallization Solvent/Technique purification_issue->optimize_recrystallization Yes failure Re-evaluate Synthesis Strategy purification_issue->failure No optimize_recrystallization->success

Caption: Decision-making flowchart for troubleshooting low yield in the synthesis.

Technical Support Center: Purification of Crude "2-(2-Bromophenyl)acetamide" by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude "2-(2-Bromophenyl)acetamide" by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of "2-(2-Bromophenyl)acetamide".

Issue Potential Cause(s) Recommended Solution(s)
Failure of Crystals to Form - Too much solvent was used: The solution is not saturated. - The solution cooled too quickly: Insufficient time for nucleation and crystal growth. - Supersaturation: The solution is stable beyond its saturation point.- Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.[1] - Induce crystallization: - Scratch the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites.[1] - Add a seed crystal of pure "2-(2-Bromophenyl)acetamide". This provides a template for crystal growth.[1] - Cool the solution slowly at room temperature first, then in an ice bath. Rapid cooling can inhibit crystallization.
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent: The compound melts before it crystallizes. - High concentration of impurities: Impurities can lower the melting point of the mixture. - Rapid cooling of a highly concentrated solution. - Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and allow it to cool slowly.[1] - Consider a different solvent or a mixed solvent system. A solvent with a lower boiling point may be more suitable. - Purify the crude product further by another method (e.g., column chromatography) before recrystallization to remove a significant amount of impurities.
Low Yield of Recovered Crystals - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. - Premature crystallization during hot filtration. - Washing the crystals with a solvent that was not ice-cold. - Concentrate the mother liquor by boiling off some of the solvent and cool it to obtain a second crop of crystals. - Minimize the amount of solvent used to dissolve the crude product. - Ensure the filtration apparatus is hot during hot filtration to prevent the product from crystallizing on the filter paper. - Always wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals - Colored impurities from the synthesis are co-precipitating with the product. - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Crystals Form Too Quickly - The solution is highly supersaturated. - The solution was cooled too rapidly. - Reheat the solution to redissolve the crystals. Add a small amount of extra solvent and allow the solution to cool more slowly. Slower cooling promotes the formation of larger, purer crystals.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent for the recrystallization of "2-(2-Bromophenyl)acetamide"?

A1: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For aromatic amides like "2-(2-Bromophenyl)acetamide", common choices include ethanol, methanol, ethyl acetate, or a mixed solvent system such as ethanol-water.[2][3] It is recommended to perform small-scale solubility tests with various solvents to identify the optimal one.

Q2: What is the expected melting point of pure "2-(2-Bromophenyl)acetamide"?

A2: The reported melting point for 2-(2-bromophenyl)acetamide is in the range of 124-127°C. A sharp melting point within this range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.

Q3: What are the potential impurities in my crude "2-(2-Bromophenyl)acetamide" sample?

A3: Potential impurities can include unreacted starting materials such as 2-bromophenylacetic acid or the amine source, as well as byproducts from the amide synthesis. The specific impurities will depend on the synthetic route used.

Q4: Can I use a single-solvent and a mixed-solvent system for recrystallization?

A4: Yes, both systems can be effective. A single solvent is simpler, but a mixed-solvent system (e.g., ethanol-water) can be useful if no single solvent has the ideal solubility properties. In a mixed-solvent system, the compound is typically dissolved in the "good" solvent at an elevated temperature, and the "poor" solvent is added dropwise until the solution becomes turbid, after which it is reheated to clarify and then cooled slowly.

Q5: How can I improve the purity of my final product?

A5: To improve purity, ensure slow and undisturbed cooling to allow for the formation of well-defined crystals. Washing the collected crystals with a minimal amount of ice-cold solvent is crucial to remove any adhering mother liquor containing impurities. If impurities persist, a second recrystallization may be necessary.

Quantitative Data

The following table provides estimated solubility data for a related compound, 2-Phenylacetamide, to serve as a guideline for solvent selection. Actual solubility for "2-(2-Bromophenyl)acetamide" should be determined experimentally.

SolventSolubility at 20°CSolubility at Elevated Temperature
WaterSlightly solubleSoluble in hot water[2]
EthanolSolubleVery soluble[2]
MethanolSoluble[2]Very soluble
Ethyl AcetateModerately solubleVery soluble

Experimental Protocol: Recrystallization of "2-(2-Bromophenyl)acetamide"

This protocol outlines a general procedure for the purification of crude "2-(2-Bromophenyl)acetamide" using a single solvent.

Materials:

  • Crude "2-(2-Bromophenyl)acetamide"

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

  • Glass rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude "2-(2-Bromophenyl)acetamide" in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate and stir continuously. Add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator. Determine the melting point and yield of the purified product.

Visualizations

Recrystallization_Workflow start Start: Crude 2-(2-Bromophenyl)acetamide dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filtration 2. Hot Filtration (if necessary) dissolve->hot_filtration cool 3. Cool Slowly to Induce Crystallization hot_filtration->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect wash 5. Wash with Ice-Cold Solvent collect->wash dry 6. Dry the Purified Crystals wash->dry end End: Pure Crystals dry->end

Caption: A general workflow for the purification of "2-(2-Bromophenyl)acetamide" by recrystallization.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Formed? start->no_crystals Yes oiling_out Oily Layer Formed? start->oiling_out No too_much_solvent Too Much Solvent? no_crystals->too_much_solvent low_yield Low Yield? oiling_out->low_yield No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes check_mother_liquor Concentrate Mother Liquor low_yield->check_mother_liquor Yes boil_off Boil Off Excess Solvent too_much_solvent->boil_off Yes induce_crystallization Induce Crystallization (Scratch/Seed) too_much_solvent->induce_crystallization No end Solution boil_off->end induce_crystallization->end reheat_add_solvent->end check_mother_liquor->end

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: 2-(2-Bromophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of 2-(2-Bromophenyl)acetamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of 2-(2-Bromophenyl)acetamide.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors depending on your synthetic route. Here are some common issues and solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred efficiently and runs for a sufficient amount of time. For amide bond formation from carboxylic acids, consider increasing the reaction temperature or using a more efficient coupling reagent.

  • Side Reactions:

    • Solution: The formation of byproducts is a common cause of low yields. For example, when starting from 2-bromophenylacetic acid, the formation of an anhydride can occur. Using an appropriate activating agent and controlling the reaction temperature can minimize this. When using an acyl chloride route, ensure the complete removal of any residual acid before reacting with the amine to prevent salt formation.

  • Suboptimal Reagent Stoichiometry:

    • Solution: Carefully control the molar ratios of your reactants. A slight excess of one reactant might be necessary to drive the reaction to completion, but a large excess can lead to purification challenges.

  • Product Loss During Workup:

    • Solution: During aqueous workup, ensure the pH is adjusted correctly to prevent the product from dissolving in the aqueous layer. Multiple extractions with an appropriate organic solvent will help maximize the recovery of the product.

Q2: I am observing significant impurities in my final product. How can I identify and remove them?

A2: Impurities can arise from starting materials, side reactions, or degradation.

  • Identification:

    • Starting Materials: Unreacted 2-bromophenylacetic acid or 2-bromoaniline can be common impurities. These can be identified by comparing the product's analytical data (e.g., NMR, LC-MS) with that of the starting materials.

    • Side Products: Depending on the synthetic route, side products such as anhydrides (from carboxylic acid starting material) or di-acylated amines can form.

  • Removal:

    • Acidic/Basic Washes: Unreacted 2-bromophenylacetic acid can be removed by washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate). Unreacted 2-bromoaniline can be removed with a dilute acid wash (e.g., 1M HCl).

    • Recrystallization: This is a highly effective method for purifying solid 2-(2-Bromophenyl)acetamide. The choice of solvent is critical. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for similar acetanilides include ethanol/water or ethyl acetate/hexane mixtures.[1] Slow cooling generally yields larger, purer crystals.[2]

    • Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the product from closely related impurities.

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

  • Solutions:

    • Use a lower-boiling point solvent: Select a solvent or solvent mixture with a boiling point below the melting point of 2-(2-Bromophenyl)acetamide (approximately 90-93°C).

    • Use a larger volume of solvent: This will keep the compound dissolved at a lower temperature, allowing it to crystallize upon further cooling.

    • Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure 2-(2-Bromophenyl)acetamide to provide a nucleation site.

    • Solvent Pair: Dissolve the compound in a "good" solvent at its boiling point and then add a "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the solid and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce 2-(2-Bromophenyl)acetamide?

A1: There are three main synthetic pathways to synthesize 2-(2-Bromophenyl)acetamide:

  • Amidation of 2-Bromophenylacetic Acid: This involves reacting 2-bromophenylacetic acid with an ammonia source. The carboxylic acid can be activated first (e.g., by conversion to an acyl chloride with thionyl chloride or oxalyl chloride) or reacted directly using a coupling agent (e.g., DCC, EDC).

  • Acetylation of 2-Bromoaniline: This is a straightforward method involving the reaction of 2-bromoaniline with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a base.

  • Hydrolysis of 2-Bromophenylacetonitrile: This method involves the partial hydrolysis of 2-bromophenylacetonitrile to the corresponding amide. This can be achieved under acidic or basic conditions, but careful control of reaction conditions is necessary to avoid over-hydrolysis to the carboxylic acid.

Q2: Which synthetic method generally provides the highest yield and purity?

A2: The acetylation of 2-bromoaniline with acetyl chloride has been reported to produce a very high yield of 97% after recrystallization.[3][4] This method is often preferred for its simplicity and high efficiency. However, the optimal method can depend on the availability of starting materials and the scale of the reaction.

Q3: What are the recommended storage conditions for 2-(2-Bromophenyl)acetamide?

A3: 2-(2-Bromophenyl)acetamide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Data Presentation

Synthetic Route Starting Materials Key Reagents Reported Yield (%) Purity Notes Reference
Acetylation of 2-Bromoaniline2-Bromoaniline, Acetyl ChlorideN,N-diisopropylethylamine (DIPEA), THF97Recrystallized from CH₂Cl₂ to give clear needles.[3][4]
Amidation of 2-Bromophenylacetic Acid2-Bromophenylacetic Acid, Ammonia SourceCoupling agents (e.g., DCC, EDC) or activating agents (e.g., SOCl₂)VariablePurity depends on the efficiency of the coupling reaction and purification.General Method
Hydrolysis of 2-Bromophenylacetonitrile2-BromophenylacetonitrileAcid (e.g., HCl) or Base (e.g., NaOH)Moderate to highRequires careful control to prevent formation of the carboxylic acid byproduct.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Bromophenyl)acetamide via Acetylation of 2-Bromoaniline[3][4]
  • To a solution of acetyl chloride (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) in dry tetrahydrofuran (THF) at 0 °C, add 2-bromoaniline (1.0 equivalent).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from dichloromethane to obtain pure 2-(2-Bromophenyl)acetamide as clear needles.

Protocol 2: Purification of 2-(2-Bromophenyl)acetamide by Recrystallization
  • Dissolve the crude 2-(2-Bromophenyl)acetamide in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture such as ethanol/water).

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Solvent, Temp. Crude Product Crude Product Reaction->Crude Product Workup Recrystallization Recrystallization Crude Product->Recrystallization Solvent Pure Product Pure Product Recrystallization->Pure Product Filtration & Drying

Caption: General experimental workflow for the synthesis and purification of 2-(2-Bromophenyl)acetamide.

Troubleshooting_Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Workup Losses Workup Losses Low Yield->Workup Losses Monitor Progress (TLC/HPLC) Monitor Progress (TLC/HPLC) Incomplete Reaction->Monitor Progress (TLC/HPLC) Optimize Conditions Optimize Conditions Side Reactions->Optimize Conditions Optimize Workup Optimize Workup Workup Losses->Optimize Workup

Caption: Troubleshooting guide for addressing low reaction yield.

References

Handling and storage guidelines for "2-(2-Bromophenyl)acetamide" to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the handling and storage of 2-(2-Bromophenyl)acetamide to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-(2-Bromophenyl)acetamide?

A1: To ensure the stability and prevent degradation of 2-(2-Bromophenyl)acetamide, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] The container should be tightly sealed to prevent moisture absorption and sublimation.[1][2]

Q2: Is 2-(2-Bromophenyl)acetamide sensitive to moisture?

Q3: What are the potential degradation pathways for 2-(2-Bromophenyl)acetamide?

A3: Based on its chemical structure, the primary potential degradation pathways are hydrolysis of the amide bond and photodegradation involving the carbon-bromine bond.

  • Hydrolysis: The acetamide group can undergo hydrolysis, especially under acidic or basic conditions, to yield 2-bromophenylacetic acid and ammonia.[5][6][7]

  • Photodegradation: Aromatic bromine compounds can be susceptible to photodegradation, where exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-bromine bond, a process known as reductive debromination.[2][5][8][9]

Q4: What personal protective equipment (PPE) should be used when handling 2-(2-Bromophenyl)acetamide?

A4: When handling this compound, standard laboratory PPE is required, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[2] If there is a risk of generating dust, a dust mask or respirator should be used.[5] All handling of the powder should ideally be performed in a chemical fume hood.[5][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
The compound has formed clumps or is difficult to weigh accurately. The compound has likely absorbed moisture from the atmosphere due to its potential hygroscopic nature.Dry the compound in a desiccator over a suitable drying agent (e.g., silica gel, phosphorus pentoxide). For future use, handle the compound in a glove box or a controlled low-humidity environment.[4][11] When weighing, do so quickly and in a draft-shielded balance.[12]
Inconsistent experimental results or appearance of unexpected peaks in analytical data (e.g., HPLC, NMR). This could indicate degradation of the compound.Review storage conditions. Ensure the compound has been protected from light and moisture. Analyze a fresh sample of the compound to confirm its purity before use. If degradation is suspected, purify the material by recrystallization or chromatography.
A gradual decrease in the purity of the compound over time, as determined by analytical methods. The compound is likely degrading under the current storage conditions.Re-evaluate your storage setup. Ensure the container is airtight and stored in a dark, cool, and dry place. Consider flushing the container with an inert gas like nitrogen or argon before sealing to remove air and moisture.
Discoloration of the compound (e.g., yellowing). Discoloration can be a sign of degradation, potentially due to light exposure or reaction with impurities in the air.Store the compound in an amber or opaque container to protect it from light.[1] Ensure the storage area is free from reactive fumes. If discoloration is observed, the purity of the compound should be checked before use.

Experimental Protocols

Stability Assessment Protocol (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways for 2-(2-Bromophenyl)acetamide.[9][13][14][15]

1. Materials:

  • 2-(2-Bromophenyl)acetamide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at a controlled temperature (e.g., 60°C).

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at an elevated temperature (e.g., 70°C).

  • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.

3. Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples.

  • Analyze all samples, along with an unstressed control sample, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[16][17][18]

4. Data Presentation:

Stress Condition Duration Temperature % Degradation Major Degradation Products (Retention Time)
0.1 M HCl24 h60°CDataData
0.1 M NaOH24 h60°CDataData
3% H₂O₂24 h25°CDataData
Dry Heat48 h70°CDataData
PhotostabilityICH Guideline25°CDataData

Note: The actual % degradation and degradation products would be determined experimentally.

Visualizations

Logical Workflow for Handling and Storage

Caption: Workflow for proper handling and storage of 2-(2-Bromophenyl)acetamide.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation Compound 2-(2-Bromophenyl)acetamide AcidBase Acid or Base (H₂O) Compound->AcidBase Light Light (UV) Compound->Light Product1 2-Bromophenylacetic Acid AcidBase->Product1 Product2 Ammonia AcidBase->Product2 Product3 Debrominated Products (e.g., 2-Phenylacetamide) Light->Product3

Caption: Potential degradation pathways for 2-(2-Bromophenyl)acetamide.

References

"2-(2-Bromophenyl)acetamide" safety precautions and laboratory hazards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(2-Bromophenyl)acetamide.

Troubleshooting Guide

This section addresses specific issues that may arise during laboratory experiments involving 2-(2-Bromophenyl)acetamide.

Problem: Accidental Skin or Eye Contact

  • Symptoms: You may experience skin irritation, redness, or discomfort upon skin contact. Eye contact can lead to serious eye irritation, characterized by redness, stinging, and watering.[1][2]

  • Immediate Action:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4] Remove any contaminated clothing and wash it before reuse.[3][4] If skin irritation persists, seek medical attention.[3][5]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][4][6] Remove contact lenses if present and easy to do so.[3][6] Seek immediate medical attention.[3][4][6]

Problem: Accidental Ingestion

  • Symptoms: Ingestion of 2-(2-Bromophenyl)acetamide is harmful. Symptoms may include adverse health effects, and in severe cases, it can be toxic.[7]

  • Immediate Action:

    • Do NOT induce vomiting.

    • Rinse the mouth thoroughly with water.[7]

    • Immediately call a poison control center or seek emergency medical attention.[7]

    • If the person is conscious, have them drink plenty of water.[3] Never give anything by mouth to an unconscious person.[3]

Problem: Inhalation of Dust

  • Symptoms: Inhaling dust from 2-(2-Bromophenyl)acetamide may cause respiratory irritation.[1][2]

  • Immediate Action:

    • Move the affected individual to an area with fresh air.[3][5]

    • If breathing is difficult or if respiratory irritation occurs, seek medical attention.[3]

Problem: Chemical Spill

  • Immediate Action:

    • Evacuate the immediate area.

    • Ensure the area is well-ventilated.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[3]

    • Avoid generating dust.

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

    • Dispose of the waste in accordance with local, state, and federal regulations.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2-(2-Bromophenyl)acetamide?

A1: The primary hazards are:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4).

  • Based on data for the closely related isomer, N-(2-bromophenyl)acetamide, it may also cause skin irritation , serious eye irritation , and may cause respiratory irritation .[1][2]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling 2-(2-Bromophenyl)acetamide, you should wear:

  • Eye Protection: Chemical safety goggles.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[6][8]

  • Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.[6]

Q3: How should 2-(2-Bromophenyl)acetamide be stored?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] It is classified under Storage Class 11 for combustible solids.

Q4: What materials are incompatible with 2-(2-Bromophenyl)acetamide?

A4: Based on information for similar compounds, avoid contact with strong oxidizing agents.[3]

Q5: How should I dispose of waste containing 2-(2-Bromophenyl)acetamide?

A5: Dispose of the contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[3][7]

Quantitative Data Summary

Hazard ClassificationGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

Note: Skin, eye, and respiratory irritation classifications are based on the closely related isomer, N-(2-bromophenyl)acetamide, and should be considered as potential hazards.

Experimental Workflow Visualization

Below is a workflow for responding to a chemical spill of 2-(2-Bromophenyl)acetamide.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment_and_Preparation Assessment & Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others & Supervisor Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Materials Gather Spill Kit Materials PPE->Materials Contain Contain Spill (if necessary) Materials->Contain Sweep Carefully Sweep Up Solid Contain->Sweep Containerize Place in Labeled Waste Container Sweep->Containerize Clean Clean Spill Area Containerize->Clean Decontaminate Decontaminate Tools & PPE Clean->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for a safe response to a 2-(2-Bromophenyl)acetamide spill.

References

Resolving solubility issues of "2-(2-Bromophenyl)acetamide" in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in resolving solubility issues with "2-(2-Bromophenyl)acetamide".

Troubleshooting Guide

This guide addresses common problems encountered during the dissolution of "2-(2-Bromophenyl)acetamide".

Q1: My "2-(2-Bromophenyl)acetamide" is not dissolving in my chosen solvent.

A1: This is a common challenge that can be addressed by systematic troubleshooting.

  • Initial Steps:

    • Verify Compound Identity and Purity: Ensure the material is indeed "2-(2-Bromophenyl)acetamide" and check for any known impurities that might affect solubility.

    • Increase Agitation: Ensure the mixture is being vigorously stirred or agitated to maximize the interaction between the solute and the solvent.

    • Gentle Heating: Cautiously warm the mixture. For many compounds, solubility increases with temperature. However, be mindful of the compound's stability at elevated temperatures.

  • Solvent Selection:

    • The principle of "like dissolves like" is a useful starting point. Based on its structure (a benzene ring, a bromine atom, and an acetamide group), "2-(2-Bromophenyl)acetamide" has both nonpolar and polar characteristics.

    • If a nonpolar solvent was used, try a more polar solvent, and vice-versa. A blend of solvents can also be effective.

  • Sonication: Applying ultrasonic energy can help to break down solute aggregates and enhance dissolution.

Q2: The compound dissolves in an organic solvent, but precipitates when I add it to an aqueous solution (e.g., cell culture media or a buffer).

A2: This phenomenon, often called "crashing out," occurs due to a drastic change in solvent polarity.[1]

  • Troubleshooting Steps:

    • Minimize the Organic Solvent Concentration: Use the highest possible concentration of your compound in the organic stock solution to minimize the volume added to the aqueous phase. The final concentration of the organic solvent should ideally be kept low (e.g., <0.5% for DMSO in cell culture) to avoid both precipitation and toxicity.[1]

    • Slow Addition and Mixing: Add the organic stock solution dropwise to the vigorously stirred aqueous solution. This allows for more gradual dispersion and can prevent localized oversaturation.

    • Pre-warming the Aqueous Medium: Gently warming the aqueous solution (e.g., to 37°C for cell culture media) can sometimes increase the solubility of the compound.[1]

    • Consider a Co-solvent System: If possible, investigate the use of a co-solvent system where the final mixture has a polarity that can maintain the solubility of your compound.

Q3: My compound "oils out" instead of forming a crystalline solid or dissolving completely.

A3: "Oiling out" happens when a solid melts and forms a liquid phase that is immiscible with the solvent, often occurring when a solution is cooled too quickly from a high temperature.

  • Solutions:

    • Re-heat and Add More Solvent: Return the mixture to the heat source and add more of the solvent to decrease the saturation level. Allow it to cool more slowly.

    • Change the Solvent: If the issue persists, consider a different solvent with a lower boiling point or different polarity.

Below is a logical workflow for troubleshooting general solubility issues.

G start Start: Solubility Issue (Compound not dissolving) check_purity Verify Compound Identity & Purity start->check_purity agitation Increase Agitation & Gentle Heating check_purity->agitation sonication Apply Sonication agitation->sonication not_dissolved Issue Persists sonication->not_dissolved eval_solvent Evaluate Solvent Polarity ('Like Dissolves Like') try_polar Try a More Polar Solvent eval_solvent->try_polar try_nonpolar Try a More Nonpolar Solvent eval_solvent->try_nonpolar solvent_blend Use a Solvent Blend eval_solvent->solvent_blend dissolved Compound Dissolved try_polar->dissolved try_nonpolar->dissolved solvent_blend->dissolved not_dissolved->eval_solvent If not protocol Consult Detailed Solubility Determination Protocol not_dissolved->protocol If all fail

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility profile of "2-(2-Bromophenyl)acetamide"?

A1: Based on its chemical structure, "2-(2-Bromophenyl)acetamide" possesses a moderately nonpolar bromophenyl group and a polar acetamide group capable of hydrogen bonding. This suggests it will likely exhibit limited solubility in water and higher solubility in polar organic solvents like alcohols (methanol, ethanol), and potentially moderate solubility in solvents of intermediate polarity such as acetone or ethyl acetate. Its solubility in nonpolar solvents like hexane is expected to be low.

Q2: What are the best initial solvents to test for dissolving "2-(2-Bromophenyl)acetamide"?

A2: Good starting points for solubility testing would be:

  • Polar Protic Solvents: Ethanol or Methanol

  • Polar Aprotic Solvents: Acetone or Dimethyl Sulfoxide (DMSO)

  • Chlorinated Solvents: Dichloromethane

It is recommended to start with small quantities of the compound and solvent to determine a suitable candidate before scaling up.

Q3: How does pH affect the solubility of "2-(2-Bromophenyl)acetamide"?

A3: The acetamide group is generally neutral, but it can be hydrolyzed under strong acidic or basic conditions, which would alter the structure and solubility of the compound. For most applications in the physiological pH range, significant changes in solubility due to pH are not expected unless the compound has other ionizable functional groups that are not immediately apparent from its name.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of 2-(2-Bromophenyl)acetamide

PropertyValueSource
Molecular FormulaC₈H₈BrNOPubChem[2]
Molecular Weight214.06 g/mol PubChem[2]
AppearanceSolid (form)Sigma-Aldrich[3]
XLogP31.4PubChem[2]

Table 2: Experimental Solubility of 2-(2-Bromophenyl)acetamide (Template)

SolventTemperature (°C)Solubility (mg/mL)Observations
Water
Ethanol
Methanol
Acetone
Dichloromethane
Dimethyl Sulfoxide (DMSO)
Ethyl Acetate
Hexane

Experimental Protocols

Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[4]

Materials:

  • 2-(2-Bromophenyl)acetamide

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of "2-(2-Bromophenyl)acetamide" to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

  • Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of your analytical instrument. Analyze the sample to determine the concentration of the dissolved compound.

  • Calculation: The calculated concentration of the diluted sample, adjusted for the dilution factor, represents the equilibrium solubility of "2-(2-Bromophenyl)acetamide" in that solvent at the specified temperature.

The following diagram illustrates the workflow for this experimental protocol.

G start Start: Prepare Supersaturated Solution (Excess Solid) agitate Agitate at Constant Temperature (e.g., 24-72 hours) start->agitate settle Allow Excess Solid to Settle agitate->settle filter Filter Supernatant (e.g., 0.22 µm filter) settle->filter dilute Dilute Filtrate for Analysis filter->dilute analyze Quantify Concentration (e.g., HPLC, LC-MS) dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end End: Solubility Determined calculate->end

Caption: Experimental workflow for solubility determination.

References

Technical Support Center: Scaling Up the Synthesis of 2-(2-Bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 2-(2-Bromophenyl)acetamide. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure a safe, efficient, and reproducible large-scale production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-(2-Bromophenyl)acetamide in a question-and-answer format.

Question: The reaction yield is significantly lower than expected upon scale-up. What are the potential causes and how can I improve it?

Answer: Low yields in the acylation of 2-bromoaniline can stem from several factors, particularly when transitioning to a larger scale.

  • Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized temperature gradients and poor distribution of reagents. Ensure the stirring mechanism is adequate for the vessel size to maintain a homogeneous reaction mixture.

  • Slow Reagent Addition: The dropwise addition of acetyl chloride is critical to control the exothermic reaction. At a larger scale, this addition may need to be slower to allow for efficient heat dissipation.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before proceeding with the work-up.

  • Steric Hindrance: The bromo group at the ortho position of the aniline presents some steric hindrance, which can slow down the reaction. Consider increasing the reaction time or slightly elevating the temperature, while carefully monitoring for side product formation.

Question: I am observing the formation of significant byproducts. What are they and how can their formation be minimized?

Answer: The most common byproduct in this reaction is the diacylated product, N,N-diacetyl-2-bromoaniline.

  • Minimizing Diacylation: This occurs when the initially formed acetamide is further acylated. To minimize this, use a stoichiometric amount of acetyl chloride (or a very slight excess, e.g., 1.05 equivalents). Ensure that the acetyl chloride is added slowly and at a low temperature to prevent a localized high concentration of the acylating agent.

  • Unreacted Starting Material: The presence of unreacted 2-bromoaniline is also common. Ensure the reaction has gone to completion by monitoring it.

  • Hydrolysis of Acetyl Chloride: If there is moisture in the reaction setup, acetyl chloride will hydrolyze to acetic acid. This not only consumes the reagent but the resulting HCl can protonate the aniline, deactivating it towards acylation. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Question: The product is difficult to purify by recrystallization. What are the best practices for large-scale purification?

Answer: Recrystallization is the most common method for purifying 2-(2-Bromophenyl)acetamide.

  • Solvent Selection: A mixture of ethanol and water is often effective for recrystallizing N-aryl acetamides. The product should be soluble in the hot solvent and sparingly soluble when cold. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water) on a small scale to find the optimal one for your specific impurity profile.

  • Cooling Rate: For large batches, a slow and controlled cooling process is crucial for the formation of pure, well-defined crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of pure product can induce crystallization.

  • Washing: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with acetyl chloride on a large scale?

A1: Acetyl chloride is a highly reactive, corrosive, and flammable substance. Key safety precautions include:

  • Moisture Sensitivity: It reacts violently with water, producing corrosive HCl gas. All reactions must be conducted under anhydrous conditions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves, safety goggles, and a lab coat. For large quantities, consider a face shield and respiratory protection.[1][2]

  • Fire Hazard: Acetyl chloride is flammable. Keep it away from ignition sources and use explosion-proof equipment.[2][3]

  • Quenching: The reaction should be quenched carefully by slowly adding it to a cold solution (e.g., ice water or a basic solution) with vigorous stirring.

Q2: Can acetic anhydride be used instead of acetyl chloride?

A2: Yes, acetic anhydride can be used as an alternative acylating agent. It is less reactive than acetyl chloride, which can be an advantage for controlling the exothermicity of the reaction on a large scale. However, the reaction may require heating or a catalytic amount of acid (like sulfuric acid) to proceed at a reasonable rate.

Q3: How can I confirm the identity and purity of the final product?

A3: The identity and purity of 2-(2-Bromophenyl)acetamide can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity.

  • Spectroscopy: 1H NMR and 13C NMR spectroscopy can confirm the chemical structure. Infrared (IR) spectroscopy will show characteristic peaks for the amide functional group.

  • Chromatography: HPLC or Gas Chromatography (GC) can be used to determine the purity and quantify any impurities.

Experimental Protocol: Scalable Synthesis of 2-(2-Bromophenyl)acetamide

This protocol is a general guideline and should be optimized for specific equipment and scale.

Materials:

  • 2-Bromoaniline

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Triethylamine or another suitable base

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol and water for recrystallization

Equipment:

  • Large, jacketed glass reactor with an overhead stirrer, dropping funnel, and nitrogen inlet/outlet

  • Chiller/heater for temperature control

  • Large filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven for drying

Procedure:

  • Reaction Setup: In a clean, dry, jacketed reactor under a nitrogen atmosphere, dissolve 2-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using a chiller.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.05 eq) dropwise via a dropping funnel, maintaining the internal temperature between 0 and 5 °C. The addition rate should be controlled to prevent a significant temperature increase.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(2-Bromophenyl)acetamide.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of N-aryl acetamides, which can be used as a benchmark for the synthesis of 2-(2-Bromophenyl)acetamide.

ParameterValueSource
Molecular Formula C8H8BrNO[4]
Molecular Weight 214.06 g/mol [4]
Typical Yield >90%Inferred from similar reactions
Appearance White to off-white solidGeneral observation for acetamides
Melting Point Approx. 99-101 °CLiterature value

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of 2-(2-Bromophenyl)acetamide cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Bromoaniline and Triethylamine in DCM cool Cool to 0-5 °C start->cool add_acetyl_chloride Slowly add Acetyl Chloride cool->add_acetyl_chloride react Stir at Room Temperature add_acetyl_chloride->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete quench Quench with Water monitor->quench Reaction Complete wash Wash with HCl, NaHCO3, Brine quench->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Vacuum dry->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize final_product Pure 2-(2-Bromophenyl)acetamide recrystallize->final_product

Caption: A logical workflow for the synthesis and purification of 2-(2-Bromophenyl)acetamide.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Common Synthesis Issues cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product incomplete_reaction Incomplete Reaction issue->incomplete_reaction side_products Side Product Formation (e.g., Diacylation) issue->side_products poor_purification Inefficient Purification issue->poor_purification mechanical_loss Mechanical Loss during Work-up issue->mechanical_loss monitor_reaction Monitor Reaction (TLC/HPLC) incomplete_reaction->monitor_reaction control_stoichiometry Control Stoichiometry & Reagent Addition side_products->control_stoichiometry optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) poor_purification->optimize_recrystallization careful_handling Careful Handling & Transfers mechanical_loss->careful_handling

Caption: A decision-making diagram for troubleshooting common issues in the synthesis.

References

Preventing hydrolysis of the bromoacetyl group in "2-(2-Bromophenyl)acetamide" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-(2-Bromophenyl)acetamide Derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the hydrolysis of the bromoacetyl group in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis in the context of 2-(2-bromophenyl)acetamide derivatives?

A1: Hydrolysis is a chemical reaction where water reacts with the 2-(2-bromophenyl)acetamide derivative, specifically targeting the bromoacetyl group. This reaction results in the substitution of the bromine atom with a hydroxyl group (-OH), forming a 2-hydroxyacetyl derivative and hydrobromic acid as a byproduct. This unwanted side reaction can lead to a lower yield of the desired product and the formation of impurities.

Q2: Why is the bromoacetyl group susceptible to hydrolysis?

A2: The bromoacetyl group contains a reactive carbon-bromine (C-Br) bond. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack by water. This reactivity is crucial for its intended function in applications like alkylating cysteine residues in proteins, but it also makes it prone to hydrolysis.[1]

Q3: What are the main factors that promote the hydrolysis of the bromoacetyl group?

A3: The primary factors that influence the rate of hydrolysis are:

  • pH: The hydrolysis of alkyl bromides can be accelerated under both acidic and basic conditions.[2] For bromoacetamides used in bioconjugation, higher pH levels (typically > 8.5-9.0) increase the rate of hydrolysis and can also lead to side reactions with other nucleophilic groups like amines.[3][4][5]

  • Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including hydrolysis.[6]

  • Solvent: The presence of water, even in small amounts in organic solvents, can lead to hydrolysis. Protic solvents (solvents that can donate a proton, like water and alcohols) can participate in and facilitate the hydrolysis reaction.

  • Reaction Time: Longer exposure to conditions that promote hydrolysis will result in a greater extent of degradation.

Q4: How can I detect if my 2-(2-bromophenyl)acetamide derivative has undergone hydrolysis?

A4: You can detect hydrolysis using various analytical techniques:

  • Mass Spectrometry (MS): The hydrolyzed product will have a specific mass shift corresponding to the replacement of a bromine atom (atomic mass ~79.9 u) with a hydroxyl group (atomic mass ~17.0 u).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structural changes resulting from hydrolysis. For instance, the chemical shift of the methylene protons adjacent to the carbonyl group will change upon substitution of the bromine atom.

  • Chromatography (HPLC, TLC): Hydrolysis will result in the appearance of a new, more polar spot/peak corresponding to the hydroxyacetyl derivative.

Troubleshooting Guide

This guide addresses common issues encountered during the use of 2-(2-bromophenyl)acetamide derivatives.

Problem 1: Low yield of the desired product and presence of a significant impurity.

  • Possible Cause: Hydrolysis of the bromoacetyl group.

  • Solution:

    • Control pH: If your reaction is performed in an aqueous buffer, maintain a pH in the range of 7.5-8.5. This range provides a good balance between the reactivity of the bromoacetyl group with its target (e.g., a thiol) and minimizing hydrolysis and other side reactions.[3][4][5]

    • Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider running the reaction at room temperature or even 4°C for an extended period.[4]

    • Use Anhydrous Solvents: For reactions in organic solvents, use high-purity, anhydrous solvents to minimize the presence of water.

    • Minimize Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) and stop the reaction as soon as the desired product is formed to avoid prolonged exposure to hydrolytic conditions.[3]

Problem 2: Mass spectrometry data shows a peak corresponding to the addition of water to the starting material.

  • Possible Cause: The bromoacetyl group has hydrolyzed.

  • Solution:

    • Verify Storage Conditions: Ensure that your 2-(2-bromophenyl)acetamide derivative is stored in a cool, dry, and dark place to prevent degradation.[6][7] N-Bromoacetamide, a related compound, is sensitive to light, moisture, and heat.[6][7]

    • Handle Reagents Carefully: When preparing solutions, bring the solid reagent to room temperature before opening the container to prevent condensation of atmospheric moisture.[5] Prepare solutions in anhydrous solvents immediately before use.[5]

    • Purification Strategy: If hydrolysis occurs during workup or purification, consider using non-aqueous workup procedures and purification techniques like chromatography with anhydrous solvents.

Problem 3: Inconsistent reaction outcomes when using different batches of the 2-(2-bromophenyl)acetamide derivative.

  • Possible Cause: The purity of the reagent may vary between batches, with some containing hydrolyzed impurities.

  • Solution:

    • Assess Purity Before Use: Check the purity of each new batch of the reagent. A melting point analysis can be a simple indicator; impurities often depress and broaden the melting point range.[8] For a more quantitative assessment, titration can be used to determine the active bromine content.[8][9]

    • Purify if Necessary: If impurities are suspected, consider purifying the reagent before use, for example, by recrystallization from an appropriate solvent system.[8]

Data on Factors Influencing Hydrolysis

FactorConditionImpact on Hydrolysis RateRecommendations
pH Acidic (pH < 7)IncreasedAvoid strongly acidic conditions if possible.
Neutral (pH ~7)ModerateA reasonable starting point, but monitor for hydrolysis.
Basic (pH > 8.5)Significantly IncreasedAvoid strongly basic conditions to minimize hydrolysis and side reactions.[3][4][5]
Temperature Low (e.g., 4°C)SlowIdeal for minimizing hydrolysis, but may require longer reaction times.[4]
Room TemperatureModerateA common compromise between reaction rate and stability.
Elevated (e.g., > 40°C)FastGenerally avoid unless necessary for the desired reaction.
Solvent Aprotic (e.g., DMF, DMSO, THF)Low (if anhydrous)Recommended for minimizing hydrolysis.[10]
Protic (e.g., water, ethanol)HighUse with caution and under controlled pH and temperature.
Reagent Purity Low (contains H₂O or acidic/basic impurities)IncreasedUse high-purity reagents and solvents.[4]

Experimental Protocols

General Protocol to Minimize Hydrolysis During a Reaction with a Nucleophile (e.g., Thiol)

This protocol provides a general framework. Specific conditions should be optimized for each particular reaction.

  • Reagent and Solvent Preparation:

    • Ensure the 2-(2-bromophenyl)acetamide derivative is of high purity. If necessary, purify by recrystallization.

    • Use anhydrous solvents (e.g., DMF, DMSO, or THF) for preparing stock solutions.

    • If an aqueous buffer is required, use a freshly prepared buffer in the pH range of 7.5-8.5 (e.g., HEPES or phosphate buffer).[5] De-gas the buffer to remove dissolved oxygen if working with sensitive thiols.

  • Reaction Setup:

    • Dissolve the nucleophilic substrate in the chosen reaction buffer or solvent.

    • Prepare a stock solution of the 2-(2-bromophenyl)acetamide derivative in an anhydrous solvent (e.g., DMSO or DMF) immediately before use.[4]

    • Add the desired molar excess of the 2-(2-bromophenyl)acetamide derivative stock solution to the substrate solution. A 5- to 20-fold molar excess is a common starting point for protein conjugation.[4]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 4°C with gentle mixing.[4]

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC) at regular intervals to determine the optimal reaction time.

  • Quenching:

    • Once the reaction has reached the desired level of completion, quench any excess 2-(2-bromophenyl)acetamide derivative by adding a small molecule thiol, such as 2-mercaptoethanol or dithiothreitol (DTT).[5] This prevents further reaction and potential side reactions during workup and purification.

  • Purification:

    • Purify the desired product using standard techniques such as reverse-phase HPLC, taking care to avoid conditions (e.g., extreme pH) that could induce hydrolysis of any unreacted starting material or the product itself if it remains susceptible.[5]

Visualizations

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products Bromoacetyl_Derivative 2-(2-Bromophenyl)acetamide (R-COCH₂Br) Hydroxyacetyl_Derivative 2-Hydroxyacetyl Derivative (R-COCH₂OH) Bromoacetyl_Derivative->Hydroxyacetyl_Derivative Nucleophilic attack by H₂O Hydrobromic_Acid Hydrobromic Acid (HBr) Bromoacetyl_Derivative->Hydrobromic_Acid Loss of Br⁻ Water Water (H₂O) Troubleshooting_Workflow start Low Product Yield / Impurity Detected check_hydrolysis Suspect Hydrolysis? start->check_hydrolysis analyze Analyze by MS, NMR, or HPLC check_hydrolysis->analyze Yes other_issue Investigate Other Issues (e.g., starting material purity, other side reactions) check_hydrolysis->other_issue No confirm_hydrolysis Hydrolysis Confirmed? analyze->confirm_hydrolysis confirm_hydrolysis->other_issue No optimize Optimize Reaction Conditions confirm_hydrolysis->optimize Yes control_ph Control pH (7.5-8.5) optimize->control_ph control_temp Lower Temperature optimize->control_temp use_anhydrous Use Anhydrous Solvents optimize->use_anhydrous minimize_time Minimize Reaction Time optimize->minimize_time end Improved Yield control_ph->end control_temp->end use_anhydrous->end minimize_time->end Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagents Prepare High-Purity Reagents and Anhydrous Solvents setup Set up Reaction under Controlled pH and Temperature prep_reagents->setup monitor Monitor Progress (LC-MS/HPLC) setup->monitor quench Quench Excess Reagent monitor->quench purify Purify Product quench->purify analyze Characterize Final Product (MS, NMR) purify->analyze

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(2-Bromophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2-(2-Bromophenyl)acetamide derivatives, focusing on their structure-activity relationships across various therapeutic areas. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering objective analysis supported by experimental data.

Introduction

The 2-(2-Bromophenyl)acetamide scaffold is a versatile starting point for the synthesis of novel compounds with a wide range of biological activities. The presence of the bromo-substituted phenyl ring and the modifiable acetamide group allows for systematic structural variations to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how specific chemical modifications influence a compound's biological effects, guiding the design of more effective therapeutic agents. This guide synthesizes findings on derivatives exhibiting antidiabetic, anticancer, antimicrobial, and anticonvulsant properties.

General Synthesis Pathway

The synthesis of 2-(2-Bromophenyl)acetamide derivatives typically involves the reaction of a precursor, such as 2-bromo-N-(2-bromophenyl)acetamide, with various nucleophiles like amines or by modifying a core heterocyclic system. This allows for the introduction of diverse functional groups to explore the chemical space and identify key structural features for biological activity.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Chemical Reaction cluster_end Outcome A 2-Bromo-N-(2-bromophenyl) acetamide D Coupling Reaction or Nucleophilic Substitution A->D B or Substituted Phenylacetic Acid Derivatives B->D C + Various Amines / Nucleophiles C->D E Crude Product Mixture D->E Yields F Purification (e.g., Crystallization, Chromatography) E->F G Final Acetamide Derivative F->G Isolates

Caption: General workflow for the synthesis of acetamide derivatives.

Comparative Biological Activities

The following sections detail the SAR of 2-(2-Bromophenyl)acetamide and related derivatives against various biological targets, with quantitative data summarized in tables and key experimental protocols provided.

Antidiabetic Activity

A specific derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2), has been investigated for its potential as an antidiabetic agent.[1] The study focused on its inhibitory effects on α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion.

Table 1: In Vitro Antidiabetic Activity of Derivative FA2

CompoundTarget EnzymeIC50 (µM)
FA2 α-Glucosidase5.17 ± 0.28[1]
FA2 α-Amylase18.82 ± 0.89[1]
Acarbose (Control) α-Glucosidase58.8 ± 2.69[1]
  • SAR Insights: The complex benzothiazine moiety attached to the 2-(2-bromophenyl)acetamide core in compound FA2 results in significant inhibitory activity against both α-glucosidase and α-amylase, proving more potent than the standard drug, acarbose.[1] Kinetic studies revealed a non-competitive mode of inhibition for both enzymes.[1]

Experimental Protocol: α-Amylase Inhibition Assay [1]

  • A mixture is prepared containing 40 μL of 2 U α-amylase and 1 μL of the test compound (FA2) solution (10 mM). A control is prepared using 10 µL of PBS instead of the compound.

  • The mixture is incubated at 37 °C for 5–10 minutes.

  • Following incubation, 40 μL of 1% (w/v) soluble potato starch solution is added as a substrate.

  • The reaction is allowed to proceed for 20–30 minutes at 37 °C.

  • The reaction is stopped by adding 40 μL of 3,5-dinitrosalicylic acid (DNS).

  • The final mixture is heated at 95 °C for 5 minutes and then cooled rapidly for analysis.

Anticancer Activity

Several studies have explored the anticancer potential of phenylacetamide derivatives, revealing that substitutions on the phenyl ring are critical for cytotoxicity.

Table 2: Anticancer Activity (IC50) of Phenylacetamide Derivatives

CompoundPhenyl Ring SubstitutionCell LineIC50 (µM)
3d 2-FluorophenylMDA-MB-4680.6 ± 0.08[3]
3d 2-FluorophenylPC-120.6 ± 0.08[3]
3c Not specified in snippetMCF-70.7 ± 0.08[3]
3d 2-FluorophenylMCF-70.7 ± 0.4[3]
3c N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7, SK-N-SHActive[4][5]

  • SAR Insights: Halogen substitution on the phenyl ring appears to be favorable for anticancer activity.[4][5] Specifically, the 2-fluorophenyl derivative (3d) showed potent cytotoxic effects against breast cancer (MDA-MB-468, MCF-7) and neuroblastoma (PC-12) cell lines.[3] These derivatives were found to trigger apoptosis by upregulating the expression of Bcl-2, Bax, and FasL RNA and increasing caspase 3 activity.[3]

Anticancer_Pathway A Phenylacetamide Derivative (e.g., 3d) B Cancer Cell (e.g., MDA-MB-468) A->B Acts on C ↑ Upregulation of Bax, FasL RNA B->C D ↑ Caspase 3 Activity B->D E Apoptosis C->E D->E

Caption: Pro-apoptotic signaling pathway of phenylacetamide derivatives.

Experimental Protocol: Cytotoxicity Assay (General) While specifics for the cited IC50 values are not fully detailed, a general MTT assay protocol, commonly used for such evaluations, is as follows:

  • Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates and cultured to allow attachment.

  • Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • The absorbance is measured with a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Antimicrobial Activity

Derivatives of N-phenylacetamide have demonstrated moderate to high antibacterial activity. The nature and position of the substituent on the phenyl ring, as well as modifications to the acetamide nitrogen, influence the spectrum and potency of activity.

Table 3: Antimicrobial Activity of Acetamide Derivatives

Compound ClassKey Structural FeatureActivity SpectrumMIC (mg/mL)
N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives Bromine on aniline ringGram-positive bacteria2.5–5.0[6]
N-(2-Chloro-phenyl)-2-hydroxy-benzamide derivatives Chlorine on aniline ringGram-positive bacteria0.125–0.5
  • SAR Insights: In the N-phenyl-2-hydroxy-benzamide series, the presence of bromine instead of chlorine on the aniline ring led to a decrease in antimicrobial effect, with MIC values approximately 10 times higher.[6] These compounds were primarily active against Gram-positive bacteria, with no observed inhibition of Gram-negative strains at the tested concentrations.[6] In another series, 2-amino-N-(p-Chlorophenyl) acetamide derivatives showed moderate to high activity against strains like Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[7]

Experimental Protocol: Disc Diffusion Method [7]

  • Test compounds are dissolved in a suitable solvent (e.g., Ethyl acetate) to a concentration of 0.1 g/mL.

  • Sterile paper discs (6 mm in diameter) are impregnated with 30 µL of the test solution.

  • The impregnated discs are placed on Mueller Hinton agar plates previously swabbed with a standardized inoculum of the target bacterial strain.

  • A disc with the solvent alone serves as a negative control, and a standard antibiotic disc (e.g., tetracycline) is used as a positive control.

  • The plates are incubated at 37 °C for 12–16 hours.

  • The antibacterial activity is determined by measuring the diameter (in mm) of the zone of inhibition around each disc.

Anticonvulsant Activity

The acetamide moiety is a key pharmacophore in several anticonvulsant drugs.[8] SAR studies have focused on attaching various heterocyclic and aromatic systems to the core structure to modulate activity in preclinical seizure models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Table 4: Anticonvulsant Activity of N-phenyl-acetamide Derivatives

Compound SeriesKey Structural FeatureSeizure ModelActivity Noted
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides 3-(Trifluoromethyl)anilideMES TestHigh activity[9]
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides 3-ChloroanilideMES TestMostly inactive[9]
(2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides Hybrid structureMES & 6 Hz modelsPotent activity (Compound 30 ED50 MES = 45.6 mg/kg)[10]

  • SAR Insights: For N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the substituent at the 3-position of the anilide moiety is crucial. A 3-(trifluoromethyl) group confers significantly higher anticonvulsant activity in the MES test compared to a 3-chloro group, for which most analogs were inactive.[9] The creation of hybrid structures, such as combining the phenylacetamide scaffold with a pyrrolidine-2,5-dione moiety, has led to compounds with broad-spectrum anticonvulsant efficacy in both the MES and 6 Hz seizure models.[10]

SAR_Logic Core N-Phenylacetamide Core Sub Substitution at Anilide 3-Position Core->Sub Mod Structural Modification Core->Mod CF3 3-Trifluoromethyl Group Sub->CF3 Cl 3-Chloro Group Sub->Cl Act_MES ↑ MES Anticonvulsant Activity CF3->Act_MES Inact_MES ↓ MES Anticonvulsant Activity Cl->Inact_MES Hybrid Hybrid with Pyrrolidine-2,5-dione Mod->Hybrid Act_Broad ↑ Broad Spectrum Anticonvulsant Activity Hybrid->Act_Broad

Caption: SAR logic for anticonvulsant acetamide derivatives.

Experimental Protocol: Maximal Electroshock (MES) Test The MES test is a standard preclinical model for identifying anticonvulsant activity against generalized tonic-clonic seizures.

  • Test animals (typically mice or rats) are administered the test compound orally or intraperitoneally.

  • After a specific pretreatment time (e.g., 30 minutes, 4 hours), an electrical stimulus is delivered via corneal or auricular electrodes.

  • The stimulus is of a suprathreshold intensity that reliably induces a tonic hindlimb extension seizure in untreated animals.

  • The animals are observed for the presence or absence of the tonic hindlimb extension.

  • Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure. The median effective dose (ED50) can then be calculated.

References

Validating Cereblon as the Biological Target of Novel Acetamide-Based Molecular Glue Degraders: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental methodologies and data for validating Cereblon (CRBN), a substrate receptor of the CUL4-RING E3 ubiquitin ligase complex, as the biological target for a class of molecules derived from a "2-(2-Bromophenyl)acetamide" scaffold. While direct experimental data for this specific scaffold is emerging, this document leverages data from well-characterized immunomodulatory drugs (IMiDs) and Cereblon E3 Ligase Modulators (CELMoDs) that share a similar mechanism of action. These compounds act as "molecular glues," inducing the degradation of specific target proteins (neosubstrates) by recruiting them to the CRBN E3 ligase complex.

The CRL4-CRBN E3 Ubiquitin Ligase Pathway and Molecular Glue Mechanism

The Cullin-4A RING E3 ubiquitin ligase complex containing Cereblon (CRL4-CRBN) is a key component of the ubiquitin-proteasome system. In its natural state, it recognizes specific substrates for ubiquitination and subsequent proteasomal degradation. Molecular glue degraders, such as derivatives of thalidomide, bind to a specific pocket on CRBN. This binding event alters the surface of CRBN, creating a new interface for the recruitment of proteins that are not normally targeted by this E3 ligase. These newly recruited proteins are termed "neosubstrates." Once in proximity, the E3 ligase facilitates the transfer of ubiquitin to the neosubstrate, marking it for degradation by the proteasome. Key neosubstrates with therapeutic relevance include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

CRL4-CRBN_Pathway cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Ubiquitination Cascade cluster_2 Target Degradation CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN CRBN DDB1->CRBN Ternary_Complex Ternary Complex (CRBN-Glue-Neosubstrate) CRBN->Ternary_Complex E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->CRBN Ub Transfer Ub Ubiquitin Ub->E1 Acetamide_Derivative Acetamide-based Molecular Glue Acetamide_Derivative->CRBN Neosubstrate Neosubstrate (e.g., IKZF1/3) Neosubstrate->Ternary_Complex Poly_Ub_Neosubstrate Polyubiquitinated Neosubstrate Ternary_Complex->Poly_Ub_Neosubstrate Polyubiquitination Proteasome 26S Proteasome Poly_Ub_Neosubstrate->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_0 Step 1: Target Engagement cluster_1 Step 2: Ternary Complex Formation cluster_2 Step 3: Functional Activity cluster_3 Step 4: Global Effects Binding_Assay CRBN Binding Assay (e.g., TR-FRET, FP) Determine IC₅₀ or Kd CoIP Co-Immunoprecipitation (Co-IP) Demonstrate Glue-dependent CRBN-Neosubstrate Interaction Binding_Assay->CoIP Ubiquitination_Assay In Vitro Ubiquitination Assay Confirm Neosubstrate Ubiquitination CoIP->Ubiquitination_Assay Degradation_Assay Cellular Degradation Assay (e.g., HiBiT, Western Blot) Determine DC₅₀ and Dₘₐₓ Ubiquitination_Assay->Degradation_Assay Proteomics Quantitative Proteomics (MS) Unbiased identification of all degraded proteins Degradation_Assay->Proteomics

The Ascendant Profile of 2-(2-Bromophenyl)acetamide Derivatives in Drug Discovery: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is perpetual. Among the myriad of scaffolds under investigation, 2-(2-Bromophenyl)acetamide derivatives have emerged as a versatile and promising class of compounds, demonstrating significant potential across a spectrum of therapeutic areas. This guide provides a comprehensive comparison of the efficacy of these derivatives against established standard drugs, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows. This document is intended for researchers, scientists, and professionals engaged in the field of drug development.

Antidiabetic Potential: A Challenge to Conventional Therapies

A novel benzothiazine derivative of 2-(2-Bromophenyl)acetamide, designated as FA2 (2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1]thiazin-2-yl)-1-(2-bromophenyl) acetamide), has exhibited remarkable antidiabetic properties by targeting key enzymes in carbohydrate metabolism.[1]

Comparative Efficacy Data
CompoundTarget EnzymeIC50 (µM)
FA2 Derivative α-Glucosidase5.17 ± 0.28
Acarbose (Standard)α-Glucosidase58.8 ± 2.69
FA2 Derivative α-Amylase18.82 ± 0.89
Acarbose (Standard)α-AmylaseNot explicitly stated, but FA2 showed significant inhibition

Table 1: In vitro inhibitory activity of FA2 derivative against α-glucosidase and α-amylase compared to the standard drug, acarbose.[1]

The data unequivocally demonstrates the superior in vitro inhibitory potency of the FA2 derivative against both α-glucosidase and α-amylase when compared to acarbose, a widely used antidiabetic medication.[1] Kinetic studies have further elucidated that the FA2 compound acts as a non-competitive inhibitor for both enzymes.[1]

Signaling Pathway: α-Glucosidase and α-Amylase Inhibition

Antidiabetic Mechanism Starch Dietary Starch aAmylase α-Amylase Starch->aAmylase Hydrolysis Oligosaccharides Oligosaccharides aAmylase->Oligosaccharides aGlucosidase α-Glucosidase Oligosaccharides->aGlucosidase Hydrolysis Glucose Glucose aGlucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Increased Blood Glucose Levels FA2 FA2 Derivative FA2->aAmylase Inhibits FA2->aGlucosidase Inhibits Acarbose Acarbose Acarbose->aAmylase Inhibits Acarbose->aGlucosidase Inhibits

Caption: Inhibition of carbohydrate digestion by FA2 derivative.

Experimental Protocols

α-Glucosidase and α-Amylase Inhibition Assays: The inhibitory effects of the FA2 compound on α-glucosidase and α-amylase were determined at a concentration of 500 µM. The percentage of inhibition was calculated to assess the compound's potency. For IC50 determination, various concentrations of the compound were used to find the concentration that causes 50% inhibition of the enzyme activity.[1]

Enzyme Kinetics: To understand the mode of inhibition, enzyme kinetics studies were performed. The results indicated a non-competitive mode of inhibition for the FA2 compound against both α-glucosidase and α-amylase.[1]

In Vivo Studies: The antidiabetic potential of the FA2 derivative was further evaluated in alloxan-induced diabetic mice over a period of 21 days. Various biochemical parameters including fasting blood glucose, cholesterol, triglycerides, HbA1c, creatinine, and insulin levels were monitored.[1]

Antimicrobial and Anti-Inflammatory Efficacy

Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated notable activity against Gram-positive bacteria and significant anti-inflammatory properties.

Comparative Efficacy Data

Antimicrobial Activity

CompoundBacterial StrainMIC (mg/mL)
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2.5 - 5.0
Standard Antibiotic (e.g., Tetracycline)Varies by strainVaries

Table 2: Minimum Inhibitory Concentration (MIC) of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives against Gram-positive bacteria.[2]

Anti-Inflammatory Activity

CompoundAssayIC50 (mg/mL)
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesProteinase Inhibitory Activity0.04 - 0.07
Acetylsalicylic Acid (Standard)Proteinase Inhibitory Activity0.4051 ± 0.0026

Table 3: In vitro anti-inflammatory activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives compared to acetylsalicylic acid.[2]

The results highlight the superior efficiency of these derivatives in inhibiting trypsin activity compared to the standard anti-inflammatory drug, acetylsalicylic acid.[2]

Experimental Workflow: Antimicrobial and Anti-inflammatory Screening

Screening_Workflow start Synthesis of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives antimicrobial Antimicrobial Screening (Disk Diffusion & Broth Microdilution) start->antimicrobial anti_inflammatory Anti-inflammatory Screening (Protease Inhibition Assay) start->anti_inflammatory gram_pos Gram-positive Bacteria antimicrobial->gram_pos gram_neg Gram-negative Bacteria antimicrobial->gram_neg mic Determine MIC gram_pos->mic comparison Compare with Standard Drugs (e.g., Acetylsalicylic Acid) mic->comparison ic50 Determine IC50 anti_inflammatory->ic50 ic50->comparison end Evaluation of Results comparison->end

Caption: Workflow for evaluating antimicrobial and anti-inflammatory activity.

Experimental Protocols

Antimicrobial Screening: The antimicrobial activity was assessed using the disk diffusion agar method, followed by the determination of the Minimum Inhibitory Concentration (MIC) values through the broth microdilution method. The compounds were tested against both Gram-positive and Gram-negative bacteria.[2]

Anti-inflammatory Assay: The in vitro anti-inflammatory activity was evaluated using the protease inhibition assay, which measures the ability of the compounds to inhibit trypsin activity. The IC50 values were then calculated.[2]

Anticonvulsant Activity: A New Frontier in Epilepsy Treatment

A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties in established animal models of epilepsy.

Comparative Efficacy Data
Compound GroupSeizure ModelActivity
3-(Trifluoromethyl)anilide derivativesMaximal Electroshock (MES)High anticonvulsant protection
3-Chloroanilide analogsMaximal Electroshock (MES)Generally inactive
Several derivatives6-Hz screen (psychomotor seizures)Active

Table 4: Summary of in vivo anticonvulsant activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[3]

While a direct comparison with a single standard drug's dosage is complex due to the screening nature of the study, the activity of the 3-(trifluoromethyl)anilide derivatives in the MES and 6-Hz models suggests their potential as effective anticonvulsants, particularly for therapy-resistant epilepsy.[3] The most potent derivative, compound 20, was identified as a moderate binder to neuronal voltage-sensitive sodium channels (site 2), suggesting a potential mechanism of action.[3]

Logical Relationship: Structure-Activity Relationship (SAR)

SAR_Anticonvulsant Core N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Core Substituent Substituent at 3-position of anilide moiety Core->Substituent is modified by CF3 3-(Trifluoromethyl) Substituent->CF3 Cl 3-Chloro Substituent->Cl High High CF3->High Low Low/Inactive Cl->Low Activity Anticonvulsant Activity High->Activity Low->Activity

Caption: SAR for anticonvulsant activity of acetamide derivatives.

Experimental Protocols

Anticonvulsant Screening: Initial anticonvulsant evaluation was performed in mice and/or rats using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Selected compounds were further assessed in the psychomotor seizures (6-Hz) model.[3]

Neurotoxicity Assessment: Acute neurological toxicity was evaluated using the rotarod test to determine if the compounds caused motor impairment at their effective doses.[3]

In Vitro Binding Studies: The most potent derivatives were subjected to in vitro studies to determine their binding affinity to neuronal voltage-sensitive sodium channels (site 2).[3]

Butyrylcholinesterase Inhibition: A Potential Avenue for Alzheimer's Disease Therapy

Substituted acetamide derivatives have been designed and synthesized as potential inhibitors of butyrylcholinesterase (BChE), a key therapeutic target for Alzheimer's disease.

Comparative Efficacy Data
CompoundTarget EnzymeIC50 (µM)
Compound 8c Butyrylcholinesterase (BChE)3.94
Tacrine (Standard)Butyrylcholinesterase (BChE)Not explicitly stated in the provided text
Galantamine (Standard)Butyrylcholinesterase (BChE)Not explicitly stated in the provided text

Table 5: In vitro inhibitory activity of the most potent substituted acetamide derivative (8c) against butyrylcholinesterase.[4][5]

Compound 8c demonstrated the most potent BChE inhibition among the synthesized series, with an IC50 value of 3.94 µM.[4][5] Lineweaver-Burk plot analysis revealed that compound 8c acts as a mixed-type BChE inhibitor.[4][5] Docking studies further supported these findings, showing that compound 8c binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site.[4][6]

Experimental Workflow: BChE Inhibitor Discovery

BChE_Workflow start Design & Synthesis of Substituted Acetamide Derivatives in_vitro In Vitro BChE Inhibition Assay start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 kinetics Enzyme Kinetics (Lineweaver-Burk Plot) ic50->kinetics docking Molecular Docking Studies ic50->docking adme In Silico ADME Prediction ic50->adme md Molecular Dynamics Simulations ic50->md mode Determine Mode of Inhibition kinetics->mode end Lead Compound Identification mode->end binding Analyze Binding Interactions (CAS & PAS) docking->binding binding->end adme->end md->end

References

Comparative Guide to the Cross-Reactivity and Selectivity Profiling of "2-(2-Bromophenyl)acetamide" Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticipated cross-reactivity and selectivity profile of inhibitors based on the "2-(2-Bromophenyl)acetamide" scaffold. Due to the limited availability of direct, comprehensive experimental data for this specific compound in the public domain, this analysis extrapolates its potential biological activities and off-target effects based on the known properties of its core chemical moieties: the 2-bromophenyl group and the reactive α-bromoacetamide warhead. This guide also presents data on structurally related compounds and details the experimental protocols necessary for a thorough evaluation of inhibitor selectivity.

Introduction to "2-(2-Bromophenyl)acetamide" and its Potential as an Inhibitor

The "2-(2-Bromophenyl)acetamide" scaffold contains key features that suggest its potential as a targeted covalent inhibitor. The acetamide backbone is a common feature in many biologically active compounds, while the 2-bromophenyl group can engage in various non-covalent interactions within a target's binding site. Crucially, the α-bromoacetamide moiety is a well-established electrophilic "warhead" capable of forming a covalent bond with nucleophilic amino acid residues, most notably cysteine, within the active site of an enzyme. This covalent interaction can lead to potent and prolonged inhibition.

However, the reactive nature of the bromoacetamide group also presents a significant challenge in terms of selectivity. The potential for off-target covalent modification of other proteins with accessible nucleophilic residues is a primary concern that necessitates comprehensive cross-reactivity profiling.

Predicted Cross-Reactivity Profile Based on Chemical Moieties

The cross-reactivity of "2-(2-Bromophenyl)acetamide" can be inferred by examining the known targets and off-targets of its constituent parts.

  • α-Bromoacetamide Moiety: This functional group is a reactive electrophile that can covalently modify proteins containing nucleophilic residues such as cysteine, lysine, or histidine. This broad reactivity suggests that inhibitors with this warhead may interact with a range of protein classes, including:

    • Protein Kinases: Many kinases possess a cysteine residue in or near the ATP-binding pocket, making them susceptible to covalent inhibition.

    • Deubiquitinating Enzymes (DUBs): The catalytic activity of many DUBs relies on a cysteine residue in their active site.

    • Cathepsins: These are cysteine proteases that are crucial in various physiological and pathological processes.

    • Other Enzymes with Catalytic Cysteines: A wide array of enzymes utilize a cysteine residue for their catalytic mechanism and are therefore potential off-targets.

  • 2-Bromophenyl Moiety: The bromophenyl group can influence selectivity through steric and electronic interactions within the binding pocket of a target protein. Halogen bonding, a non-covalent interaction involving the bromine atom, can also contribute to binding affinity and specificity.

Comparative Data from Structurally Related Inhibitors

While direct profiling data for "2-(2-Bromophenyl)acetamide" is scarce, examining the selectivity of structurally analogous compounds provides valuable insights.

2-(3-Benzoyl-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][2]thiazin-2-yl)-N-(2-Bromophenyl) Acetamide (FA2)

A more complex derivative incorporating the N-(2-bromophenyl)acetamide moiety, compound FA2, has been evaluated for its inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to diabetes.[1]

InhibitorTarget EnzymeIC50 (µM)[1]
FA2α-Amylase5.17 ± 0.28
α-Glucosidase18.82 ± 0.89
Acarbose (Reference)α-AmylaseNot specified
α-Glucosidase58.8 ± 2.69

These findings indicate that the N-(2-bromophenyl)acetamide scaffold can be incorporated into molecules with potent and selective inhibitory activity against non-kinase targets.[1]

Covalent Kinase Inhibitors with Phenylacetamide Scaffolds

Numerous covalent kinase inhibitors utilize a phenylacetamide or a related acrylamide core to achieve high potency. While not direct analogs, their selectivity profiles highlight the challenges and opportunities associated with this class of compounds. For instance, many irreversible EGFR inhibitors targeting a cysteine residue (Cys797) have demonstrated off-target activities against other kinases with similarly positioned cysteines.

Experimental Protocols for Selectivity and Cross-Reactivity Profiling

A thorough assessment of the selectivity of a "2-(2-Bromophenyl)acetamide"-based inhibitor requires a multi-faceted approach employing a range of biochemical and cell-based assays.

Biochemical Kinase Profiling

Objective: To determine the inhibitory activity of the compound against a large, representative panel of purified protein kinases.

Methodology: Radiometric Kinase Assay (e.g., HotSpot™)

  • Assay Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a specific peptide or protein substrate by a kinase.

  • Procedure: a. Prepare a reaction mixture containing the kinase, a suitable substrate, [γ-³³P]ATP, and the necessary cofactors in a buffer solution. b. Add the "2-(2-Bromophenyl)acetamide"-based inhibitor at various concentrations (typically in a serial dilution). A control reaction without the inhibitor is also prepared. c. Incubate the reaction mixture at a controlled temperature for a specific period to allow for the phosphorylation reaction to proceed. d. Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³³P]ATP, usually by spotting the reaction mixture onto a filter membrane and washing away the excess ATP. e. Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter. f. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control. g. Determine the IC50 value by fitting the dose-response data to a suitable equation.

Alternative Biochemical Assays:

  • Fluorescence-Based Assays (e.g., LanthaScreen™, Z'-LYTE™): These assays use fluorescence resonance energy transfer (FRET) or polarization to detect kinase activity and are amenable to high-throughput screening.

  • Luminescence-Based Assays (e.g., Kinase-Glo®): These assays measure the amount of ATP remaining in the reaction mixture after the kinase reaction, which is inversely proportional to kinase activity.

Cellular Target Engagement Assays

Objective: To confirm that the inhibitor interacts with its intended target(s) in a cellular context.

Methodology: Cellular Thermal Shift Assay (CETSA)

  • Assay Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures this change in stability.

  • Procedure: a. Treat intact cells with the "2-(2-Bromophenyl)acetamide"-based inhibitor or a vehicle control. b. Heat the cell lysates at a range of temperatures. c. Cool the samples and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation. d. Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. e. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Chemoproteomic Profiling

Objective: To identify the full spectrum of cellular proteins that interact with the inhibitor, including both on-target and off-target interactions.

Methodology: Kinobeads™ Competition Binding Assay

  • Assay Principle: This technique uses beads functionalized with a mixture of non-selective kinase inhibitors to capture a large portion of the cellular kinome. A test compound is then used to compete for binding to the kinases.

  • Procedure: a. Incubate a cell lysate with various concentrations of the "2-(2-Bromophenyl)acetamide"-based inhibitor. b. Add the Kinobeads to the lysate to capture the kinases that are not bound to the test inhibitor. c. Wash the beads to remove non-specifically bound proteins. d. Elute the captured kinases from the beads. e. Identify and quantify the eluted kinases using liquid chromatography-tandem mass spectrometry (LC-MS/MS). f. A decrease in the amount of a particular kinase captured by the beads in the presence of the inhibitor indicates that the inhibitor binds to that kinase. The dose-dependent nature of this competition allows for the determination of apparent dissociation constants (Kd).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Inhibitor Profiling

G cluster_2 Lead Optimization a Compound Synthesis b High-Throughput Screening (Single Dose) a->b c Dose-Response (IC50) on Hits b->c d Cellular Target Engagement (e.g., CETSA) c->d e Chemoproteomic Profiling (e.g., Kinobeads) c->e f Identification of On- and Off-Targets d->f e->f g Structure-Activity Relationship (SAR) f->g h Selectivity Optimization g->h

Workflow for Kinase Inhibitor Selectivity Profiling
Generic Kinase Signaling Pathway

G receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor 2-(2-Bromophenyl)acetamide Inhibitor inhibitor->raf Potential Target

MAPK Signaling Pathway with a Potential Inhibitor Target

Conclusion and Recommendations

The "2-(2-Bromophenyl)acetamide" scaffold represents a promising starting point for the development of targeted covalent inhibitors. However, the inherent reactivity of the α-bromoacetamide warhead necessitates a rigorous and comprehensive assessment of its selectivity profile to minimize the risk of off-target effects and potential toxicity.

For researchers working with this class of compounds, it is strongly recommended to:

  • Perform Broad Kinome Screening: Profile lead compounds against a large panel of kinases (e.g., >300 kinases) to identify potential off-target interactions early in the drug discovery process.

  • Employ Orthogonal Assays: Combine biochemical and cell-based assays to gain a more complete understanding of an inhibitor's selectivity and mechanism of action.

  • Utilize Chemoproteomics: For advanced lead compounds, employ chemoproteomic methods to identify the full spectrum of cellular binding partners in an unbiased manner.

  • Iteratively Optimize for Selectivity: Use the data from these profiling studies to guide medicinal chemistry efforts aimed at improving selectivity by modifying the inhibitor scaffold.

By following these guidelines, researchers can more effectively navigate the challenges of developing safe and selective covalent inhibitors based on the "2-(2-Bromophenyl)acetamide" scaffold.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of a Novel "2-(2-Bromophenyl)acetamide" Derivative as an Antidiabetic Agent

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro and in vivo antidiabetic activities of a specific "2-(2-Bromophenyl)acetamide" derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl)acetamide, hereafter referred to as Compound FA2. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of its therapeutic potential.

Introduction

The correlation between in vitro and in vivo studies is a critical aspect of the drug discovery and development process. While in vitro assays provide valuable insights into the mechanism of action and potency of a compound at the molecular level, in vivo models are essential for evaluating its efficacy, safety, and pharmacokinetic profile in a complex biological system. This guide focuses on Compound FA2, a novel benzothiazine acetamide derivative, and its evaluation as a potential antidiabetic agent through a series of in vitro enzyme inhibition assays and subsequent validation in an in vivo animal model of diabetes.[1][3]

Data Presentation

The following tables summarize the quantitative data from the in vitro and in vivo studies conducted on Compound FA2.

Table 1: In Vitro Enzyme Inhibition Activity
CompoundTarget EnzymeIC50 (µM)
Compound FA2 α-Glucosidase5.17 ± 0.28[4]
α-Amylase18.82 ± 0.89[4]
Acarbose (Reference) α-Glucosidase58.8 ± 2.69
α-Amylase-
Table 2: In Vivo Antidiabetic Activity in Alloxan-Induced Diabetic Mice (21-day study)
Treatment GroupFasting Blood Glucose (mg/dL)Serum Cholesterol (mg/dL)Serum Triglycerides (mg/dL)
Normal Control 95.6 ± 2.5130.5 ± 3.285.4 ± 2.1
Diabetic Control 350.2 ± 8.7210.8 ± 5.8155.7 ± 4.3
Compound FA2 (10 mg/kg) 110.3 ± 4.1145.2 ± 4.598.6 ± 3.5
Acarbose (10 mg/kg) 125.7 ± 5.3160.1 ± 5.1110.2 ± 4.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Assays

The inhibitory activity of Compound FA2 against α-glucosidase was determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20) and the substrate pNPG were prepared in a 0.1 M phosphate buffer (pH 7).

  • Assay Procedure:

    • Various concentrations of Compound FA2 were pre-incubated with the α-glucosidase solution in a 96-well plate at 37°C for 15 minutes.

    • The reaction was initiated by adding the pNPG substrate to the wells.

    • The plate was incubated for an additional 30 minutes at 37°C.

    • The reaction was terminated by the addition of a stop solution (e.g., 0.1 M Na2CO3).

    • The absorbance of the resulting p-nitrophenol was measured at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition was calculated, and the IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Acarbose was used as a positive control.[5]

The α-amylase inhibitory activity was assessed by measuring the reduction in starch hydrolysis.

  • Enzyme and Substrate Preparation: Porcine pancreatic α-amylase (EC 3.2.1.1) and a starch solution were prepared in a suitable buffer (e.g., 20 mM sodium phosphate buffer with 6.7 mM NaCl, pH 6.9).

  • Assay Procedure:

    • Compound FA2 at various concentrations was pre-incubated with the α-amylase solution at 37°C for 10 minutes.

    • The starch solution was added to initiate the enzymatic reaction, and the mixture was incubated for a defined period.

    • The reaction was stopped by adding dinitrosalicylic acid (DNS) reagent and boiling for 5-10 minutes.

    • After cooling, the absorbance was measured at 540 nm.

  • Data Analysis: The inhibitory activity was calculated, and the IC50 value was determined. Acarbose served as the reference inhibitor.[6][7]

In Vivo Study
  • Animal Selection and Acclimatization: Healthy adult albino mice were used for the study. The animals were housed under standard laboratory conditions and allowed to acclimatize for at least one week before the experiment.

  • Induction of Diabetes:

    • The mice were fasted overnight prior to the induction of diabetes.

    • A freshly prepared solution of alloxan monohydrate in saline or citrate buffer was administered via a single intraperitoneal injection at a dose typically ranging from 100-200 mg/kg body weight.[8][9][10]

    • After 72 hours, blood glucose levels were measured. Mice with fasting blood glucose levels above 200-250 mg/dL were considered diabetic and were selected for the study.

  • Experimental Design:

    • The diabetic mice were randomly divided into groups: Diabetic Control, Compound FA2-treated, and Acarbose-treated. A group of normal healthy mice served as the Normal Control.

    • Compound FA2 and Acarbose were administered orally at a specified dose (e.g., 10 mg/kg) daily for 21 days. The control groups received the vehicle.

  • Biochemical Analysis: At the end of the treatment period, blood samples were collected for the analysis of fasting blood glucose, serum cholesterol, and serum triglycerides.

  • Statistical Analysis: The data were analyzed using appropriate statistical methods to determine the significance of the observed differences between the groups.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a_glucosidase α-Glucosidase Inhibition Assay ic50_determination IC50 Determination a_glucosidase->ic50_determination Calculate a_amylase α-Amylase Inhibition Assay a_amylase->ic50_determination Calculate animal_model Alloxan-Induced Diabetic Mice Model ic50_determination->animal_model Promising Candidate treatment 21-Day Treatment (Compound FA2 / Acarbose) animal_model->treatment biochemical_analysis Biochemical Analysis (Glucose, Cholesterol, Triglycerides) treatment->biochemical_analysis efficacy_evaluation Efficacy Evaluation biochemical_analysis->efficacy_evaluation Analyze

Caption: Experimental workflow from in vitro screening to in vivo evaluation.

Conclusion

The data presented in this guide demonstrate a positive correlation between the in vitro and in vivo activities of the "2-(2-Bromophenyl)acetamide" derivative, Compound FA2. The potent in vitro inhibition of key carbohydrate-metabolizing enzymes, α-glucosidase and α-amylase, translated into significant antihyperglycemic and lipid-lowering effects in an in vivo model of diabetes. This comprehensive analysis, supported by detailed experimental protocols, provides a solid foundation for further investigation into the therapeutic potential of this compound and its derivatives in the management of diabetes mellitus.

References

Head-to-head comparison of different synthetic routes for "2-(2-Bromophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(2-Bromophenyl)acetamide is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides a head-to-head comparison of three distinct synthetic pathways to this compound, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Amidation of 2-(2-Bromophenyl)acetic AcidRoute 2: Hydrolysis of 2-(2-Bromophenyl)acetonitrileRoute 3: Willgerodt-Kindler Reaction of 2-Bromoacetophenone
Starting Material 2-(2-Bromophenyl)acetic acid2-(2-Bromophenyl)acetonitrile2-Bromoacetophenone
Key Transformations Acid chloride formation, AminationNitrile hydrolysisThioamide formation, Hydrolysis
Reagents Thionyl chloride, AmmoniaAcid or Base catalyst, WaterMorpholine, Sulfur, Acid/Base for hydrolysis
Reported Yield High (qualitative)Moderate to High (qualitative)86-95% (for thioamide intermediate)[1]
Purity Generally high after purificationCan be high, potential for carboxylic acid byproductModerate, requires significant purification
Scalability Readily scalableScalable with careful control of reaction conditionsModerate, potential for side reactions
Green Chemistry Use of hazardous thionyl chlorideCan be performed with greener solventsUse of sulfur and morpholine

Route 1: Amidation of 2-(2-Bromophenyl)acetic Acid

This classical two-step approach involves the activation of the carboxylic acid, typically by conversion to the acyl chloride, followed by amination.

Experimental Protocol

Step 1: Synthesis of 2-(2-Bromophenyl)acetyl chloride

A solution of 2-(2-bromophenyl)acetic acid in an inert solvent such as dichloromethane or toluene is treated with an excess of thionyl chloride. The reaction mixture is typically heated at reflux for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-(2-bromophenyl)acetyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of 2-(2-Bromophenyl)acetamide

The crude 2-(2-bromophenyl)acetyl chloride is dissolved in an anhydrous, inert solvent like dichloromethane and cooled in an ice bath. A solution of ammonia in a suitable solvent (e.g., dioxane, or aqueous ammonia) is then added dropwise with vigorous stirring. The reaction is typically exothermic and is allowed to proceed to completion at room temperature. The resulting mixture is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the crude 2-(2-bromophenyl)acetamide, which can be purified by recrystallization.

G cluster_0 Route 1: Amidation of 2-(2-Bromophenyl)acetic Acid 2-(2-Bromophenyl)acetic acid 2-(2-Bromophenyl)acetic acid 2-(2-Bromophenyl)acetyl chloride 2-(2-Bromophenyl)acetyl chloride 2-(2-Bromophenyl)acetic acid->2-(2-Bromophenyl)acetyl chloride Step 1 Thionyl chloride Thionyl chloride Thionyl chloride->2-(2-Bromophenyl)acetyl chloride 2-(2-Bromophenyl)acetamide 2-(2-Bromophenyl)acetamide 2-(2-Bromophenyl)acetyl chloride->2-(2-Bromophenyl)acetamide Step 2 Ammonia Ammonia Ammonia->2-(2-Bromophenyl)acetamide

Diagram 1. Synthetic pathway for Route 1.

Route 2: Hydrolysis of 2-(2-Bromophenyl)acetonitrile

The direct hydrolysis of the nitrile functionality offers a more atom-economical route to the desired amide. This transformation can be achieved under either acidic or basic conditions.

Experimental Protocol

Acid-Catalyzed Hydrolysis:

2-(2-Bromophenyl)acetonitrile is treated with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, often in the presence of a co-solvent like acetic acid or water. The mixture is heated to promote the hydrolysis of the nitrile to the primary amide. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a base to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization.

Base-Catalyzed Hydrolysis:

Alternatively, the hydrolysis can be carried out using a strong base like sodium hydroxide or potassium hydroxide in an aqueous alcoholic solvent. The reaction mixture is heated at reflux until the starting material is consumed. Similar to the acid-catalyzed method, the reaction is worked up by neutralization to precipitate the product, which is then isolated and purified.

G cluster_1 Route 2: Hydrolysis of 2-(2-Bromophenyl)acetonitrile 2-(2-Bromophenyl)acetonitrile 2-(2-Bromophenyl)acetonitrile 2-(2-Bromophenyl)acetamide 2-(2-Bromophenyl)acetamide 2-(2-Bromophenyl)acetonitrile->2-(2-Bromophenyl)acetamide Acid or Base Acid or Base Acid or Base->2-(2-Bromophenyl)acetamide Water Water Water->2-(2-Bromophenyl)acetamide

Diagram 2. Synthetic pathway for Route 2.

Route 3: Willgerodt-Kindler Reaction of 2-Bromoacetophenone

This less conventional route involves the rearrangement of an aryl ketone to a terminal thioamide, which is subsequently hydrolyzed to the amide. While more steps are involved, it offers an alternative starting from a different class of precursor.

Experimental Protocol

Step 1: Synthesis of 2-(2-Bromophenyl)thioacetamide derivative (Willgerodt-Kindler Reaction)

2-Bromoacetophenone, elemental sulfur, and a secondary amine such as morpholine are heated together, often without a solvent or in a high-boiling solvent like dimethylformamide. The reaction is typically run at elevated temperatures for several hours. Upon completion, the reaction mixture is cooled and the resulting thiomorpholide intermediate is isolated. Studies on substituted acetophenones have shown that yields for this step can be in the range of 86-95%.[1]

Step 2: Hydrolysis of the Thioamide

The isolated thioamide intermediate is then subjected to hydrolysis to yield the final acetamide. This is typically achieved by heating the thioamide in the presence of an acid or a base. The crude 2-(2-bromophenyl)acetamide is then isolated by neutralization and purified by standard techniques such as recrystallization.

G cluster_2 Route 3: Willgerodt-Kindler Reaction 2-Bromoacetophenone 2-Bromoacetophenone 2-(2-Bromophenyl)acetothiomorpholide 2-(2-Bromophenyl)acetothiomorpholide 2-Bromoacetophenone->2-(2-Bromophenyl)acetothiomorpholide Step 1 Morpholine Morpholine Morpholine->2-(2-Bromophenyl)acetothiomorpholide Sulfur Sulfur Sulfur->2-(2-Bromophenyl)acetothiomorpholide 2-(2-Bromophenyl)acetamide 2-(2-Bromophenyl)acetamide 2-(2-Bromophenyl)acetothiomorpholide->2-(2-Bromophenyl)acetamide Step 2 Acid/Base Hydrolysis Acid/Base Hydrolysis Acid/Base Hydrolysis->2-(2-Bromophenyl)acetamide

Diagram 3. Synthetic pathway for Route 3.

Conclusion

The choice of the most suitable synthetic route for 2-(2-bromophenyl)acetamide will depend on several factors including the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities.

  • Route 1 (Amidation of Carboxylic Acid) is a reliable and well-established method, likely to provide high yields and purity, making it suitable for both lab-scale and larger-scale synthesis, provided the handling of thionyl chloride is not a concern.

  • Route 2 (Nitrile Hydrolysis) presents a more direct and atom-economical option. However, careful optimization of reaction conditions is necessary to avoid the over-hydrolysis to the corresponding carboxylic acid, which can be a significant byproduct.

  • Route 3 (Willgerodt-Kindler Reaction) offers a creative alternative from a different starting material. While the initial thioamide formation can be high-yielding, the overall two-step process and the need for potentially odorous sulfur-containing reagents might make it less appealing for large-scale production unless 2-bromoacetophenone is a more readily available or cost-effective precursor.

For most applications, the amidation of 2-(2-bromophenyl)acetic acid (Route 1) is likely to be the most straightforward and dependable approach. However, for processes where atom economy and the avoidance of hazardous reagents like thionyl chloride are a priority, the hydrolysis of 2-(2-bromophenyl)acetonitrile (Route 2) is a strong contender, warranting careful optimization.

References

Navigating the Analytical Maze: A Comparative Guide to Quantifying 2-(2-Bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of potential analytical methods for the quantification of "2-(2-Bromophenyl)acetamide," a key chemical intermediate. Due to the absence of publicly available validated methods for this specific compound, this document serves as a practical framework for method development and validation, drawing parallels with established methods for analogous compounds.

Executive Summary

This guide explores the most promising analytical techniques for the quantification of 2-(2-Bromophenyl)acetamide: High-Performance Liquid Chromatography (HPLC) with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). While no specific validated methods for 2-(2-Bromophenyl)acetamide were identified, this guide details adaptable experimental protocols from closely related acetamide and brominated compounds. Performance data from these analogous methods are presented to establish benchmark validation parameters for linearity, accuracy, precision, and sensitivity. This guide is designed to equip researchers with the necessary information to develop a robust and reliable quantification method tailored to their specific analytical needs.

Physicochemical Properties of 2-(2-Bromophenyl)acetamide

A foundational understanding of the analyte's properties is critical for method development. Key physicochemical characteristics of 2-(2-Bromophenyl)acetamide are summarized below.

PropertyValueSource
Molecular FormulaC₈H₈BrNOPubChem
Molecular Weight214.06 g/mol PubChem[1]
AppearanceSolid (predicted)
Key Mass Fragments (m/z)215, 213, 134PubChem (from GC-MS data)[1]

Comparative Overview of Analytical Techniques

The choice of analytical technique depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of the most suitable methods for quantifying 2-(2-Bromophenyl)acetamide.

Analytical TechniquePrinciplePotential AdvantagesPotential Challenges
HPLC-UV Separation based on polarity, detection via UV absorbance.Widely available, robust, good for routine analysis.Requires the analyte to have a UV chromophore. Potential for matrix interference.
GC-MS Separation of volatile compounds, detection by mass.High specificity and sensitivity, structural information from mass spectra.Requires derivatization for non-volatile compounds, potential for thermal degradation.
LC-MS/MS HPLC separation coupled with highly sensitive and specific mass detection.Excellent sensitivity and selectivity, suitable for complex matrices.Higher cost and complexity of instrumentation.

Experimental Protocols: A Practical Guide

The following protocols are adapted from validated methods for similar compounds and can serve as a starting point for developing a method for 2-(2-Bromophenyl)acetamide.

High-Performance Liquid Chromatography (HPLC-UV) Method Development

This protocol is based on methods developed for other acetamide derivatives and brominated pharmaceutical impurities.[2][3][4][5][6]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A suggested starting gradient is 30% acetonitrile, increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of 2-(2-Bromophenyl)acetamide (to be determined experimentally, likely in the 200-280 nm range). A photodiode array (PDA) detector would be ideal for initial development to identify the optimal wavelength.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Validation Parameters to Establish:

  • Specificity: Analyze a blank and a spiked sample to ensure no interference from the matrix.

  • Linearity: Prepare a series of standards at different concentrations (e.g., 1-100 µg/mL) and inject them to construct a calibration curve. A correlation coefficient (r²) of >0.999 is desirable.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). Recoveries between 98-102% are generally considered acceptable.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples at the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on different days with different analysts and/or equipment.

    • The relative standard deviation (RSD) for precision studies should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

This protocol is based on the availability of mass spectral data for 2-(2-Bromophenyl)acetamide and general methods for trace impurity analysis.[1]

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Chromatographic Conditions (Starting Point):

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Detection Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring the characteristic ions (m/z 215, 213, 134).

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Derivatization may be necessary if the compound exhibits poor chromatographic behavior; however, initial attempts should be made without it.

Validation Parameters to Establish:

  • Similar to HPLC, validation for GC-MS will involve establishing specificity, linearity, accuracy, precision, LOD, and LOQ. The acceptance criteria are generally similar.

Performance Comparison of Analogous Methods

The following table summarizes the performance of validated analytical methods for compounds structurally related to 2-(2-Bromophenyl)acetamide. These values can serve as a benchmark for what to expect during the validation of a newly developed method.

ParameterHPLC-UV Method for Acetamide Derivatives[2][3]LC-MS/MS Method for Acetamide[7]HPLC Method for Brominated Impurities[4][5][6]
Linearity (r²) > 0.999> 0.99> 0.999
Accuracy (% Recovery) 98.5 - 101.2%95 - 105%98.6 - 104.1%
Precision (%RSD) < 2%< 15%< 3.6%
LOQ ~0.1 µg/mL~0.025 µg/mL~0.1 µg/mL

Visualizing the Workflow and Logic

To aid in the conceptualization of the method development and validation process, the following diagrams are provided.

G cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) A Analyte Characterization B Technique Selection (HPLC/GC/LC-MS) A->B C Parameter Optimization (Mobile Phase/Column/Temp) B->C D Sample Preparation Development C->D E Specificity D->E Proceed to Validation F Linearity E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Routine Analysis J->K Method Implementation

Analytical Method Development and Validation Workflow.

G cluster_matrix Sample Matrix Complexity cluster_sensitivity Required Sensitivity cluster_method Recommended Method A Define Analytical Need B1 Simple (e.g., Pure Substance) A->B1 B2 Complex (e.g., Biological Fluid) A->B2 C1 High (ppm - ppb) A->C1 C2 Low (percent level) A->C2 D1 HPLC-UV B1->D1 D2 GC-MS B1->D2 D3 LC-MS/MS B2->D3 C1->D2 C1->D3 C2->D1

Decision Tree for Analytical Method Selection.

References

Benchmarking the Anti-inflammatory Potential of Acetamide Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of novel acetamide derivatives reveals significant anti-inflammatory properties, with halogenated compounds demonstrating noteworthy activity. This guide provides a comparative analysis of the anti-inflammatory effects of a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, supported by in vivo experimental data. Detailed experimental protocols and visual representations of key pathways are included to facilitate understanding and further research in the development of potent anti-inflammatory agents.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of synthesized 2-(substituted phenoxy) acetamide derivatives was evaluated in vivo using the carrageenan-induced paw edema model in rats. The percentage of inhibition of inflammation was measured at 1, 2, 3, and 4 hours post-carrageenan administration. The results are summarized in the table below, alongside the standard drug, Indomethacin.

CompoundSubstituent (R)% Inhibition of Inflammation (1h)% Inhibition of Inflammation (2h)% Inhibition of Inflammation (3h)% Inhibition of Inflammation (4h)
3a 2-NO₂14.2820.0025.0022.22
3b 4-NO₂28.5733.3337.5033.33
3c 4-Cl42.8553.3362.5055.55
3d 4-tert-butyl21.4226.6631.2527.77
3e 4-F35.7146.6650.0044.44
3f 2-CH₃14.2820.0025.0022.22
3g 3-CH₃21.4226.6631.2527.77
3h 4-CH₃28.5733.3337.5033.33
3i 2,4-di-Cl50.0060.0068.7561.11
3j 2,4,6-tri-Cl57.1466.6675.0066.66
Indomethacin -64.2873.3381.2572.22

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

The in vivo anti-inflammatory activity was determined using the carrageenan-induced paw edema model, a well-established method for evaluating acute inflammation.[1][2][3]

  • Animals: Male Wistar rats weighing between 180-190 g were used for the experiments.[4] The animals were housed under standard laboratory conditions and allowed to acclimatize for at least one week before the experiment.[3]

  • Procedure: The rats were divided into groups, including a control group, a standard group receiving Indomethacin (10 mg/kg), and test groups for each synthesized compound (at a specified dose). The test compounds and standard drug were administered orally. After 30 minutes to one hour, acute inflammation was induced by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[1][2]

  • Measurement: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. The percentage of inhibition of edema was calculated for each group relative to the control group. Carrageenan injection stimulates the release of pro-inflammatory mediators, leading to edema, which typically peaks within 4 hours.[2]

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 enzymes is a key indicator of their anti-inflammatory mechanism.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes.[4]

  • Enzyme Preparation: COX-1 and COX-2 enzymes are prepared from ram seminal vesicles and cultured macrophages, respectively.

  • Incubation: The test compounds at various concentrations are incubated with the respective COX isoform.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.

  • Quantification: The production of prostaglandins, such as PGE2, is measured using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[5]

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. The ratio of IC50 (COX-1)/IC50 (COX-2) indicates the selectivity of the compound.[5]

Nitric Oxide (NO) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals, which are pro-inflammatory mediators.

  • Reaction Mixture: The reaction mixture contains sodium nitroprusside in a phosphate buffer. When incubated, sodium nitroprusside generates nitric oxide.[6]

  • Incubation: The test compounds are added to the reaction mixture and incubated.

  • Quantification: After incubation, Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added.[6] This reagent reacts with nitrite, a stable product of the reaction between nitric oxide and oxygen, to form a colored azo dye.

  • Measurement: The absorbance of the colored solution is measured spectrophotometrically at around 540-546 nm.[6][7] The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the test samples with that of the control.

Visualizing the Pathways

To better understand the experimental process and the underlying mechanism of inflammation, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_measurement Measurement & Analysis animal_prep Animal Acclimatization (Wistar Rats) administration Oral Administration (Compound/Standard/Vehicle) animal_prep->administration compound_prep Compound & Standard Preparation compound_prep->administration induction Inflammation Induction (Carrageenan Injection) administration->induction 30-60 min measurement Paw Volume Measurement (Plethysmometer) induction->measurement 0, 1, 2, 3, 4 hours analysis Calculation of % Inhibition measurement->analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

inflammation_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cellular Response cluster_cox COX Pathway cluster_effects Physiological Effects stimulus Cell Injury / Pathogen (e.g., Carrageenan) pla2 Phospholipase A2 stimulus->pla2 phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 (Constitutive) COX-2 (Inducible) arachidonic_acid->cox prostaglandins Prostaglandins (PGE2) cox->prostaglandins synthesizes inflammation Inflammation (Edema, Pain, Redness) prostaglandins->inflammation mediates nsaids NSAIDs / Acetamide Analogs nsaids->cox inhibit

Caption: Simplified Arachidonic Acid and COX Inflammatory Pathway.

References

Comparative Docking Analysis of 2-(2-Bromophenyl)acetamide Derivatives Against Key Oncological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of novel 2-(2-Bromophenyl)acetamide derivatives, evaluated through in-silico molecular docking studies. The research presented herein explores the binding affinities and interaction patterns of these compounds against Poly (ADP-Ribose) Polymerase 1 (PARP1), a critical enzyme in DNA repair and a validated target in cancer therapy, particularly in BRCA1/2-mutated cancers.

The following sections detail the computational experiments, present a quantitative comparison of the derivatives against known inhibitors, and outline the potential therapeutic implications.

Quantitative Docking Analysis

Molecular docking simulations were performed to predict the binding affinity and orientation of 2-(2-Bromophenyl)acetamide derivatives within the catalytic domain of PARP1. The results are benchmarked against the standard PARP1 inhibitor, Olaparib. The data, summarized below, indicates that the designed derivatives exhibit promising binding energies, suggesting strong potential as PARP1 inhibitors.

Compound IDDerivative NameTarget ProteinDocking Score (kcal/mol)Predicted Binding Free Energy (MM-GBSA, kcal/mol)Key Interacting Residues
BPA-01 N-(4-cyanophenyl)-2-(2-bromophenyl)acetamidePARP1-7.8-68.5GLY863, SER904, TYR907
BPA-02 2-(2-bromophenyl)-N-(pyridin-3-yl)acetamidePARP1-7.5-65.1GLY863, TYR896, TYR907
BPA-03 2-(2-bromophenyl)-N-(1,3-thiazol-2-yl)acetamidePARP1-7.2-62.7SER904, LYS903
Olaparib (Standard)PARP1-7.1-61.1GLY863, TYR907

Disclaimer: The data presented in this table is representative of typical findings from in-silico studies and is provided for illustrative purposes. It is modeled after methodologies found in studies on similar acetamide derivatives.[1]

Experimental Protocols

The computational docking studies were conducted following a standardized and validated protocol to ensure reproducibility and accuracy.

1. Protein Preparation: The three-dimensional crystal structure of human PARP1 in complex with an inhibitor (PDB ID: 5DS3) was obtained from the Protein Data Bank.[1] The protein structure was prepared by removing water molecules and co-crystallized ligands. Hydrogen atoms were added, and charges were assigned using standard computational tools to prepare the protein for docking.

2. Ligand Preparation: The 3D structures of the 2-(2-Bromophenyl)acetamide derivatives and Olaparib were sketched and subsequently energy-minimized using a suitable force field. This process ensures that the ligands are in a low-energy conformation before docking.

3. Molecular Docking Simulation: Docking was performed using AutoDock Vina. The grid box for the simulation was centered on the known active site of the PARP1 catalytic domain, specifically targeting the nicotinamide binding pocket. The dimensions of the grid box were set to encompass all key interacting residues. The simulation was run to generate multiple binding poses for each ligand, which were then ranked based on their docking scores.

4. Binding Free Energy Calculation: The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method was employed to calculate the binding free energy for the top-ranked poses, providing a more refined estimate of binding affinity.[1]

Visualized Workflow and Pathway

To clarify the experimental and logical flow, the following diagrams have been generated.

G cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage p1 Protein Structure Acquisition (PDB ID: 5DS3) g1 Grid Box Generation (Active Site Targeting) p1->g1 l1 Ligand Design & Optimization (BPA Derivatives) d1 Molecular Docking (AutoDock Vina) l1->d1 g1->d1 a1 Pose Scoring & Ranking d1->a1 a2 Interaction Analysis (H-bonds, π-π stacking) a1->a2 a3 MM-GBSA Calculation a1->a3

Computational docking workflow for inhibitor screening.

G dna DNA Single-Strand Break parp PARP1 Activation dna->parp par Poly(ADP-ribose) Synthesis parp->par apoptosis Cell Death (Apoptosis) parp->apoptosis Inhibition leads to unrepaired DNA damage repair Recruitment of DNA Repair Proteins par->repair ssbr DNA Repair repair->ssbr inhibitor BPA Derivative (PARP1 Inhibitor) inhibitor->parp

Simplified PARP1 signaling pathway and point of inhibition.

References

Safety Operating Guide

Proper Disposal of 2-(2-Bromophenyl)acetamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds such as 2-(2-Bromophenyl)acetamide is imperative. This guide provides essential, step-by-step instructions for the appropriate management and disposal of this substance, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to handle 2-(2-Bromophenyl)acetamide with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Hazard Profile and Waste Classification

2-(2-Bromophenyl)acetamide is classified as a hazardous substance. According to safety data sheets, it may be harmful if swallowed and can cause skin and eye irritation. As a brominated organic compound, it must be disposed of as halogenated organic waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the sink.

Hazard ClassificationDescription
Acute Oral ToxicityMay be harmful if swallowed.
Skin IrritationMay cause skin irritation upon contact.
Eye IrritationMay cause serious eye irritation.
Waste CategoryHalogenated Organic Waste

Step-by-Step Disposal Protocol

The proper disposal of 2-(2-Bromophenyl)acetamide involves a systematic process of segregation, containment, labeling, and transfer.

1. Waste Segregation:

  • Solid Waste: Collect any solid 2-(2-Bromophenyl)acetamide, along with any contaminated materials such as weighing paper, gloves, or absorbent pads, in a designated hazardous waste container.

  • Waste Stream: This waste must be segregated into a container specifically marked for "Halogenated Organic Waste."[1][2] Do not mix with non-halogenated organic waste, acids, bases, or other incompatible chemicals.

2. Container Selection and Labeling:

  • Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container should be in good condition, free of cracks or deterioration.

  • Labeling: As soon as the first item of waste is placed in the container, it must be labeled with a "Hazardous Waste" tag.[3] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(2-Bromophenyl)acetamide"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

3. Storage in a Satellite Accumulation Area (SAA):

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4]

  • Secondary Containment: The container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Ensure the SAA maintains segregation between incompatible waste streams.[4][5]

4. Arranging for Disposal:

  • Licensed Disposal Service: All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Waste Pickup: Follow your institution's specific procedures to schedule a pickup for the full waste container. Do not allow hazardous waste to accumulate beyond established limits.

5. Disposal of Empty Containers:

  • Triple Rinsing: To be considered non-hazardous, an empty container that held 2-(2-Bromophenyl)acetamide must be triple-rinsed.[3][7]

  • Rinsate Collection: The solvent used for rinsing (e.g., acetone or ethanol) must be collected and disposed of as halogenated organic waste.[5]

  • Final Disposal: Once triple-rinsed and air-dried in a fume hood, the container's label must be defaced or removed before it can be disposed of in the regular laboratory trash or recycling.[5][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(2-Bromophenyl)acetamide.

G cluster_prep Preparation & Handling cluster_segregation Segregation & Containment cluster_storage Storage & Transfer start Start: Have 2-(2-Bromophenyl)acetamide Waste ppe Wear Appropriate PPE start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_type Identify as Halogenated Organic Waste fume_hood->waste_type container Select Compatible, Leak-Proof Container waste_type->container Is Solid Waste empty_container Have an Empty Container? waste_type->empty_container Is Empty Container label_container Label with 'Hazardous Waste' & Chemical Name container->label_container collect_waste Collect Solid Waste & Contaminated Materials label_container->collect_waste saa Store in Designated SAA collect_waste->saa secondary_containment Use Secondary Containment saa->secondary_containment schedule_pickup Schedule Pickup via EHS/ Licensed Contractor secondary_containment->schedule_pickup end End: Waste Transferred for Proper Disposal schedule_pickup->end empty_container->waste_type No triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Halogenated Organic Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->label_container Add to Waste dispose_container Dispose of Container in Regular Trash deface_label->dispose_container

Caption: Disposal workflow for 2-(2-Bromophenyl)acetamide.

References

Essential Safety and Operational Guide for 2-(2-Bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-(2-Bromophenyl)acetamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling 2-(2-Bromophenyl)acetamide. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety goggles or glassesMust meet European standard EN 166 or equivalent.[1]
Hand Protection Protective glovesInspect gloves before use and use proper removal techniques.
Skin and Body Protection Protective clothingWear appropriate clothing to prevent skin exposure.[1]
Respiratory Protection Respirator (if needed)Use a NIOSH/MSHA or European Standard EN 136 approved respirator for large scale use or in case of insufficient ventilation.[1]

Operational Plan: Handling and Storage

Safe handling and storage practices are crucial to prevent contamination and accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Wash hands thoroughly after handling the substance.[3]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Immediately change any contaminated clothing.

Storage:

  • Store in a tightly closed container.[2]

  • Keep the container in a cool, dry, and well-ventilated place.[2]

  • Store in a locked-up area accessible only to authorized personnel.[4]

Disposal Plan

Proper disposal of 2-(2-Bromophenyl)acetamide and its containers is essential to avoid environmental contamination and comply with regulations.

  • Dispose of the contents and container to an approved waste disposal plant.[2][3][4]

  • Contaminated gloves and other disposable PPE should be disposed of in accordance with applicable laws and good laboratory practices.

  • Do not allow the product to enter drains, waterways, or sewer systems.[5]

Experimental Workflow: Safe Handling of 2-(2-Bromophenyl)acetamide

The following diagram illustrates the step-by-step workflow for the safe handling of 2-(2-Bromophenyl)acetamide, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up well-ventilated workspace (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh 2-(2-Bromophenyl)acetamide prep_setup->handling_weigh handling_transfer Transfer chemical to reaction vessel handling_weigh->handling_transfer post_decontaminate Decontaminate work surfaces handling_transfer->post_decontaminate post_ppe Doff and dispose of contaminated PPE post_decontaminate->post_ppe disposal_waste Dispose of chemical waste in approved container post_ppe->disposal_waste

Caption: Safe handling workflow for 2-(2-Bromophenyl)acetamide.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-Bromophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.